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  • Product: 2-Nitro-10H-phenothiazine
  • CAS: 1628-76-8

Core Science & Biosynthesis

Foundational

Foreword: The Strategic Importance of 2-Nitro-10H-phenothiazine

An In-Depth Technical Guide to the Synthesis of 2-Nitro-10H-phenothiazine Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry and materials science.[1] The parent molecule, a tricyclic hetero...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Nitro-10H-phenothiazine

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry and materials science.[1] The parent molecule, a tricyclic heterocyclic compound, is a privileged scaffold, forming the basis for numerous antipsychotic, antihistaminic, and antiemetic drugs.[2][3] The introduction of functional groups onto the phenothiazine core is a critical step in modulating its biological activity and physicochemical properties.[4]

Among these functionalized derivatives, 2-Nitro-10H-phenothiazine serves as a pivotal intermediate. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic system and provides a chemical handle for further transformations, such as reduction to an amine, enabling the synthesis of a diverse library of novel compounds. This guide provides a detailed exploration of the primary synthetic pathways to 2-Nitro-10H-phenothiazine, grounded in established chemical principles and validated methodologies.

Primary Synthetic Strategies: A Comparative Overview

The synthesis of 2-Nitro-10H-phenothiazine is predominantly achieved through two distinct and strategic approaches:

  • Direct Electrophilic Nitration: This pathway involves the post-synthesis functionalization of the pre-formed 10H-phenothiazine core. It is a direct and often efficient method, leveraging the reactivity of the electron-rich aromatic rings.

  • Convergent Synthesis via Cyclization: This approach builds the phenothiazine tricycle from precursors that already contain the nitro functionality. The key step is typically an intramolecular cyclization, often involving a Smiles rearrangement, which offers control over the final substitution pattern.[5][6]

We will now explore the mechanistic underpinnings and practical execution of each pathway.

Pathway A: Electrophilic Nitration of 10H-Phenothiazine

This method is a classic example of electrophilic aromatic substitution. The phenothiazine nucleus is highly susceptible to electrophilic attack due to the electron-donating effects of the nitrogen and sulfur heteroatoms. The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids.

Causality Behind Experimental Choices:

  • Mixed Acid System (HNO₃/H₂SO₄): Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the formation of the nitronium ion, the active electrophile.

  • Temperature Control: Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature (0-10 °C) is critical to prevent over-nitration (dinitration) and the formation of undesired oxidized byproducts.[7] The phenothiazine core can be sensitive to strong oxidizing conditions.[8]

Experimental Protocol: Direct Nitration

Step 1: Preparation of the Nitrating Mixture

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 20 mL of concentrated sulfuric acid.

  • While maintaining the temperature below 10 °C, slowly add 10 mL of concentrated nitric acid dropwise with continuous stirring. This mixture should be prepared immediately before use.

Step 2: Nitration Reaction

  • Dissolve 0.01 mol of 10H-phenothiazine in 50 mL of glacial acetic acid in a separate three-necked flask equipped with a dropping funnel and a thermometer.

  • Cool the phenothiazine solution to 0-5 °C using an ice bath.

  • Add the freshly prepared cold nitrating mixture dropwise to the phenothiazine solution over 30-45 minutes. The reaction temperature must be strictly maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure completion.

Step 3: Isolation and Purification

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • A solid precipitate of 2-Nitro-10H-phenothiazine will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the purified 2-Nitro-10H-phenothiazine.

Data Summary: Pathway A
Reagent/ParameterQuantity/ValuePurpose
10H-Phenothiazine0.01 molStarting Material
Conc. Sulfuric Acid20 mLCatalyst, Dehydrating Agent
Conc. Nitric Acid10 mLNitrating Agent Source
Glacial Acetic Acid50 mLSolvent
Reaction Temperature0-10 °CControl selectivity, prevent side reactions
Reaction Time2-3 hoursEnsure reaction completion
Workflow Visualization: Pathway A

G cluster_prep Nitrating Agent Preparation cluster_reaction Nitration Reaction cluster_purification Workup & Purification HNO3 Conc. HNO₃ Nitronium Nitronium Ion (NO₂⁺) HNO3->Nitronium H2SO4 Conc. H₂SO₄ H2SO4->Nitronium Protonation ReactionVessel Reaction @ 0-10°C Nitronium->ReactionVessel Phenothiazine 10H-Phenothiazine Phenothiazine->ReactionVessel CrudeProduct Crude 2-Nitro-10H-phenothiazine ReactionVessel->CrudeProduct IceQuench Ice Water Quench CrudeProduct->IceQuench Filtration Vacuum Filtration IceQuench->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization FinalProduct Pure 2-Nitro-10H-phenothiazine Recrystallization->FinalProduct

Caption: Workflow for Direct Nitration of 10H-Phenothiazine.

Pathway B: Cyclization via Smiles Rearrangement

This elegant pathway constructs the phenothiazine ring system from a 2-aminobenzenethiol and a suitably substituted halo-nitrobenzene. The key transformation is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution where an aryl group migrates from a heteroatom to a neighboring one.[9][10] This method provides excellent regiochemical control. For the synthesis of 2-Nitro-10H-phenothiazine, the reaction typically proceeds through a 2-amino-2'-nitrodiphenylsulfide intermediate.

Causality Behind Experimental Choices:

  • Base Catalyst (e.g., NaOH, KOH): The base is required to deprotonate the thiol group of the 2-aminobenzenethiol, forming a highly nucleophilic thiophenolate anion. This anion then attacks the electron-deficient halo-nitrobenzene.[11] In the subsequent cyclization step, a base is used to deprotonate the amine, initiating the intramolecular attack that leads to ring closure.

  • Solvent (e.g., Absolute Ethanol): Ethanol is a common solvent for this reaction, as it effectively dissolves the reactants and the base while being relatively inert under the reaction conditions.[11]

  • Precursor Acylation: In many protocols, the amino group of the diphenylsulfide intermediate is acylated (e.g., formylated with formic acid) before cyclization.[5][12] This protects the amine and can facilitate a cleaner cyclization reaction, followed by deacylation to yield the final product.

Experimental Protocol: Smiles Rearrangement & Cyclization

Step 1: Synthesis of 2-Amino-2'-nitrodiphenylsulfide Intermediate

  • Dissolve 0.01 mol of 2-aminobenzenethiol and 0.01 mol of sodium hydroxide in 20 mL of absolute ethanol in a round bottom flask. Stir until a clear solution of the sodium thiophenolate is formed.

  • To this solution, add 0.01 mol of 1-chloro-2-nitrobenzene dissolved in 10 mL of ethanol.

  • Reflux the reaction mixture for 4-5 hours. The progress can be monitored by TLC.[12]

  • After cooling, the intermediate product often precipitates. It can be isolated by filtration or by pouring the mixture into water and then filtering the resulting solid. Wash with 30% ethanol and recrystallize from methanol.

Step 2: Cyclization to 2-Nitro-10H-phenothiazine Note: This step often involves a formylation/deformylation sequence for higher yields, but a direct cyclization is also possible.

  • The 2-amino-2'-nitrodiphenylsulfide intermediate (0.01 mol) is suspended in a solvent like N,N-dimethylformamide (DMF).

  • Anhydrous potassium carbonate (0.02 mol) is added as the base.

  • The mixture is refluxed for 2-4 hours. The strong base facilitates the intramolecular cyclization.[13]

  • After cooling, the mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure to remove the DMF. The resulting residue is then purified.

Step 3: Isolation and Purification

  • The residue from Step 2 is treated with water to precipitate the crude product.

  • The solid is collected by vacuum filtration and washed with water.

  • Purification is achieved by recrystallization from a suitable solvent like benzene or ethanol to yield pure 2-Nitro-10H-phenothiazine.[12]

Data Summary: Pathway B
Reagent/ParameterQuantity/ValuePurpose
Step 1: Intermediate Synthesis
2-Aminobenzenethiol0.01 molReactant (Nucleophile Source)
1-Chloro-2-nitrobenzene0.01 molReactant (Electrophile)
Sodium Hydroxide0.01 molBase (Thiol Deprotonation)
Absolute Ethanol30 mLSolvent
Step 2: Cyclization
Diphenylsulfide Intermediate0.01 molStarting Material
Potassium Carbonate0.02 molBase (Amine Deprotonation)
N,N-Dimethylformamide~50 mLSolvent
Workflow Visualization: Pathway B

G cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Smiles Rearrangement & Cyclization cluster_step3 Step 3: Purification Thiol 2-Aminobenzenethiol Base1 NaOH / Ethanol Thiol->Base1 Deprotonation HaloNitro 1-Chloro-2-nitrobenzene Intermediate 2-Amino-2'-nitrodiphenylsulfide HaloNitro->Intermediate Base1->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Base2 K₂CO₃ / DMF Base2->Cyclization CrudeProduct Crude 2-Nitro-10H-phenothiazine Cyclization->CrudeProduct Workup Aqueous Workup & Filtration CrudeProduct->Workup Recrystallization Recrystallization Workup->Recrystallization FinalProduct Pure 2-Nitro-10H-phenothiazine Recrystallization->FinalProduct

Sources

Exploratory

Engineering the Phenothiazine Scaffold: Biological Activity and Mechanistic Insights of Nitro-Substituted Derivatives

Executive Summary Phenothiazines (PTZs) have long been recognized as a privileged heteroaromatic scaffold, traditionally dominating the psychiatric pharmacopeia as neuroleptics. However, modern drug discovery has reposit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazines (PTZs) have long been recognized as a privileged heteroaromatic scaffold, traditionally dominating the psychiatric pharmacopeia as neuroleptics. However, modern drug discovery has repositioned the PTZ core for antimicrobial, antifungal, and antineoplastic applications. As a Senior Application Scientist, my focus in this technical guide is to dissect the specific biological advantages conferred by nitro (—NO₂) substitution on the PTZ ring. By modulating the electronic environment of the tricyclic core, nitro-substitution fundamentally alters the molecule's redox potential, lipophilicity, and target-binding affinity, transforming a conventional antipsychotic into a potent cytotoxic and antimicrobial agent.

Mechanistic Rationale: The Role of the Nitro Group

The phenothiazine core is inherently electron-rich, making it susceptible to oxidation into a radical cation—a species critical for its biological activity. Introducing a strongly electron-withdrawing nitro group (e.g., at the 1-, 3-, or 7-position) pulls electron density away from the sulfur and nitrogen heteroatoms.

Causality of Experimental Choices: When designing PTZ derivatives for oncology or infectious diseases, researchers intentionally select electron-withdrawing groups (EWGs) over electron-donating groups (EDGs). Why? The presence of a nitro group stabilizes the radical cation intermediate in biological systems, prolonging its half-life and enabling sustained generation of Reactive Oxygen Species (ROS) within target cells. This redox cycling is lethal to both bacterial membranes and cancer cell mitochondria. Furthermore, nitro-substitution increases the lipophilicity of the molecule, enhancing cellular permeability—a critical factor for reaching intracellular targets.

Structure-Activity Relationship (SAR) and Biological Efficacy

Extensive SAR studies have systematically compared the biological activities of various PTZ derivatives. The empirical data consistently demonstrates that the electronic nature of the substituent dictates the pharmacological potency.

Table 1: SAR Impact of Substituents on Phenothiazine Core Efficacy
SubstituentElectronic NatureAntimicrobial Efficacy RankAnticancer Efficacy (Relative)Mechanistic Consequence
—NO₂ (Nitro) Strongly Withdrawing1 (Highest)HighMaximal ROS generation; strong DNA intercalation
—Cl (Chloro) Mildly Withdrawing2Moderate-HighEnhanced lipophilicity; stable radical cation
—Br (Bromo) Mildly Withdrawing3ModerateSteric hindrance limits some target binding
—OH (Hydroxyl) Electron Donating4LowRapid metabolism; poor radical stability
—CH₃ (Methyl) Electron Donating5 (Lowest)LowestNegligible redox cycling

As validated by 1[1], the activity sequence strictly follows: NO₂ > Cl > Br > OH > OCH₃ > CH₃. Nitro-containing compounds exhibit superior minimum inhibitory concentrations (MIC) against resistant bacterial strains compared to their halogenated counterparts.

Anticancer Activity: Apoptosis via Mitochondrial Dysfunction

In oncology, nitro-phenothiazines are evaluated for their ability to induce apoptosis in malignant cell lines (e.g., HeLa, MCF-7) while sparing healthy tissue. The mechanism relies on the selective accumulation of these lipophilic cations in the hyperpolarized mitochondria of cancer cells.

MOA NPTZ Nitro-Phenothiazine Derivative Membrane Cell Membrane Penetration NPTZ->Membrane High Lipophilicity Mito Mitochondrial Accumulation Membrane->Mito Subcellular Targeting ROS ROS Generation (Redox Cycling) Mito->ROS Electron Transport Disruption CytC Cytochrome C Release ROS->CytC Membrane Depolarization Caspase Caspase 3/9 Activation CytC->Caspase Apoptosome Formation Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis Proteolytic Cleavage

Mechanistic workflow of nitro-phenothiazine derivatives inducing apoptosis in cancer cells.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the biological evaluation of these compounds must employ orthogonal assays. A single assay (like MTT) only measures metabolic activity and can be confounded by metabolic inhibitors. Therefore, we pair it with the Lactate Dehydrogenase (LDH) release assay. This creates a self-validating system : MTT confirms the loss of cell viability, while LDH confirms whether this loss is due to controlled apoptosis or necrotic membrane rupture.

Recent studies on2[2] utilized this exact orthogonal approach against HeLa cell lines, demonstrating maximum LDH release at high concentrations.

Protocol: In Vitro Anticancer Evaluation (MTT & LDH Assays)

Step 1: Cell Culturing and Seeding

  • Culture HeLa or MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed cells into two separate 96-well plates (one for MTT, one for LDH) at a density of 1 × 10⁴ cells/well. Incubate for 24 hours to allow adherence. Causality: Using two separate plates prevents reagent cross-talk and ensures the optical density readings of the formazan dye (MTT) do not interfere with the NADH absorbance required for the LDH readout.

Step 2: Compound Treatment

  • Prepare a stock solution of the nitro-phenothiazine derivative in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity).

  • Perform serial dilutions to treat cells with concentrations ranging from 10 µg/mL to 1000 µg/mL.

  • Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or Cisplatin). Incubate for 48 hours.

Step 3: MTT Assay (Metabolic Viability)

  • Aspirate media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well.

  • Incubate for 4 hours at 37°C. (Living cells will reduce the yellow tetrazolium salt to purple formazan crystals).

  • Solubilize the crystals using 100 µL of DMSO per well.

  • Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values.

Step 4: LDH Assay (Membrane Integrity)

  • Transfer 50 µL of the culture supernatant from the second plate to a new 96-well plate.

  • Add 50 µL of LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well. Incubate in the dark for 30 minutes at room temperature.

  • Measure absorbance at 490 nm. Causality: High LDH release correlates with late-stage apoptosis or necrosis. By cross-referencing the IC₅₀ from the MTT assay with the LDH release profile, researchers can definitively map the cytotoxic mechanism of the nitro-PTZ derivative.

Synthetic Considerations

The synthesis of these derivatives often relies on the Smiles rearrangement or multi-component reactions. For instance, reacting substituted 2-aminobenzenethiols with substituted o-halonitrobenzenes yields 1-nitro-10H-phenothiazines. The3[3] of these scaffolds confirm that integrating diverse reaction types within a single framework enables efficient access to structurally complex, biologically active PTZs.

Conclusion

The strategic incorporation of a nitro group into the phenothiazine scaffold is a masterclass in rational drug design. By leveraging the electron-withdrawing nature of the —NO₂ moiety, scientists can fine-tune the redox cycling and lipophilicity of the molecule, unlocking potent antimicrobial and antineoplastic activities. As we move forward, the orthogonal validation of these derivatives through rigorous, self-validating protocols will be paramount in translating these compounds from the bench to the clinic.

References
  • Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents | Taylor & Francis | 2

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine | ACG Publications | 1

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold | MDPI | 3

Sources

Foundational

Introduction: The Phenothiazine Scaffold and the Significance of C-2 Substitution

An In-Depth Technical Guide on the Potential Mechanisms of Action for 2-Nitro-10H-phenothiazine Phenothiazines are a class of heterocyclic compounds characterized by a tricyclic structure where two benzene rings are fuse...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Potential Mechanisms of Action for 2-Nitro-10H-phenothiazine

Phenothiazines are a class of heterocyclic compounds characterized by a tricyclic structure where two benzene rings are fused to a central thiazine ring.[1][2] This privileged scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of drugs with a wide spectrum of biological activities.[3][4] The journey of phenothiazines began in the 19th century with their use as dyes, such as methylene blue.[1][5] However, their profound impact on medicine was realized in the 1950s with the synthesis of chlorpromazine, the first effective antipsychotic drug, which revolutionized the treatment of schizophrenia.[1][6][7]

The therapeutic versatility of phenothiazine derivatives, which includes antipsychotic, antiemetic, antihistaminic, antimicrobial, and anticancer effects, stems from the extensive possibilities for structural modification.[2][4][7][8] Key modification sites include the nitrogen atom at position 10 (N-10) and the aromatic carbons, particularly at position 2 (C-2).[1][9] Structure-activity relationship (SAR) studies have consistently shown that substitution at the C-2 position is a critical determinant of the compound's pharmacological profile.[10][11][12] Specifically, the introduction of an electron-withdrawing group at this position, such as a halogen or a trifluoromethyl group, significantly enhances neuroleptic activity.[10][12]

This guide focuses on 2-Nitro-10H-phenothiazine (CAS: 1628-76-8), a derivative featuring a nitro group (-NO2) at the C-2 position.[13][14] The nitro group is a strong electron-withdrawing moiety, which is anticipated to profoundly influence the electronic properties of the phenothiazine ring system and, consequently, its interaction with biological targets. While direct and extensive research on 2-Nitro-10H-phenothiazine is limited, this document synthesizes the vast knowledge of the phenothiazine class and the known biological activities of nitro-aromatic compounds to propose and explore its potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational framework for future investigation into this promising compound.

Section 1: Hypothesized Mechanisms of Action

The introduction of a nitro group at the C-2 position of the phenothiazine core suggests several potential, and possibly overlapping, mechanisms of action. These are extrapolated from the known activities of the parent scaffold and the predictable influence of the nitro-substituent.

Modulation of Neurotransmitter Systems

The hallmark of many clinically used phenothiazines is their ability to antagonize dopamine D2 receptors in the central nervous system, which is the primary mechanism for their antipsychotic effects.[7][15] The three-dimensional structure of phenothiazines allows them to mimic dopamine and competitively block its receptors.[12][16]

  • Dopamine D2 Receptor Antagonism: It is highly probable that 2-Nitro-10H-phenothiazine retains the ability to act as a dopamine receptor antagonist. The electron-withdrawing nitro group at C-2 is known to enhance neuroleptic potency in other derivatives (e.g., trifluoperazine).[10][12] This suggests that 2-Nitro-10H-phenothiazine could exhibit potent antipsychotic activity by modulating dopamine hyperactivity in the mesolimbic pathway.[6][7]

  • Interaction with Other Receptors: Phenothiazines are known to be "dirty drugs," interacting with a range of other neuroreceptors, including serotonin, histamine, acetylcholine (muscarinic), and alpha-adrenergic receptors.[7][15] These off-target interactions contribute to both their therapeutic effects (e.g., antiemetic) and their side-effect profiles (e.g., sedation, anticholinergic effects).[7] The specific impact of the C-2 nitro group on the binding affinity for these various receptors remains to be experimentally determined.

G cluster_neuron Synaptic Cleft Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signal_Transduction Downstream Signaling (Reduced Psychotic Symptoms) D2_Receptor->Signal_Transduction Activates Phenothiazine 2-Nitro-10H-phenothiazine Phenothiazine->D2_Receptor Antagonizes

Caption: Proposed antagonism of Dopamine D2 receptors by 2-Nitro-10H-phenothiazine.

Anticancer Activity

A growing body of evidence highlights the potential of phenothiazine derivatives as anticancer agents.[6][17] They exert their effects through a variety of mechanisms, and the presence of a nitro group could potentiate this activity.

  • Induction of Apoptosis and Cell Cycle Arrest: Phenothiazines can trigger programmed cell death (apoptosis) and halt cell proliferation in various cancer cell lines.[6] They have been shown to modulate key signaling pathways that regulate these processes.

  • Modulation of Key Signaling Pathways: Phenothiazines are known to disrupt critical cancer-promoting pathways, including PI3K/Akt/mTOR and MAPK/ERK1/2.[6] By inhibiting these pathways, they can suppress tumor growth and enhance the efficacy of other cancer therapies. The electron-withdrawing nature of the nitro group may enhance the interaction of the compound with key enzymes in these pathways, such as kinases.

  • Inhibition of Angiogenesis: Some phenothiazines can suppress the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis, by inhibiting the production of factors like Vascular Endothelial Growth Factor (VEGF).[6]

  • Reversal of Multidrug Resistance (MDR): Phenothiazines can inhibit the function of P-glycoprotein, an efflux pump that is often overexpressed in cancer cells and contributes to resistance to chemotherapy drugs.[12]

G cluster_pathways Cancer Cell Signaling Phenothiazine 2-Nitro-10H-phenothiazine PI3K_Akt PI3K/Akt Pathway Phenothiazine->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway Phenothiazine->MAPK_ERK Inhibits Pgp P-glycoprotein (MDR) Phenothiazine->Pgp Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK_ERK->Proliferation

Caption: Potential anticancer mechanisms of 2-Nitro-10H-phenothiazine.

Antimicrobial Properties

Phenothiazines exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[4][18][19] The nitro group is a well-known pharmacophore in antimicrobial drugs (e.g., nitrofurantoin, metronidazole), suggesting that 2-Nitro-10H-phenothiazine could be a potent antimicrobial agent.[20]

  • Inhibition of Efflux Pumps: A key mechanism of bacterial drug resistance is the active efflux of antibiotics. Phenothiazines can inhibit these efflux pumps, thereby restoring the susceptibility of multidrug-resistant (MDR) bacteria to conventional antibiotics.[6]

  • Inhibition of Essential Bacterial Enzymes: Methylene blue, a phenothiazine derivative, has been shown to inhibit bacterial RNase P RNA, an essential enzyme for tRNA maturation.[21] It is plausible that 2-Nitro-10H-phenothiazine could target similar essential bacterial processes.

  • DNA Damage via Nitro-Radical Anions: The mechanism of many nitro-aromatic antimicrobial drugs involves the enzymatic reduction of the nitro group within the microbial cell under anaerobic or microaerophilic conditions. This process generates reactive nitro-radical anions that can cause damage to microbial DNA and other macromolecules, leading to cell death.[20] This represents a highly probable mechanism of action for 2-Nitro-10H-phenothiazine against certain bacteria.

Antioxidant and Redox Modulation

The phenothiazine nucleus can act as an antioxidant.[22][23] The nitrogen and sulfur heteroatoms can participate in redox reactions, enabling them to scavenge free radicals.

  • Radical Scavenging: Studies on various phenothiazine derivatives have demonstrated their ability to scavenge radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and inhibit lipid peroxidation.[23][24] This activity is attributed to the ability of the N-H proton to be donated, stabilizing the resulting radical over the tricyclic system.

  • Redox Cycling of the Nitro Group: Paradoxically, while the phenothiazine core can be an antioxidant, the nitro group can induce oxidative stress. As mentioned in the antimicrobial context, the nitro group can be reduced to a nitro-radical anion. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, producing a superoxide radical in the process. This "redox cycling" can lead to a massive increase in reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing oxidative damage. This dual potential for both antioxidant and pro-oxidant activity is a fascinating aspect that warrants detailed investigation.

Section 2: Proposed Experimental Workflows for Mechanistic Validation

To validate the hypothesized mechanisms of action for 2-Nitro-10H-phenothiazine, a series of targeted in vitro and cell-based assays are required.

Workflow for Anticancer Activity Assessment

This workflow aims to determine the cytotoxic effects of 2-Nitro-10H-phenothiazine and elucidate the underlying molecular mechanisms in cancer cells.

G start Start: Select Cancer Cell Lines (e.g., Breast, Lung, Colon) step1 Cytotoxicity Assay (MTT/XTT) Determine IC50 values start->step1 step2 Flow Cytometry Analysis step1->step2 If cytotoxic sub_step2a Cell Cycle Analysis (Propidium Iodide Staining) step2->sub_step2a sub_step2b Apoptosis Assay (Annexin V/PI Staining) step2->sub_step2b step3 Western Blot Analysis sub_step2a->step3 sub_step2b->step3 sub_step3a Apoptosis Markers (Caspase-3, PARP) step3->sub_step3a sub_step3b Signaling Pathways (p-Akt, p-ERK) step3->sub_step3b end End: Correlate data to propose primary anticancer mechanism step3->end

Caption: Experimental workflow to validate the anticancer mechanism.

Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 2-Nitro-10H-phenothiazine in the appropriate cell culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for sufficient time for the compound to exert its cytotoxic/cytostatic effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). This provides a quantitative measure of the compound's potency.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of 2-Nitro-10H-phenothiazine that prevents visible growth of a microorganism.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the mid-logarithmic phase of growth.

  • Standardization of Inoculum: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This ensures a consistent starting number of bacteria for reproducible results.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 2-Nitro-10H-phenothiazine in the broth. The concentration range should be wide enough to capture the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This is a fundamental measure of antimicrobial potency.

Section 3: Data Summary and Interpretation

CompoundCancer Cell LineActivity MetricValueReference
TrifluoperazineProstatic (PC-3)IC506.67 µM[17]
Substituted PhenothiazineGastric (MKN28)IC502.7 µM[17]
Substituted PhenothiazineGastric (MGC-803)IC501.2 µM[17]
ChlorpromazineVarious BacteriaMIC10-100 µg/mL[18][19]
ThioridazineVarious BacteriaMIC10-100 µg/mL[18][19]

Section 4: Future Directions and Conclusion

The analysis presented in this guide strongly suggests that 2-Nitro-10H-phenothiazine is a compound with significant therapeutic potential, warranting a comprehensive investigation. Its mechanisms of action are likely to be multifaceted, spanning from classical neuroreceptor modulation to anticancer and antimicrobial activities, potentially driven by the unique electronic properties conferred by the C-2 nitro group.

Future research should prioritize:

  • Chemical Synthesis and Characterization: Establishing a robust and scalable synthesis route for 2-Nitro-10H-phenothiazine to provide sufficient material for extensive biological testing.[1][25]

  • In Vitro Screening: Systematically screening the compound against a broad panel of cancer cell lines, bacterial strains, and fungal pathogens to identify the most promising therapeutic areas.

  • Detailed Mechanistic Studies: Executing the experimental workflows detailed in this guide to confirm the hypothesized mechanisms, including receptor binding assays, analysis of cellular signaling, and investigation into redox cycling and DNA damage.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs with different substitutions on the phenothiazine ring to optimize potency and selectivity and to better understand the role of the nitro group.[2][10]

References

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC. (n.d.). National Institutes of Health.
  • Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. (2024, May 31). ScienceDirect.
  • Phenothiazine - Massive Bio. (2026, January 11). Massive Bio.
  • Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. (2025, August 25). SciSpace.
  • Phenothiazine derivatives show high potential for use in photodynamic therapy. (2020, June 9). ChemEurope.
  • The versatility of phenothiazines as an anticancer drug scaffold - PMC. (n.d.). National Institutes of Health.
  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2025, October 10). MDPI.
  • ChemInform Abstract: Synthesis and Biological Activity of Phenothiazine Derivatives. (2011, July 20). ResearchGate.
  • Synthesis and biological activity of phenothiazine derivatives. (2011, July 20). SciSpace.
  • Antioxidant Properties of New Phenothiazine Derivatives - PMC. (n.d.). National Institutes of Health.
  • Synthesis and Biological Activity of Phenothiazine Derivatives. (2011, April 1). Semantic Scholar.
  • Antimicrobial activity of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. (2016, February 2). ResearchGate.
  • Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria. (2013, February 18). MDPI.
  • List of phenothiazines tested for antimicrobial action. (n.d.). ResearchGate.
  • Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold. (2025, August 12). SciSpace.
  • 10H-phenothiazin-2-yl-methanamine as an Inhibitor of Radical Chain Oxidation of Organic Compounds. Kinetics and Mechanism of Action. (n.d.). Physical Chemistry Research.
  • SAR of Phenothiazines - Tranquillizers. (n.d.). Pharmacy 180.
  • Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. (n.d.). Scholars Research Library.
  • SAR of phenothiazine.pptx. (n.d.). Scribd.
  • Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. (1975, May 1). Semantic Scholar.
  • 2-NITRO-10H-PHENOTHIAZINE (CAS 1628-76-8). (n.d.). Fluorochem.
  • DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. (n.d.). University of Rhode Island.
  • Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. (2007, August 29). ResearchGate.
  • Chemical structure of phenothiazines and their biological activity. (n.d.). ResearchGate.
  • Inhibition of Bacterial RNase P RNA by Phenothiazine Derivatives. (2016, September 8). MDPI.
  • 2-Nitro-10H-phenothiazine. (n.d.). PubChem.
  • Antibacterial activities of nitrothiazole derivatives. (n.d.). PubMed.

Sources

Exploratory

Spectroscopic data interpretation for 2-Nitro-10H-phenothiazine (NMR, IR, Mass Spec).

This guide provides an in-depth analysis of the spectroscopic data for 2-Nitro-10H-phenothiazine, a key heterocyclic compound with significant research interest in medicinal and materials science.[1] The introduction of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-Nitro-10H-phenothiazine, a key heterocyclic compound with significant research interest in medicinal and materials science.[1] The introduction of a nitro group onto the phenothiazine scaffold dramatically alters its electronic properties, making a thorough structural elucidation essential for researchers in drug development and related fields. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a comprehensive characterization, grounded in established scientific principles.

Molecular Structure and Spectroscopic Overview

2-Nitro-10H-phenothiazine possesses a tricyclic "butterfly" structure with a nitro group, a potent electron-withdrawing substituent, at the 2-position.[2] This substitution significantly influences the electron density distribution across the aromatic rings, which is directly observable in its spectroscopic signatures. The molecular formula is C₁₂H₈N₂O₂S, with a molecular weight of approximately 244.27 g/mol .[2]

A comprehensive spectroscopic analysis is critical for confirming the identity, purity, and structure of this molecule. Each technique provides a unique piece of the structural puzzle:

  • NMR Spectroscopy (¹H and ¹³C): Reveals the chemical environment of each hydrogen and carbon atom, providing detailed information about the connectivity and electronic structure of the molecule.

  • IR Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry: Determines the molecular weight and provides information about the fragmentation pattern, which can be used to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Nitro-10H-phenothiazine, both ¹H and ¹³C NMR provide invaluable insights.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Nitro-10H-phenothiazine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like the N-H proton.

  • Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 2-Nitro-10H-phenothiazine is complex due to the presence of seven aromatic protons and one N-H proton. The electron-withdrawing nitro group causes a significant downfield shift (deshielding) of the protons on the same aromatic ring, particularly those in the ortho and para positions.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1~8.0d~2.51H
H-3~7.8dd~8.5, 2.51H
H-4~7.0d~8.51H
H-6, H-9~7.2-7.6m2H
H-7, H-8~7.2-7.6m2H
N-H~8.2-8.6s (broad)1H

Note: These are predicted values based on known substituent effects and data from similar phenothiazine derivatives. Actual experimental values may vary slightly.

Causality and Interpretation:

  • N-H Proton: The proton on the nitrogen atom is expected to appear as a broad singlet in the range of 8.2-8.6 ppm.[3] Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential intermolecular hydrogen bonding.

  • Protons on the Nitro-Substituted Ring (A-Ring):

    • H-1: This proton is ortho to the nitro group and is expected to be the most downfield of the aromatic protons due to strong deshielding. It should appear as a doublet, coupled to H-3.

    • H-3: This proton is meta to the nitro group and will be shifted downfield, but to a lesser extent than H-1. It will appear as a doublet of doublets, coupled to both H-1 and H-4.

    • H-4: This proton is para to the nitro group and will also be shifted downfield. It will appear as a doublet, coupled to H-3.

  • Protons on the Unsubstituted Ring (B-Ring): The protons on the other aromatic ring (H-6, H-7, H-8, H-9) will have chemical shifts more typical of an unsubstituted phenothiazine ring system, likely appearing as a complex multiplet in the range of 7.2-7.6 ppm.[3]

The relationship between the protons and their chemical environment is illustrated below:

Caption: Molecular structure of 2-Nitro-10H-phenothiazine.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals for the 12 carbon atoms in the molecule. The nitro group's electron-withdrawing nature will also influence the chemical shifts of the carbons in the A-ring.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (with NO₂)~145-150
Quaternary Carbons (C-4a, C-5a, C-9a, C-10a)~115-140
Aromatic CH Carbons~115-130

Note: These are predicted values. The exact chemical shifts can be definitively assigned using 2D NMR techniques like HSQC and HMBC.

Causality and Interpretation:

  • C-2: The carbon directly attached to the nitro group will be significantly deshielded and appear at a very low field (high ppm value).

  • Quaternary Carbons: The four quaternary carbons involved in the fusion of the rings will have chemical shifts that are highly dependent on their position relative to the heteroatoms and the nitro group.

  • Aromatic CH Carbons: The remaining seven aromatic CH carbons will have chemical shifts in the typical aromatic region. The carbons in the A-ring will be shifted downfield compared to their counterparts in the B-ring due to the influence of the nitro group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Nitro-10H-phenothiazine will be dominated by absorptions from the N-H bond, the aromatic C-H bonds, the C=C bonds of the aromatic rings, and the N-O bonds of the nitro group.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet is taken first and then subtracted from the sample spectrum.

Key IR Absorption Bands:

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity
N-H Stretch3325-3395Sharp, Medium
Aromatic C-H Stretch3000-3100Medium to Weak
NO₂ Asymmetric Stretch1530-1535Strong
C=C Aromatic Stretch1450-1600Medium to Strong
NO₂ Symmetric Stretch1340-1350Strong
C-N Stretch1200-1300Medium

Interpretation:

  • N-H Stretch: A sharp peak in the region of 3325-3395 cm⁻¹ is a clear indication of the N-H group in the phenothiazine ring.[3] The position and sharpness of this peak can be influenced by hydrogen bonding.

  • Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of the rings.

  • Nitro Group Stretches: The two strong absorptions expected around 1530-1535 cm⁻¹ and 1340-1350 cm⁻¹ are definitive evidence for the presence of the nitro group.[3] These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds, respectively.

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

The workflow for IR spectral analysis can be visualized as follows:

IR_Workflow Sample Sample Preparation (KBr Pellet) FTIR FTIR Spectrometer Sample->FTIR Spectrum Acquire Spectrum FTIR->Spectrum Analysis Identify Key Absorption Bands Spectrum->Analysis Functional_Groups Assign Functional Groups Analysis->Functional_Groups

Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern. For 2-Nitro-10H-phenothiazine, high-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental formula.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and a series of fragment ions. Electrospray Ionization (ESI) is a softer technique that typically produces a protonated molecule, [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Mass Spectrum Data (EI):

Ionm/z (Nominal)Interpretation
[M]⁺244Molecular Ion
[M-NO₂]⁺198Loss of the nitro group
[M-H]⁺243Loss of a hydrogen atom
Phenothiazine Core FragmentsVariousFurther fragmentation of the tricyclic system

Interpretation:

  • Molecular Ion Peak: The most important peak in the EI spectrum will be the molecular ion peak at an m/z of 244, which corresponds to the molecular weight of 2-Nitro-10H-phenothiazine.[2] High-resolution mass spectrometry would yield a precise mass of approximately 244.0306, confirming the elemental formula C₁₂H₈N₂O₂S.[2]

  • Fragmentation Pattern: A prominent fragment at m/z 198 would be indicative of the loss of the nitro group (mass of 46). Other fragments would arise from the cleavage of the phenothiazine ring system. The fragmentation pattern provides a fingerprint that can be compared to library data or used to piece together the structure.

The logical flow of a mass spectrometry experiment is depicted below:

MS_Logic cluster_process Mass Spectrometry Process cluster_data Data Interpretation Ionization Sample Ionization (e.g., EI) Separation Separation by m/z Ionization->Separation Detection Ion Detection Separation->Detection Molecular_Weight Determine Molecular Weight (M⁺) Detection->Molecular_Weight Fragmentation Analyze Fragmentation Pattern Detection->Fragmentation Structure Confirm Structure Molecular_Weight->Structure Fragmentation->Structure

Caption: Logical flow of a mass spectrometry experiment.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural characterization of 2-Nitro-10H-phenothiazine. The strong electron-withdrawing effect of the nitro group is a dominant feature in all spectra, causing predictable downfield shifts in NMR and introducing strong, characteristic absorption bands in the IR spectrum. The molecular ion peak in the mass spectrum confirms the molecular weight, and the fragmentation pattern is consistent with the proposed structure. This comprehensive spectroscopic analysis is an indispensable tool for ensuring the identity and purity of 2-Nitro-10H-phenothiazine in research and development settings.

References

  • PubChem. 2-Nitro-10H-phenothiazine. National Center for Biotechnology Information. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. JOCPR. Available from: [Link]

  • Supporting Information for Phenothiazine-Based Donor-Acceptor Covalent-organic Frameworks with Keto-enol Irreversible Tautomerism as a Promising Third-order Nonlinear Optics Material. Available from: [Link]

  • Gautam, N., et al. Synthesis and Antimicrobial Evaluation of Novel 10H-phenothiazines, their Sulfones and Ribofuranosides. Chemical Science Review and Letters. Available from: [Link]

  • Comptes Rendus Chimie. Synthesis and antibacterial properties of new phenothiazinyl- and phenyl-nitrones. Académie des Sciences. Available from: [Link]

  • Kalwania, G.S., et al. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry. 2012. Available from: [Link]

  • Okuno, T. & Doi, I. 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine. IUCrData. 2022. Available from: [Link]

  • Okuno, T. & Doi, I. 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine. National Center for Biotechnology Information. 2022. Available from: [Link]

  • IOSR Journal of Pharmacy. Synthesis and Evaluation of Phenothiazine Derivatives. 2020. Available from: [Link]

  • Swoboda, D., et al. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. 2022. Available from: [Link]

  • Kielar, F., et al. Synthesis, spectroscopic characterization, and anticancer activity of new 10-substituted 1,6-diazaphenothiazines. ResearchGate. 2016. Available from: [Link]

  • Gautam, N., et al. Synthesis, Characterization, and Biological Evaluation of 10H‐Phenothiazines, Their Sulfones and Ribofuranosides. R Discovery. 2012. Available from: [Link]

  • Swoboda, D., et al. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. 2022. Available from: [Link]

  • Al-Ghorbani, M., et al. Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. National Center for Biotechnology Information. 2022. Available from: [Link]

  • Remaud, G.S., et al. Optimised NMR detection of 13 C– 2 H double labelling in small molecules. Magnetic Resonance in Chemistry. 2005. Available from: [Link]

  • Saraf, S., et al. INFRARED SPECTRA OF PHENOTHIAZINES. Available from: [Link]

  • ResearchGate. 13 C NMR shift values (ppm) for N-acetylphenothiazine and N-acetylphenoxazine derivatives. Available from: [Link]

  • Al-Omary, F.A.M. Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies. ResearchGate. 2002. Available from: [Link]

  • U.S. National Library of Medicine. NMR-based characterization of phenothiazines as a RNA binding scaffold. National Center for Biotechnology Information. 2004. Available from: [Link]

  • NIST. Phenothiazine. NIST WebBook. Available from: [Link]

Sources

Foundational

The Electron-Withdrawing Paradigm in Phenothiazine Chemistry: Mechanistic Impacts on Photophysics, Electrochemistry, and Pharmacology

Executive Summary Phenothiazine is a versatile, electron-rich tricyclic scaffold. The introduction of electron-withdrawing groups (EWGs) fundamentally alters its molecular orbital energetics, dictating its utility across...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazine is a versatile, electron-rich tricyclic scaffold. The introduction of electron-withdrawing groups (EWGs) fundamentally alters its molecular orbital energetics, dictating its utility across optoelectronics and neuropharmacology. This technical guide systematically deconstructs the causal relationships between EWG substitution, Highest Occupied Molecular Orbital (HOMO) stabilization, Intramolecular Charge Transfer (ICT), and target-specific receptor binding.

Structural and Electronic Foundations

Phenothiazine (PTZ) is a rigid yet dynamically adaptable heterocycle characterized by an electron-rich sulfur and nitrogen core[1]. In its ground state, it adopts a nonplanar "butterfly" conformation, folding along the [1]. Because of its high electron-donating capability, the unsubstituted phenothiazine core is easily oxidized, forming a highly stable radical cation[2].

However, the introduction of an electron-withdrawing group (EWG)—whether through peripheral ring substitution (e.g., -Cl, -CF3, -NO2) or direct heteroatom oxidation (e.g., converting the thioether to a sulfoxide or sulfone)—fundamentally perturbs the molecular orbital energetics[1][3]. By pulling electron density away from the core via inductive and mesomeric effects, EWGs stabilize the HOMO, thereby increasing the oxidation potential and altering the molecule's photophysical and pharmacological behavior[1][4].

Electrochemical Modulation and HOMO Stabilization

The causality behind the electrochemical shifts observed in EWG-substituted phenothiazines is rooted in the stabilization of the ground state. An EWG lowers the energy of the HOMO, meaning a significantly higher applied potential is required to extract an electron[1].

For example, in Acceptor-Donor-Acceptor (A-D-A) type phenothiazine derivatives, the unoxidized core (JNU-S) exhibits a single irreversible oxidation wave at 0.87 V[1]. When the sulfur atom is oxidized to a 5,5-dioxide (S(VI) state) to form JNU-SO2, the sulfone acts as a powerful EWG, spiking the to 1.68 V[1]. This dramatic increase reflects the extreme stabilization of the HOMO and makes the molecule highly resistant to further oxidation[1].

Table 1: Quantitative Impact of EWGs on Phenothiazine Properties
Derivative / SubstitutionEWG TypeOxidation Potential (V)Primary Effect
Phenothiazine (PTZ) None (Electron Donor)~0.70 - 0.87Baseline electron-rich core[1][2]
PTZ-5,5-dioxide (JNU-SO2) Sulfone (-SO2)1.68Extreme HOMO stabilization; fluorescence quench in specific A-D-A systems[1]
Chlorpromazine Chloro (-Cl at C2)> PTZIncreased lipophilicity; moderate D2 receptor antagonism[5][6]
Trifluoperazine Trifluoromethyl (-CF3 at C2)> ChlorpromazineHigh electronegativity; potent D2 receptor antagonism[5][7]

Photophysical Consequences: Intramolecular Charge Transfer (ICT)

In optoelectronic applications, appending EWGs to the phenothiazine core creates a Donor-Acceptor (D-A) architecture[1][3]. Upon photon absorption, the molecule undergoes Intramolecular Charge Transfer (ICT), where an electron transitions from the electron-donating PTZ core to the electron-withdrawing moiety[2][8].

This ICT process induces strong solvatochromism and reduces the energy gap ( ΔEST​ ) between the singlet (S1) and triplet (T1) states, a critical requirement for (TADF)[3][8]. Interestingly, tuning the strength of the EWG leads to divergent outcomes: while moderate EWGs (like -NO2) can push the Photoluminescence Quantum Yield (PLQY) to near 100%[3], extreme electron withdrawal via sulfur oxidation (e.g., JNU-SO2) can cause an unprecedented fluorescence quench due to the dominance of non-radiative decay pathways in the highly polarized state[1].

ICT_Pathway GS Ground State (S0) Phenothiazine Core EX Excited State (S1) Locally Excited GS->EX Photon Absorption (UV/Vis) ICT ICT State (Charge separated) EX->ICT Electron Transfer to EWG (Solvent Relaxed) ICT->GS Fluorescence (Red-shifted) TADF Triplet State (T1) Intersystem Crossing ICT->TADF ISC (Small ΔEST) TADF->ICT Reverse ISC (Thermal Energy)

Photophysical pathway showing Intramolecular Charge Transfer (ICT) and TADF.

Pharmacological Impact: The C2-EWG Imperative

The pharmacological efficacy of phenothiazine-based neuroleptics (first-generation antipsychotics) is strictly dependent on the presence of an EWG at the 2-position[4][5].

Causality: The unsubstituted phenothiazine core lacks the necessary asymmetry to bind the Dopamine D2 receptor effectively. The addition of an EWG (such as -Cl in chlorpromazine or -CF3 in trifluoperazine) at the C2 position breaks the molecule's [4][5]. This steric and electronic perturbation forces the alkylamine side chain at the 10-position to tilt toward the EWG-substituted ring[4]. This specific "tilted" conformation mimics the anti-conformation of dopamine, enabling high-affinity receptor antagonism[4][5].

Furthermore, the potency of the drug scales directly with the electronegativity and lipophilicity of the EWG. Because the -CF3 group is more electronegative and hydrophobic than the -Cl group, trifluoperazine exhibits significantly higher potency and stronger tendencies than chlorpromazine[5][7].

SAR_Logic Core Phenothiazine Core (Positions 1-10) Pos2 Position 2 Substitution (EWG: -Cl, -CF3) Core->Pos2 Pos10 Position 10 Substitution (Alkyl/Piperazine chain) Core->Pos10 Asym Ring Asymmetry & Dipole Moment Shift Pos2->Asym Lipid Increased Lipophilicity (BBB Penetration) Pos2->Lipid Conform Side-chain Tilt Towards EWG Pos10->Conform Asym->Conform D2 Dopamine D2 Receptor Antagonism (High Potency) Lipid->D2 Conform->D2

Logical flow of how C2-EWG substitution dictates D2 receptor antagonism.

Self-Validating Experimental Protocols

To ensure high-fidelity data in phenothiazine modification, the following self-validating protocols detail the synthesis of EWG-modified cores and the measurement of their electronic properties.

Protocol 1: Synthesis of Phenothiazine-5,5-dioxide via Sulfur Oxidation

Objective: To introduce a strong EWG by oxidizing the core sulfur to a S(VI) sulfone state[1][4].

  • Reagent Preparation: Dissolve the phenothiazine derivative in glacial acetic acid. Causality: Acetic acid acts as both a solvent and an acid catalyst, facilitating the formation of the reactive peracid intermediate when H2O2 is added[4].

  • Oxidation: Add an excess of 30% hydrogen peroxide (H2O2) dropwise at room temperature. Stir continuously for 24 hours[4].

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using an acetone:chloroform:methanol (1:1:1) mobile phase[4]. Validation Check: The reaction is complete when the starting material spot disappears and a new, lower-Rf spot appears, confirming the formation of the highly polar sulfone[4].

  • Isolation: Quench the reaction by pouring the mixture into ice-cold water, followed by acidification to precipitate the product[4]. Filter and wash with isopropyl alcohol.

  • Spectroscopic Validation: Confirm the structure via IR spectroscopy. The presence of strong symmetric and asymmetric S=O stretching bands at ~1150 cm⁻¹ and ~1330 cm⁻¹ validates the S(VI) oxidation state[4].

Protocol_Workflow Start Phenothiazine Core (Starting Material) Oxidation H2O2 / Acetic Acid (Oxidation Reaction) Start->Oxidation Add Reagents TLC TLC Monitoring (Self-Validation) Oxidation->TLC 24h at RT TLC->Oxidation Incomplete Isolation Acidification & Precipitation TLC->Isolation Complete (Lower Rf) IR IR/NMR Spectroscopy (S=O Band Confirmation) Isolation->IR Product Recovery

Self-validating synthetic workflow for phenothiazine sulfur oxidation.

Protocol 2: Cyclic Voltammetry (CV) for Oxidation Potential Determination

Objective: To quantify the HOMO stabilization induced by the EWG[1][2].

  • Electrochemical Cell Setup: Utilize a three-electrode system comprising a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode[2].

  • Solution Preparation: Dissolve the synthesized EWG-phenothiazine (1 mM) in anhydrous dichloromethane containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte. Causality: TBAPF6 provides necessary ionic conductivity without interfering with the anodic oxidation sweep[2].

  • Measurement: Sweep the potential from 0.0 V to 2.0 V at a scan rate of 50 mV/s.

  • Self-Validation (Internal Standard): Add ferrocene (Fc/Fc⁺) to the solution at the end of the experiment and run a final sweep. Validation Check: The oxidation potential must be referenced against the Fc/Fc⁺ redox couple to correct for any reference electrode drift, ensuring absolute accuracy of the reported HOMO energy levels[2].

References

  • Title: Chemistry of phenothiazine antipsychotics Source: eGPAT URL: [Link]

  • Title: Phenothiazine Neuroleptics Signal to the Human Insulin Promoter as Revealed by a Novel High-Throughput Screen Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Modulation of fluorescence in novel A–D–A type phenothiazine derivatives via oxidation Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Effects of the nature of donor substituents on the photophysical and electroluminescence properties of derivatives of perfluorobiphenyl Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization Source: American Chemical Society (ACS) URL: [Link]

  • Title: Tuning Electron-Withdrawing Strength on Phenothiazine Derivatives: Achieving 100% Photoluminescence Quantum Yield by NO2 Substitution Source: ResearchGate URL: [Link]

  • Title: Phenothiazine-isophorone dyes (D–π–A and A–π–D–π–A): synthesis, electronic properties and DFT computational study Source: Emerald Insight URL: [Link]

  • Title: Synthesis and Evaluation of Phenothiazine Derivatives Source: ResearchGate URL: [Link]

  • Title: NADPH-induced oxidative damage of rat liver microsomes: protective role of chlorpromazine and trifluoperazine Source: SciSpace URL: [Link]

  • Title: Synthesis and Evaluation of Phenothiazine Derivatives Source: IOSR Journal of Pharmacy URL: [Link]

Sources

Exploratory

The Dawn of Psychopharmacology: A Technical Whitepaper on the Discovery, Synthesis, and Mechanistic Evolution of Phenothiazines

Executive Summary The phenothiazine scaffold represents one of the most privileged and historically significant structures in medicinal chemistry. Originally synthesized in the late 19th century as an intermediate for th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenothiazine scaffold represents one of the most privileged and historically significant structures in medicinal chemistry. Originally synthesized in the late 19th century as an intermediate for the aniline dye industry, the tricyclic heteroaromatic core eventually catalyzed a paradigm shift in modern medicine. The serendipitous discovery of its neuroleptic properties in the 1950s effectively birthed the field of psychopharmacology, transitioning the treatment of schizophrenia from invasive biological therapies (e.g., lobotomy, electroconvulsive therapy) to targeted receptor antagonism[1]. This whitepaper provides an in-depth technical analysis of the chemical genesis, synthetic protocols, and mechanistic evolution of phenothiazines, bridging historical context with modern pharmacological principles.

The Chemical Genesis: From Dyes to Pharmacophores

The structural foundation of phenothiazines traces back to 1876 when Heinrich Caro synthesized methylene blue, a thiazine dye that Paul Ehrlich later utilized in pioneering cell-staining experiments[2]. Recognizing the versatility of the diphenylamine-sulfur system, chemist August Bernthsen achieved the first synthesis of the unsubstituted 10H -phenothiazine core in 1883[3].

For decades, the core was primarily utilized as a veterinary anthelmintic and agricultural insecticide[2]. However, in the 1940s, researchers at the French pharmaceutical company Rhône-Poulenc, led by Paul Charpentier, began modifying the phenothiazine nucleus to develop antihistamines, culminating in the synthesis of promethazine in 1947[4]. This structural exploration laid the groundwork for the most significant breakthrough in psychiatric medicine.

Experimental Protocol: Iodine-Catalyzed Bernthsen Thionation

The classical Bernthsen reaction remains a foundational method for constructing the phenothiazine core. The following protocol outlines an optimized, self-validating methodology for the synthesis of substituted phenothiazines via iodine-catalyzed thermal fusion[5].

Methodology & Causal Logic:

  • Reagent Preparation: Combine 1.0 equivalent of a substituted diphenylamine with 2.0 equivalents of elemental sulfur in a dry reaction vessel.

    • Causality: Elemental sulfur acts as the heteroatom donor, bridging the two phenyl rings via dual C-S bond formation. Excess sulfur drives the equilibrium toward cyclization.

  • Catalyst Introduction: Add a catalytic amount of elemental iodine (approx. 1-2 mol%).

    • Causality: Iodine polarizes the elemental sulfur, significantly lowering the activation energy required for electrophilic aromatic substitution. Without iodine, the reaction requires temperatures exceeding 200°C, which degrades the product[5].

  • Thermal Fusion: Heat the mixture in an oil bath maintained strictly at 145–150°C for 1 hour.

    • Self-Validation: The reaction is self-indicating. The evolution of hydrogen sulfide ( H2​S ) gas confirms successful thionation. If gas evolution ceases prematurely or fails to initiate, the catalyst has deactivated, or the thermal threshold has not been met.

  • Quenching and Dissolution: Cool the resulting melt to 80°C and dissolve the crude matrix in hot benzene.

    • Causality: Benzene selectively solubilizes the phenothiazine product while precipitating highly polymerized, unreacted sulfur byproducts.

  • Decolorization and Filtration: Treat the hot solution with activated charcoal and filter through a Celite pad.

    • Self-Validation: The filtrate must transition from a dark, opaque brown to a clear, pale greenish-yellow solution. Failure to achieve this color shift indicates incomplete removal of oxidative impurities.

  • Crystallization: Cool the filtrate to 4°C to induce crystallization. Isolate the pure phenothiazine platelets via vacuum filtration.

Bernthsen_Workflow Step1 Step 1: Reagent Mixing Diphenylamine + Sulfur Step2 Step 2: Catalyst Addition Iodine (Catalytic) Step1->Step2 Step3 Step 3: Thermal Fusion 145-150°C (1 Hour) Step2->Step3 Step4 Step 4: Dissolution Cool & Dissolve in Benzene Step3->Step4 Step5 Step 5: Purification Charcoal Treatment Step4->Step5 Step6 Step 6: Crystallization Pure Phenothiazine Step5->Step6

Figure 1: Step-by-step workflow of the iodine-catalyzed Bernthsen synthesis of phenothiazine.

The Clinical Pivot: The "Lytic Cocktail" and Psychopharmacology

The transition of phenothiazines from antihistamines to antipsychotics was driven by meticulous clinical observation. In 1949, French navy surgeon Henri Laborit sought to mitigate surgical shock by administering a "lytic cocktail" containing promethazine[1]. Laborit observed that patients exhibited a profound state of calm and indifference to their surroundings—a state he likened to a "pharmacological lobotomy"[1].

Seeking a compound with stronger central nervous system effects, Laborit collaborated with Charpentier's team at Rhône-Poulenc. On December 11, 1951, Charpentier synthesized chlorpromazine (CPZ) by adding a chlorine atom to the phenothiazine core and modifying the aliphatic side chain[6].

In 1952, psychiatrists Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris administered chlorpromazine to severe, agitated psychotic patients[6]. The results were revolutionary: the drug did not merely sedate the patients but actively reduced hallucinations and delusions. This marked the birth of modern psychopharmacology, proving for the first time that severe psychiatric illnesses could be managed biochemically[7].

Mechanistic Elucidation: The Dopamine Hypothesis

For over a decade following its discovery, the exact mechanism of action of chlorpromazine remained a mystery. It was initially classified as a "major tranquilizer" with broad antiadrenergic and antihistaminic properties[8].

The mechanistic breakthrough occurred in the 1960s. In 1963, Arvid Carlsson observed that chlorpromazine increased the turnover of catecholamines in the brain[8]. Building on this, Jacques van Rossum hypothesized in 1966 that the therapeutic efficacy of neuroleptics was directly tied to their ability to induce dopamine receptor blockade [4].

Modern pharmacology has validated van Rossum's hypothesis. Phenothiazines primarily exert their antipsychotic effects by acting as competitive antagonists at the Dopamine D2​ Receptor , a G-protein coupled receptor (GPCR) predominantly located in the mesolimbic and nigrostriatal pathways[9]. By blocking D2​ receptors in the mesolimbic pathway, phenothiazines attenuate the hyperactive dopaminergic signaling responsible for the positive symptoms of schizophrenia (hallucinations, delusions)[10].

D2_Signaling CPZ Chlorpromazine (CPZ) D2R Dopamine D2 Receptor CPZ->D2R Antagonizes Gi Gi/o Protein D2R->Gi Blocked Activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Effect Antipsychotic Efficacy cAMP->Effect Downstream Modulation

Figure 2: Mechanism of action of chlorpromazine via dopamine D2 receptor antagonism.

Quantitative Pharmacological Data

The structural malleability of the phenothiazine core allowed medicinal chemists to tune receptor affinity. The addition of electron-withdrawing groups (e.g., -Cl, - CF3​ ) at the C2 position, combined with variations in the N10 aliphatic chain, drastically altered the pharmacological profile.

Table 1: Historical Evolution and Pharmacological Profiling of Key Derivatives

CompoundYear DiscoveredStructural ModificationPrimary TargetClinical ApplicationRelative Potency (CPZ eq)
Methylene Blue 1876TetramethylthionineMAO / NOSAntimalarial / DyeN/A
Phenothiazine 1883Unsubstituted CoreAnthelmintic targetsVeterinary InsecticideN/A
Promethazine 1947Isopropylamine chain H1​ ReceptorAntihistamineN/A
Chlorpromazine 1951Aliphatic chain + Cl D2​ ReceptorSchizophrenia1.0 (Baseline)
Haloperidol *1958Butyrophenone D2​ ReceptorSchizophrenia50.0 (2mg = 100mg CPZ)

*Note: Haloperidol is a non-phenothiazine butyrophenone included to demonstrate the evolution of D2​ receptor targeting post-chlorpromazine[11].

Conclusion

The trajectory of phenothiazines—from synthetic textile dyes to the vanguard of psychiatric medicine—underscores the critical importance of serendipity paired with rigorous chemical optimization. The synthesis of chlorpromazine by Charpentier and its clinical application by Laborit, Delay, and Deniker dismantled the dogma that psychiatric disorders were purely psychological, anchoring them firmly in neurochemistry. Today, the phenothiazine scaffold remains a vital tool for researchers, with ongoing studies exploring its potential in drug repurposing, including antimicrobial and antineoplastic applications[12].

References

  • Fifty years chlorpromazine: a historical perspective - PMC Source: nih.gov URL:[Link]

  • Chlorpromazine: Paving the Way for a Better Understanding of Schizophrenia Source: frontiersin.org URL:[Link]

  • Phenothiazine - Massive Bio Source: massivebio.com URL:[Link]

  • Chlorpromazine - Wikipédia Source: wikipedia.org URL:[Link]

  • Phenothiazine - Wikipedia Source: wikipedia.org URL:[Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold - MDPI Source: mdpi.com URL:[Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS Source: amazonaws.com URL:[Link]

  • The story of antipsychotics: Past and present - PMC - NIH Source: nih.gov URL:[Link]

  • History of the dopamine hypothesis of antipsychotic action Source: windows.net URL:[Link]

  • synthesis of phenothiazine derivatives for antioxidant studies - DTIC Source: dtic.mil URL:[Link]

  • History of the dopamine hypothesis of antipsychotic action - PMC - NIH Source: nih.gov URL:[Link]

  • Phenothiazine - StatPearls - NCBI Bookshelf - NIH Source: nih.gov URL:[Link]

Sources

Foundational

2-Nitro-10H-phenothiazine molecular weight and formula.

An In-Depth Technical Guide to 2-Nitro-10H-phenothiazine for Researchers and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Nitro-10H-phenothiazine for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Nitro-10H-phenothiazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The phenothiazine core structure is a well-established privileged scaffold in drug discovery, and the introduction of a nitro group at the 2-position significantly modulates its electronic and chemical properties, opening new avenues for research and application.[1] This document details the fundamental molecular and physicochemical properties of 2-Nitro-10H-phenothiazine, outlines its synthesis and reactivity, and explores its current and potential applications. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Core Molecular Profile

2-Nitro-10H-phenothiazine is a derivative of phenothiazine, a tricyclic aromatic system containing a central thiazine ring. The strategic placement of a strong electron-withdrawing nitro (-NO2) group on one of the benzene rings profoundly influences the molecule's reactivity and biological activity.

Chemical Structure and Formula
  • Molecular Formula: C₁₂H₈N₂O₂S[2][3]

  • Molecular Weight: 244.27 g/mol [2][3]

  • IUPAC Name: 2-nitro-10H-phenothiazine[2]

  • CAS Number: 1628-76-8[3][4]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and computed properties of 2-Nitro-10H-phenothiazine. Experimental data for phenothiazine derivatives can vary based on the specific substitution pattern.

PropertyValue / DescriptionSource
Physical Form Yellow to Brown Solid[3]
Molecular Weight 244.27 g/mol [2][3]
Molecular Formula C₁₂H₈N₂O₂S[2][3]
Melting Point Not specified; parent phenothiazine melts at 185 °C.[5][6]
Solubility Poorly soluble in water; soluble in organic solvents like benzene, ether, and hot acetic acid.[5][6]
XLogP3 4.2[6]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]

Spectroscopic Characterization: The structure of 2-Nitro-10H-phenothiazine and its derivatives is typically confirmed using a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3325-3395 cm⁻¹), asymmetric and symmetric stretches of the nitro group (around 1530-1535 cm⁻¹), and C-S stretching.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of phenothiazine derivatives typically shows a singlet for the N-H proton in the region of 8.2-8.6 ppm and a series of multiplets for the aromatic protons between 7.2-7.6 ppm.[2]

  • Mass Spectrometry: The molecular ion peak in the mass spectrum confirms the molecular weight of the compound.[2]

Synthesis and Reactivity

The synthesis of phenothiazine derivatives can be achieved through several established routes. The introduction of the nitro group is a key step that enhances the reactivity of the phenothiazine ring system, making it a versatile precursor for more complex molecules.[1]

Synthetic Pathways

There are two primary strategies for the synthesis of 2-Nitro-10H-phenothiazine:

  • Nitration of a Pre-formed Phenothiazine Ring: This involves the direct nitration of 10H-phenothiazine or a substituted variant using nitrating agents like a mixture of nitric acid and sulfuric acid.[7]

  • Cyclization of a Nitrated Precursor (Smiles Rearrangement): This is a common and versatile method for synthesizing substituted phenothiazines. It involves the reaction of a substituted 2-aminobenzenethiol with a substituted o-halonitrobenzene.[8]

The following diagram illustrates a generalized workflow for the synthesis of phenothiazine derivatives, which can be adapted for 2-Nitro-10H-phenothiazine.

G cluster_0 Synthetic Workflow for Phenothiazine Derivatives A Starting Materials (e.g., Diphenylamine, Sulfur, Iodine) B Thionation/Cyclization (e.g., Heating) A->B C 10H-Phenothiazine Core B->C D Nitration (HNO₃/H₂SO₄) C->D E 2-Nitro-10H-phenothiazine D->E F Further Functionalization (e.g., N-Alkylation) E->F G Target Derivatives F->G

Caption: A generalized workflow for the synthesis of 2-Nitro-10H-phenothiazine and its subsequent derivatives.

Representative Experimental Protocol: Nitration of 2-Chloro-10H-Phenothiazine

The following protocol is adapted from a procedure for the synthesis of a related nitro-phenothiazine derivative and serves as a representative example.[7]

  • Starting Material: 2-Chloro-10H-phenothiazine is used as the precursor.

  • Nitration: The phenothiazine derivative is reacted with a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature to prevent over-nitration or degradation.

  • Work-up and Purification: The reaction mixture is poured onto ice, and the resulting precipitate is filtered, washed, and purified, often by recrystallization, to yield the 2-chloro-7-nitro-10H-phenothiazine product.

Chemical Reactivity

The chemical reactivity of 2-Nitro-10H-phenothiazine is characterized by the interplay between the electron-rich phenothiazine core and the electron-withdrawing nitro group.

  • N-Substitution: The nitrogen atom at the 10-position is nucleophilic and readily undergoes alkylation or acylation reactions, providing a straightforward method for introducing diverse functional groups.[1]

  • Oxidation of the Sulfur Atom: The sulfur atom in the thiazine ring can be oxidized, typically using hydrogen peroxide in acetic acid, to form the corresponding sulfoxide or sulfone.[8]

  • Influence of the Nitro Group: The electron-withdrawing nature of the nitro group modifies the redox properties of the molecule, making it more resistant to oxidation compared to the parent phenothiazine.[1] It also influences the reactivity of the aromatic rings towards nucleophilic substitution.

Applications in Research and Development

Derivatives of phenothiazine are highly bioactive and have found widespread use in medicine.[5] The 2-nitro derivative serves as a key intermediate in the synthesis of novel compounds with therapeutic and materials science applications.

Medicinal Chemistry and Drug Development

The phenothiazine scaffold is a cornerstone in the development of therapeutics, particularly in the area of neuropsychiatric disorders. The discovery of chlorpromazine's antipsychotic properties in the 1950s revolutionized the treatment of schizophrenia.[8] Research into phenothiazine derivatives has since expanded to include a wide range of biological activities:

  • Antimicrobial and Anticancer Agents: Researchers are actively exploring 2-Nitro-10H-phenothiazine and its derivatives as potential antimicrobial and anticancer agents. The phenothiazine core can interact with various biological targets, and the electronic properties conferred by the nitro group can be fine-tuned to enhance this activity.[1]

  • Mechanism of Action: The antitumor effects of some phenothiazine derivatives involve the modulation of key signaling pathways that are often dysregulated in cancer cells, such as the PI3K/Akt and MAPK/ERK pathways.[9] They can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.[9]

  • Reversal of Multidrug Resistance: Certain phenothiazine derivatives have been shown to inhibit efflux pumps in bacteria, which are a major cause of antibiotic resistance. This suggests their potential use in combination therapies to restore the efficacy of existing antibiotics.[9]

The following diagram illustrates the potential mechanism of action of phenothiazine derivatives in cancer cells.

G PD Phenothiazine Derivative Receptor Cell Surface Receptor PD->Receptor Binds/Modulates PI3K PI3K/Akt Pathway Receptor->PI3K Inhibits MAPK MAPK/ERK Pathway Receptor->MAPK Inhibits Proliferation Cell Proliferation (Inhibited) PI3K->Proliferation Apoptosis Apoptosis (Induced) PI3K->Apoptosis MAPK->Proliferation MAPK->Apoptosis

Caption: Inhibition of key signaling pathways in cancer cells by phenothiazine derivatives.

Materials Science

The unique electronic and photophysical properties of the phenothiazine scaffold make it an attractive building block for advanced materials.

  • Organic Electronics: The electron-rich nature of the phenothiazine core allows it to function as an effective electron donor. This property is being exploited in the development of materials for organic light-emitting diodes (OLEDs) and other organic electronic devices.[3] The substitution pattern, including the presence of a nitro group, can be used to tune the HOMO/LUMO energy levels of the material.

  • Photoinitiators: 2-Nitro-10H-phenothiazine has been investigated for its potential use in the development of photoinitiators for polymerization processes.[1]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-Nitro-10H-phenothiazine and its derivatives.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

2-Nitro-10H-phenothiazine is a valuable heterocyclic compound with a rich chemical profile and significant potential for future applications. Its synthesis is well-established, and its reactivity allows for a wide range of structural modifications. For researchers and drug development professionals, this molecule represents a promising starting point for the design and synthesis of novel therapeutic agents and advanced materials. The continued exploration of the phenothiazine scaffold, and specifically derivatives like 2-Nitro-10H-phenothiazine, is likely to yield further innovations in medicine and technology.

References

  • 2-Nitro-10H-phenothiazine | C12H8N2O2S | CID 18993564 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI. [Link]

  • Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry. [Link]

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. National Center for Biotechnology Information. [Link]

  • Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Connect Journals. [Link]

  • Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-substituted phenothiazines.
  • Phenothiazine. Wikipedia. [Link]

  • Phenothiazine | C12H9NS | CID 7108 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Evaluation of Novel 10H-phenothiazines, their Sulfones and Ribofuranosides. Chemical Science Review and Letters. [Link]

  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. JOCPR. [Link]

  • Phenothiazine (CAS 92-84-2) - Chemical & Physical Properties. Cheméo. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Step-by-Step N-Alkylation of the 2-Nitro-10H-phenothiazine Core

Introduction The phenothiazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antipsychotic, antihistaminic, and antiem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The phenothiazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The strategic functionalization of the nitrogen atom at the 10-position of the phenothiazine ring is a critical step in modulating the pharmacological profile of these derivatives. This guide provides a comprehensive, in-depth technical overview and detailed protocols for the N-alkylation of 2-nitro-10H-phenothiazine.

The presence of a strongly electron-withdrawing nitro group at the 2-position significantly influences the reactivity of the phenothiazine core. This guide will address the specific challenges and considerations arising from this substitution, offering field-proven insights and robust protocols for successful N-alkylation.

Scientific Principles and Mechanistic Insights

The N-alkylation of 2-nitro-10H-phenothiazine proceeds via a nucleophilic substitution reaction. The secondary amine nitrogen of the phenothiazine ring acts as a nucleophile, attacking an electrophilic alkylating agent.

The Role of the Nitro Group: A Double-Edged Sword

The nitro group at the 2-position exerts a strong electron-withdrawing effect (-I and -M effects), which has two primary consequences for the N-alkylation reaction:

  • Decreased Nucleophilicity of the Nitrogen Atom: The electron density on the nitrogen atom at the 10-position is significantly reduced. This diminished nucleophilicity makes the deprotonation of the N-H group more challenging and the subsequent alkylation step slower compared to unsubstituted phenothiazine. Consequently, stronger bases and potentially higher reaction temperatures are required to achieve efficient conversion.

  • Activation of the Aromatic Ring: While detrimental to the N-alkylation, the electron-withdrawing nature of the nitro group can activate the aromatic rings towards nucleophilic aromatic substitution. This can be a consideration in the synthesis of the 2-nitro-10H-phenothiazine starting material itself, often prepared via a Smiles rearrangement of a precursor diaryl sulfide.[1][2][3][4]

Reaction Mechanism

The N-alkylation reaction typically follows a two-step mechanism:

  • Deprotonation: A strong base is used to deprotonate the N-H group of the 2-nitro-10H-phenothiazine, forming a more nucleophilic phenothiazinate anion.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), leading to the formation of the N-alkylated product and a salt byproduct.

Experimental Workflows and Protocols

This section outlines detailed, step-by-step methodologies for the N-alkylation of 2-nitro-10H-phenothiazine. Two primary methods are presented: a classical approach using a strong base and a milder alternative employing phase transfer catalysis.

Diagram of the General N-Alkylation Workflow

N_Alkylation_Workflow A Reactant Preparation (2-Nitro-10H-phenothiazine, Alkylating Agent, Solvent) B Deprotonation (Addition of Strong Base) A->B Inert Atmosphere C N-Alkylation Reaction (Stirring at Elevated Temperature) B->C Controlled Temperature D Reaction Quenching and Work-up C->D E Purification (Column Chromatography or Recrystallization) D->E F Characterization (NMR, IR, MS, MP) E->F

Caption: General experimental workflow for the N-alkylation of 2-nitro-10H-phenothiazine.

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol describes a robust method for the N-alkylation of 2-nitro-10H-phenothiazine using sodium hydride as a strong base. This approach is suitable for a range of primary alkyl halides.

Materials:

  • 2-Nitro-10H-phenothiazine

  • Alkyl halide (e.g., ethyl iodide, n-propyl bromide, n-butyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Oil bath or heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitro-10H-phenothiazine (1.0 eq).

  • Inert Atmosphere: Flush the system with a dry, inert gas (nitrogen or argon).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to dissolve the starting material.

  • Addition of Base: Under a positive flow of inert gas, carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at room temperature. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

  • Formation of the Anion: Stir the mixture at room temperature for 30-60 minutes. The evolution of hydrogen gas should cease, and the solution will typically change color, indicating the formation of the phenothiazinate anion.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC. The reaction time will vary depending on the reactivity of the alkyl halide (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding deionized water to decompose any unreacted NaH.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: N-Alkylation via Phase Transfer Catalysis (PTC)

Phase transfer catalysis offers a milder and often more environmentally friendly alternative to the use of strong, moisture-sensitive bases. This method is particularly useful for scaling up reactions.[5][6]

Materials:

  • 2-Nitro-10H-phenothiazine

  • Alkyl halide (e.g., ethyl bromide, n-propyl bromide)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst

  • Potassium carbonate (K₂CO₃) or 50% aqueous sodium hydroxide (NaOH)

  • Toluene or another suitable organic solvent

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-nitro-10H-phenothiazine (1.0 eq), the alkyl halide (1.2 eq), and the phase transfer catalyst (e.g., TBAB, 0.1 eq).

  • Addition of Solvent and Base: Add toluene and a concentrated aqueous solution of the base (e.g., 50% NaOH) or solid potassium carbonate.

  • Reaction: Stir the biphasic mixture vigorously at a temperature between 50-70 °C. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid base was used, filter the mixture.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation: Comparison of N-Alkylation Protocols

Alkylating AgentMethodBaseCatalystSolventTemp (°C)Time (h)Yield (%)
Ethyl IodideClassicalNaH-DMF606Good
n-Propyl BromideClassicalNaH-DMF708Moderate-Good
n-Butyl BromideClassicalNaH-DMF8010Moderate
Ethyl BromidePTC50% NaOH (aq)TBABToluene7012Good

Characterization of N-Alkylated 2-Nitro-10H-phenothiazines

Accurate characterization of the synthesized products is crucial for validating the success of the reaction and ensuring the purity of the compounds for downstream applications.

Diagram of the Characterization Workflow

Characterization_Workflow A Purified N-Alkyl- 2-Nitrophenothiazine B 1H NMR Spectroscopy A->B C 13C NMR Spectroscopy A->C D FT-IR Spectroscopy A->D E Mass Spectrometry A->E F Melting Point Analysis A->F G Structural Confirmation and Purity Assessment B->G C->G D->G E->G F->G

Caption: Workflow for the characterization of N-alkylated 2-nitro-10H-phenothiazine derivatives.

Expected Spectroscopic Data:

1. 10-Ethyl-2-nitrophenothiazine

  • ¹H NMR (CDCl₃): The spectrum is expected to show signals for the ethyl group, including a triplet for the methyl protons and a quartet for the methylene protons. The aromatic protons will appear as complex multiplets in the downfield region. The presence of the electron-withdrawing nitro group will likely shift the signals of the protons on the same aromatic ring further downfield.

  • ¹³C NMR (CDCl₃): Signals for the two carbons of the ethyl group will be observed in the aliphatic region. The aromatic region will display multiple signals corresponding to the twelve carbons of the phenothiazine core. The carbon bearing the nitro group is expected to be significantly deshielded.

  • FT-IR (KBr): Characteristic absorption bands are expected for the C-N stretching of the amine, aromatic C-H stretching, and strong symmetric and asymmetric stretching vibrations of the nitro group (typically around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹).[7][8]

2. 10-Propyl-2-nitrophenothiazine & 10-Butyl-2-nitrophenothiazine

The NMR and IR spectra for the propyl and butyl derivatives will show similar patterns to the ethyl derivative, with the addition of signals corresponding to the extra methylene groups in the alkyl chain in both ¹H and ¹³C NMR spectra.

Troubleshooting and Side Reactions

  • Low Yield:

    • Insufficient Deprotonation: Ensure the base is fresh and added in sufficient excess. The reaction should be carried out under strictly anhydrous conditions.

    • Low Reactivity of Alkylating Agent: Consider using a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).

    • Inadequate Temperature: The reaction may require higher temperatures or longer reaction times.

  • Side Reactions:

    • C-Alkylation: While N-alkylation is generally favored, some C-alkylation on the electron-rich aromatic rings can occur, especially with highly reactive alkylating agents or under harsh conditions.

    • Reactions involving the Nitro Group: Under strongly basic or reductive conditions, the nitro group could potentially undergo side reactions. Careful control of the reaction conditions is essential.

    • Overalkylation: The formation of quaternary ammonium salts is unlikely for the secondary amine of the phenothiazine core under these conditions.

Conclusion

The N-alkylation of the 2-nitro-10H-phenothiazine core presents a unique set of challenges due to the electronic effects of the nitro substituent. By employing appropriate reaction conditions, particularly the use of strong bases or phase transfer catalysis, and careful monitoring, the desired N-alkylated derivatives can be synthesized efficiently. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools for the successful synthesis and characterization of these important compounds, paving the way for further exploration of their biological activities.

References

  • Chen, Y., Lopez-Sanchez, M., Savoy, D. N., Billadeau, D. D., Dow, G. S., & Kozikowski, A. P. (2008). A Series of Potent and Selective, Triazolylphenyl-Based Histone Deacetylase Inhibitors with Activity against Pancreatic Cancer Cells and Plasmodium falciparum. Journal of Medicinal Chemistry, 51(21), 6637–6647. [Link]

  • Dalila, B., et al. (2012). Synthesis, characterization and biological evaluation of new phenothiazine derivatives as human farnesyltransferase inhibitors. European Journal of Medicinal Chemistry, 58, 586-597.
  • Dinesh, K., et al. (2014). Synthesis and anti-tubercular evaluation of new phenothiazine-1,2,3-triazole hybrids. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3468.
  • Hollister, L. E. (1960). Chlorpromazine in the treatment of tuberculosis.
  • Hussain, S., et al. (2020). Synthesis and design of 10H-substituted phenothiazines as potential anticancer agents. Journal of Molecular Structure, 1219, 128546.
  • Jana, S., et al. (2021). Gold(I)-Catalyzed Carbene Transfer Reaction for Highly Regioselective C–H Functionalization of N-Protected Phenothiazines. Organic Letters, 23(15), 5963-5967.
  • Katsumi, A., et al. (2009). Novel phenothiazine derivatives as potent and selective histamine H1 antagonists. Bioorganic & Medicinal Chemistry, 17(13), 4496-4505.
  • Noureddine, A., et al. (2020). Phenylpiperazine derivatives: A review of their biological activities. European Journal of Medicinal Chemistry, 187, 111933.
  • Sharma, H. L., et al. (1967). Studies on the studies of nitrophenothiazines by smiles rearrangement behaviour of halonitrobenzenes with [formula omitted]-aminothiophenol. Tetrahedron Letters, 8(26), 2489-2492.
  • Prinz, H., et al. (2011). Phenothiazines: a versatile scaffold for drug development. Current Medicinal Chemistry, 18(22), 3329-3356.
  • Sultan, A., et al. (2013). Synthesis and cholinesterase inhibitory activity of new phenothiazine derivatives. Bioorganic & Medicinal Chemistry, 21(17), 5486-5495.
  • US Patent 3,426,020A. (1969). Synthesis of 2-substituted phenothiazines.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • MDPI. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics, 6(4), 46. [Link]

  • Connect Journals. (2021). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Asian Journal of Chemistry, 33(8), 1835-1840. [Link]

  • Oriental Journal of Chemistry. (2012). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 28(4). [Link]

  • R Discovery. (2012). Synthesis, Characterization, and Biological Evaluation of 10H‐Phenothiazines, Their Sulfones and Ribofuranosides. [Link]

  • ResearchGate. (2020). Synthesis and characterization of a new class of phenothiazine molecules with 10H-substituted morpholine & piperidine derivatives: A structural insight. [Link]

  • PubMed. (2019). Antimicrobial studies, synthesis and characterization of novel 1-nitro-10H-phenothiazine bearing sulfone/nucleoside moieties. [Link]

  • PMC. (2017). Radical Smiles Rearrangement: An Update. [Link]

  • The Royal Society of Chemistry. (2022). Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. [Link]

  • WordPress. (n.d.). Phase Transfer Catalysis. [Link]

  • MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7545. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • MDPI. (2021). IR-Spectroscopic Study of Complex Formation of Nitrogen Oxides (NO, N2O) with Cationic Forms of Zeolites and the Reactivity of Adsorbed Species in CO and CH4 Oxidation. Catalysts, 11(12), 1541. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • ResearchGate. (2021). Smiles Rearrangement in Synthetic Chemistry. [Link]

  • PTC Organics. (n.d.). PTC N-Alkylation of a Water-Soluble Heterocycle Salt. [Link]

  • ResearchGate. (2019). Figure S3 . 1 H NMR (300 MHz) spectrum of 10-ethyl-phenothiazine ( 2c ). [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

Application

Application Note: Methods for the Reduction of 2-Nitro-10H-phenothiazine to 2-Amino-10H-phenothiazine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Overview The reduction of the nitro group at th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Overview

The reduction of the nitro group at the C-2 position of 2-nitro-10H-phenothiazine to a primary amine yields 2-amino-10H-phenothiazine , a critical pharmacophore building block. This versatile precursor is heavily utilized in the synthesis of antipsychotics, antihistamines, and novel hybrid molecules (such as chrysene-phenothiazine derivatives) targeting multidrug-resistant cancer cells[1][2].

However, the reduction of nitroarenes within a phenothiazine scaffold presents unique chemoselectivity challenges. The phenothiazine core contains an electron-rich thiazine sulfur atom that is highly susceptible to over-oxidation (forming sulfoxides or sulfones) and a secondary amine (N-10) prone to radical formation[1]. Furthermore, the resulting 2-amino-10H-phenothiazine is notoriously air-sensitive, rapidly oxidizing to deeply colored quinone-imines if exposed to atmospheric oxygen during workup. Consequently, the chosen reduction methodology must be robust enough to fully reduce the nitro group while remaining mild enough to preserve the integrity of the heterocyclic core.

G Nitro 2-Nitro-10H-phenothiazine (Starting Material) Amine 2-Amino-10H-phenothiazine (Target Product) Nitro->Amine Pd/C, H2 (Clean Reduction) Sulfoxide Sulfoxide/Sulfone (Oxidation Byproduct) Nitro->Sulfoxide Strong Oxidants / Poor Atmosphere Complex Tin-Amine Complex (Intermediate) Nitro->Complex SnCl2, EtOH (Metal Reduction) Complex->Amine Basic Workup (KOH/NaOH)

Reaction pathways for the reduction of 2-nitro-10H-phenothiazine and potential side reactions.

Comparative Analysis of Reduction Methodologies

To ensure self-validating experimental design, scientists must select a reduction method based on available equipment, scale, and the presence of other functional groups. The table below summarizes the three most authoritative methods for this transformation[1][3][4].

MethodologyReagents & ConditionsTypical YieldChemoselectivityScalability & Environmental Impact
Catalytic Hydrogenation Pd/C (5-10%), H 2​ (1-3 atm), EtOH or EtOAc, RT85–95%Excellent: Completely avoids sulfur oxidation.High: Cleanest method, but requires specialized pressure vessels and strict anaerobic handling.
Stannous Chloride (SnCl 2​ ) SnCl 2​ ·2H 2​ O (5-10 eq), EtOH, Reflux or Ultrasound (30°C)80–90%High: Tolerates sensitive functional groups (e.g., halogens, esters).Moderate: Generates stoichiometric tin(IV) waste. Requires rigorous basic workup to break tin-amine complexes.
Iron Powder Reduction Fe powder, AcOH/EtOH/H 2​ O, Ultrasound or Heat75–90%High: Very mild; avoids dehalogenation side-reactions.High: Cheaper, greener alternative to SnCl 2​ , but generates iron oxide sludge that complicates filtration.

Detailed Experimental Protocols

The following protocols are engineered to be self-validating systems. Causality for each critical step is explained to ensure researchers understand why a specific action is taken, thereby minimizing batch failure.

Protocol A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Best for: Process scale-up, high-purity requirements, and green chemistry compliance.

Causality & Rationale: Catalytic hydrogenation is the cleanest method, yielding only water as a byproduct. However, the phenothiazine sulfur can occasionally poison the palladium catalyst. Using a slightly higher catalyst loading (up to 10% w/w) or switching to Platinum(IV) oxide (PtO 2​ ) mitigates this[1].

Step-by-Step Procedure:

  • Preparation: In a rigorously dried, heavy-walled hydrogenation flask, dissolve 2-nitro-10H-phenothiazine (10.0 mmol) in anhydrous ethyl acetate or ethanol (50 mL).

  • Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes. Causality: Removing dissolved oxygen prevents the premature oxidation of the highly sensitive amine product.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric; add it under a blanket of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas three times. Pressurize the vessel to 1–3 atm of H 2​ and stir vigorously at room temperature for 4–8 hours.

  • Monitoring: Monitor H 2​ uptake. The reaction is complete when hydrogen consumption ceases. Verify via TLC (Hexane:EtOAc 7:3); the fluorescent yellow nitro spot should disappear, replaced by a highly polar, UV-active amine spot.

  • Filtration: Filter the reaction mixture through a pad of Celite under a blanket of Argon to remove the catalyst. Wash the Celite pad with degassed ethyl acetate (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (keeping the bath temperature <40°C) to afford the crude 2-amino-10H-phenothiazine. Store immediately under Argon at -20°C.

Protocol B: Stannous Chloride (SnCl 2​ ) Mediated Reduction

Best for: Bench-scale synthesis, substrates with reducible halogens, and laboratories lacking high-pressure equipment.

Causality & Rationale: SnCl 2​ acts via a single-electron transfer mechanism followed by protonation. It is highly chemoselective and will not cleave the phenothiazine ring or dehalogenate substituted derivatives[4][5]. The critical challenge is the workup: Sn(IV) byproducts form tight coordination complexes with the newly formed amine. A strong basic quench (pH > 10) is mandatory to convert tin salts into soluble stannates, liberating the free base[3].

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 2-nitro-10H-phenothiazine (5.0 mmol) in absolute ethanol (25 mL), add SnCl 2​ ·2H 2​ O (25.0 mmol, 5.0 equivalents).

  • Reduction: Heat the mixture to 70°C (reflux) for 2–4 hours. Alternatively, expose the mixture to ultrasonic irradiation at 30°C for 2 hours, which accelerates the electron transfer process[3].

  • Quenching (Critical Step): Cool the mixture to 0°C. Slowly add 2M KOH or 2M NaOH aqueous solution until the pH reaches 10–12. Causality: The initial addition will form a thick white precipitate of tin hydroxides. Continue adding base and stirring until the aqueous layer becomes largely clear as soluble stannate ions [Sn(OH) 6​ ] 2− are formed.

  • Extraction: Partition the mixture with ethyl acetate (3 × 30 mL). The liberated 2-amino-10H-phenothiazine will partition into the organic layer.

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na 2​ SO 4​ , and filter.

  • Isolation: Evaporate the solvent under reduced pressure. Purify via silica gel column chromatography (Hexane:EtOAc 9:1 to 7:3) if necessary.

Workflow Step1 1. Reaction Setup Dissolve 2-Nitro-10H-phenothiazine in EtOH Step2 2. Reagent Addition Add SnCl2·2H2O (5 eq) or Pd/C + H2 Step1->Step2 Step3 3. Reaction Monitoring Monitor via TLC/LC-MS until Nitro consumption Step2->Step3 Step4 4. Quench & Basification Adjust pH > 10 with 2M KOH (crucial for SnCl2) Step3->Step4 Step5 5. Extraction Extract with EtOAc, wash with brine, dry over Na2SO4 Step4->Step5 Step6 6. Purification Silica gel chromatography or crystallization Step5->Step6

Step-by-step workflow for the reduction of 2-nitro-10H-phenothiazine to its amine derivative.

Analytical Validation & Quality Control

To validate the success of the reduction and the purity of the 2-amino-10H-phenothiazine, the following analytical signatures should be confirmed:

  • FT-IR Spectroscopy: The strong N-O asymmetric and symmetric stretching bands of the starting material (typically around 1545 cm −1 and 1340 cm −1 ) must completely disappear. They will be replaced by a doublet of N-H stretching bands characteristic of a primary amine in the 3300–3500 cm −1 region[2].

  • 1 H NMR (DMSO-d 6​ ): The highly deshielded aromatic protons adjacent to the nitro group in the starting material will shift significantly upfield (lower ppm) due to the strong electron-donating nature of the newly formed amino group. A broad singlet integrating to 2H (the -NH 2​ protons) should appear, which will exchange (disappear) upon the addition of D 2​ O.

  • LC-MS: The mass-to-charge ratio (m/z) should shift from 244.27 (Nitro) to 214.28 (Amine)[1][6].

References

  • Der Pharma Chemica. "Evaluation of Antimicrobial and Antifungal Properties of New Chrysene-Phenothiazine Derivatives." Der Pharma Chemica. Available at:[Link]

  • MOLBASE. "10H-phenothiazin-2-amine|32338-15-1." MOLBASE Encyclopedia. Available at:[Link]

  • ACS GCI Pharmaceutical Roundtable. "Sn2+ reduction." ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at:[Link]

  • SciSpace. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." SciSpace Literature. Available at:[Link]

  • Strategian. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters. Available at:[Link]

Sources

Method

Application Note: Utilizing 2-Nitro-10H-phenothiazine in Medicinal Chemistry and Drug Discovery

Executive Summary 2-Nitro-10H-phenothiazine (CAS 1628-76-8) is a highly versatile tricyclic heterocyclic scaffold that has become a focal point in modern medicinal chemistry and drug discovery[1]. The strategic placement...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Nitro-10H-phenothiazine (CAS 1628-76-8) is a highly versatile tricyclic heterocyclic scaffold that has become a focal point in modern medicinal chemistry and drug discovery[1]. The strategic placement of an electron-withdrawing nitro group at the C-2 position fundamentally alters the electronic environment of the phenothiazine core. This modification modulates the molecule's redox potential and serves as a critical synthetic gateway for developing multi-targeting therapeutic agents, including broad-spectrum antimicrobials and neuroprotective drugs for Alzheimer's disease[1][2].

This application note provides an authoritative guide on the physicochemical properties, derivatization logic, and validated experimental protocols for utilizing 2-Nitro-10H-phenothiazine in advanced synthetic workflows.

Chemical & Electronic Profiling

The pharmacological utility of the phenothiazine core is largely dictated by its electron-rich sulfur and nitrogen heteroatoms. However, the introduction of a nitro group at the C-2 position introduces a strong electron-withdrawing effect.

Causality in Design: This electron-withdrawing nature makes the molecule significantly more difficult to oxidize compared to the parent phenothiazine[1][3]. In medicinal chemistry, this modulated redox potential is critical for tuning the antioxidant properties of the scaffold, preventing premature metabolic degradation, and stabilizing the molecule for subsequent synthetic steps.

Table 1: Spectral and Physicochemical Data

To ensure self-validation during synthesis, researchers must rely on specific spectral markers. The following table summarizes the quantitative analytical data for 2-Nitro-10H-phenothiazine[3][4][5].

PropertyQuantitative Value / MarkerDiagnostic Significance
¹H NMR (DMSO-d6) δ 8.14-8.10 (m, 2H), 7.69-7.68 (d, 1H), 7.20-7.16 (m, 2H)Downfield shifts confirm the electron-withdrawing effect of the C-2 NO₂ group.
¹³C NMR (DMSO-d6) δ 128.29, 127.57, 127.33, 115.81, 114.62, 108.69Validates the integrity of the tricyclic carbon framework.
IR Spectroscopy 1545 cm⁻¹ (N-O stretching), 1280 cm⁻¹ (C-N)Primary validation marker for the presence of the nitro pharmacophore.
Redox Potential ~0.69 V vs Ag/AgCl (Parent/Nitro compound)High oxidation threshold dictates stability in oxidative biological environments.

Synthetic Derivatization Logic

The nitro group itself can act as a pharmacophore, but its greatest utility lies in its reduction to a primary amine (yielding 2-amino-10H-phenothiazine). This transformation flips the electronic effect from withdrawing to donating, converting the C-2 position into a highly nucleophilic center[1][3]. This enables complex functionalization, such as Buchwald-Hartwig C-N cross-coupling, to attach bulky polyaromatic systems (e.g., chrysene) that enhance lipophilicity and membrane permeability[4].

SyntheticWorkflow N1 2-Nitro-10H-phenothiazine (Electron-Withdrawing) N2 Chemical Reduction (SnCl2 / HCl) N1->N2 Flips Electronic Effect N3 2-Amino-10H-phenothiazine (Nucleophilic Center) N2->N3 Yields Primary Amine N4 Buchwald-Hartwig Cross-Coupling N3->N4 Pd(0) Catalysis N5 Hybrid Pharmacophores (e.g., Chrysene Hybrids) N4->N5 Enhances Lipophilicity

Synthetic workflow converting the electron-withdrawing nitro scaffold into complex hybrid drugs.

Medicinal Chemistry Applications & Biological Targets

Neuropharmacology: Cholinesterase Inhibition

Phenothiazine derivatives have emerged as potent, multi-targeting agents for Alzheimer's disease. Fused tricyclic systems based on the phenothiazine template are capable of dual, non-selective inhibition of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[6][7][8]. The rigid tricyclic core fits competitively into the enzyme's active site, preventing the degradation of acetylcholine, while the heteroatom core simultaneously scavenges reactive oxygen species (ROS).

MechanismOfAction M1 Phenothiazine Derivative (Multi-targeting Ligand) M2 AChE / BChE Enzymes Active Site Blockade M1->M2 Competitive Inhibition M3 Antioxidant Pathway (DPPH Scavenging) M1->M3 Redox Modulation M4 Accumulation of Acetylcholine (Synaptic Cleft) M2->M4 Prevents Degradation M5 Neuroprotective Effect (Alzheimer's Models) M3->M5 Reduces Oxidative Stress M4->M5 Enhanced Cholinergic Signaling

Dual-action mechanism of phenothiazine derivatives in neuroprotection and cholinesterase inhibition.

Antimicrobial and Antifungal Activity

By coupling the phenothiazine core with polyaromatic hydrocarbons like chrysene, researchers have developed hybrid molecules that disrupt bacterial and fungal cell membranes. These hybrids exhibit significant zones of inhibition against multidrug-resistant strains[4][9].

Table 2: Biological Activity Profiles of Phenothiazine Hybrids
Target / AssayCompound ClassQuantitative Activity MetricClinical Relevance
AChE Inhibition Tricyclic PhenothiazineIC₅₀ = 5.9 ± 0.6 μMPrevents acetylcholine degradation in Alzheimer's models[6].
BChE Inhibition Tricyclic PhenothiazineIC₅₀ = 5.3 ± 0.5 μMDual inhibition enhances overall neuroprotective efficacy[7].
Antibacterial (E. coli) Chrysene-PhenothiazineZone of Inhibition: 20 mmStrong broad-spectrum antibacterial potential[9].
Antifungal (C. albicans) Chrysene-PhenothiazineZone of Inhibition: 9-10 mmAddresses multidrug-resistant fungal strains[9].

Experimental Protocols

Protocol 1: Reduction of 2-Nitro-10H-phenothiazine to 2-Amino-10H-phenothiazine

Causality: The reduction of the nitro group is mandatory to generate a nucleophilic amine handle for downstream coupling. Tin(II) chloride (SnCl₂) is selected over catalytic hydrogenation to prevent potential poisoning of palladium catalysts by the sulfur atom in the phenothiazine ring.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-Nitro-10H-phenothiazine in 50 mL of glacial acetic acid.

  • Activation: Heat the solution to 75°C under continuous magnetic stirring[3].

  • Reduction: Slowly add 50 mmol of Tin(II) chloride dihydrate (SnCl₂·2H₂O) dissolved in 20 mL of concentrated HCl dropwise over 30 minutes.

  • Reaction: Elevate the temperature to 110°C and reflux for 2 hours.

  • Self-Validation Check 1: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the distinct yellow/orange spot of the nitro compound disappears, replaced by a highly polar, UV-active spot (the amine).

  • Workup: Cool the mixture to room temperature and pour it over crushed ice. Neutralize the acidic solution carefully with 20% NaOH until pH 8 is reached.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check 2: Perform IR spectroscopy on the isolated solid. The disappearance of the strong N-O stretching band at 1545 cm⁻¹ and the appearance of N-H stretching bands (~3300-3400 cm⁻¹) confirms successful reduction[3][4].

Protocol 2: Buchwald-Hartwig C-N Cross-Coupling for Hybrid Scaffolds

Causality: To synthesize bulky, lipophilic hybrids (e.g., Chrysene-Phenothiazine), a Buchwald-Hartwig coupling is utilized. Xantphos is chosen as the ligand due to its wide bite angle, which is optimal for cross-coupling bulky aryl halides with rigid tricyclic amines[4].

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Rigorously dry a Schlenk flask and purge with Nitrogen (N₂) or Argon for 15 minutes. Causality: Pd(0) catalysts are highly sensitive to oxygen; an inert atmosphere prevents catalyst deactivation.

  • Reagent Loading: Add 6-chlorochrysene (1.0 eq), the newly synthesized 2-amino-10H-phenothiazine derivative (1.1 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos ligand (0.10 eq) to the flask[4].

  • Solvent & Base: Add 10 mL of anhydrous toluene, followed by Potassium tert-butoxide (KOtBu, 2.0 eq) as the base[4].

  • Reflux: Heat the reaction mixture to 110–130°C and stir vigorously for 12–24 hours under the inert atmosphere[4].

  • Self-Validation Check: Monitor via TLC. The consumption of the highly fluorescent 6-chlorochrysene starting material indicates reaction progression.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and wash the pad with dichloromethane. Concentrate the filtrate and purify via silica gel column chromatography to isolate the hybrid pharmacophore.

References

  • Benchchem. "2-Nitro-10H-phenothiazine | 1628-76-8 | Benchchem". Benchchem.
  • ChemicalBook. "2-NITRO-10H-PHENOTHIAZINE | 1628-76-8". ChemicalBook.
  • Der Pharma Chemica.
  • ResearchGate. "Spectroscopic and electrochemical properties of 2-aminophenothiazine".
  • RSC Publishing.
  • ACS Omega. "Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search...". ACS Omega.

Sources

Application

Application Note: High-Throughput Screening and Mechanistic Validation of 2-Nitro-10H-Phenothiazine Derivatives for Anticancer Efficacy

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Application Guide Scientific Rationale: The 2-Nitro-10H-Phenothiazine Pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Scientific Rationale: The 2-Nitro-10H-Phenothiazine Pharmacophore

The 10H-phenothiazine scaffold is a privileged tricyclic structure historically recognized for its antipsychotic properties. However, recent medicinal chemistry efforts have repurposed this core for oncology. The strategic substitution of a nitro group at the C-2 position (2-Nitro-10H-phenothiazine) fundamentally alters the molecule's electronic and biological profile.

Causative Rationale for Drug Design: The electron-withdrawing nature of the nitro group significantly modifies the redox potential of the phenothiazine core, making it more resistant to premature oxidation in complex biological matrices compared to its parent compound[1]. This enhanced stability allows the molecule to reach intracellular targets effectively. Furthermore, the altered nucleophilicity at the N-10 position facilitates the synthesis of diverse N-alkylated and hybrid derivatives (e.g., chrysene-phenothiazine conjugates), which have demonstrated potent anti-proliferative activity against multidrug-resistant (MDR) tumor cell lines[2][3]. Mechanistically, these derivatives induce apoptosis, trigger cell cycle arrest (G0-G1 or G2/M phases), and modulate specific enzymatic targets such as NADPH oxidases (NOXs) and cholinesterases in hepatic cancer models[2][4].

Strategic Screening Workflow

To systematically evaluate the anticancer potential of novel 2-nitro-10H-phenothiazine derivatives, we employ a tiered screening funnel. This approach prevents false positives caused by compound aggregation or redox cycling, ensuring only high-confidence hits progress to in vivo models.

Workflow Lib 2-Nitro-10H-phenothiazine Derivatives Library InVitro Primary In Vitro Screening (MTT Assay: HepG2, MCF-7) Lib->InVitro Hits Hit Selection (IC50 < 10 µM) InVitro->Hits Mech Mechanistic Assays (Apoptosis & Cell Cycle) Hits->Mech Target Target Validation (NOX / Cholinesterase) Hits->Target InVivo In Vivo Evaluation (Zebrafish / Murine Models) Mech->InVivo Target->InVivo

Figure 1: High-throughput screening and validation workflow for phenothiazine derivatives.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Compound Preparation and Purity Validation

Impurities or residual solvents from synthesis (e.g., unreacted 2-amino-10H-phenothiazine intermediates) can artificially inflate cytotoxicity metrics[1].

  • Reconstitution: Dissolve the lyophilized 2-nitro-10H-phenothiazine derivative in LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Validation Step (NMR/IR): Before biological screening, verify compound integrity. The presence of the nitro group must be confirmed via IR spectroscopy (N-O stretching at ~1545 cm⁻¹) and ¹H NMR (monitoring the chemical shifts of protons adjacent to the C-2 position, which are heavily influenced by the electron-withdrawing NO₂ group)[1][3].

  • Storage: Aliquot the stock into amber microcentrifuge tubes (phenothiazines are photosensitive) and store at -20°C.

Protocol B: Primary Cytotoxicity Screening (MTT Assay)

This assay measures mitochondrial metabolic activity as a proxy for cell viability. We utilize human hepatocellular carcinoma (HepG-2, Hep3B) and breast cancer (MCF-7) cell lines, which have shown high sensitivity to phenothiazine derivatives[5][6].

Causative Rationale: Phenothiazines can exhibit intrinsic absorbance properties. To prevent optical interference during spectrophotometric readouts, a "compound-only" background control is mandatory.

  • Cell Seeding: Seed HepG-2 or MCF-7 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Dilute the 10 mM compound stock in complete media to achieve final concentrations ranging from 0.1 µg/mL to 100 µg/mL. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced toxicity.

  • Self-Validating Controls:

    • Positive Control: or Cisplatin (induces known cytotoxicity)[6].

    • Vehicle Control: 0.1% DMSO in media (establishes 100% viability baseline).

    • Background Control: Media + Compound (no cells) to subtract intrinsic compound absorbance.

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours, carefully aspirate media, and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

  • Quality Control: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's robustness for hit selection.

Protocol C: Mechanistic Validation - Apoptosis and Cell Cycle

Cytotoxicity can occur via necrosis (uncontrolled cell death causing inflammation) or apoptosis (programmed cell death). Effective anticancer drugs should preferentially induce apoptosis[2].

  • Treatment & Harvesting: Treat cells with the derivative at its calculated IC₅₀ and IC₅₀ concentrations for 24 hours. Harvest cells using enzyme-free cell dissociation buffer to preserve cell surface markers (e.g., Phosphatidylserine).

  • Annexin V-FITC/PI Staining: Wash cells twice in cold PBS and resuspend in Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis:

    • Causative Rationale for Compensation: FITC and PI emission spectra overlap. You must run single-stained controls (Annexin V only, PI only) to calculate the compensation matrix, ensuring accurate quadrant gating.

    • Analyze 10,000 events per sample. Compounds like derivative 4b and 6e have been shown to arrest cells in the G0-G1 or G2/M phases while inducing early apoptosis[2].

Pathway Drug 2-Nitro-10H-phenothiazine Derivative NOX NADPH Oxidase (NOX) Inhibition Drug->NOX Binds ROS Modulation of ROS Levels NOX->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis & Cell Cycle Arrest (G0/G1) Caspase->Apoptosis

Figure 2: Proposed apoptotic signaling pathway induced by phenothiazine derivatives via NOX.

Representative Quantitative Data

Recent literature highlights the potent sub-micromolar to low-micromolar activity of highly functionalized 2-nitro-10H-phenothiazine conjugates against various solid tumor lines[2][4][6]. The table below summarizes benchmark data to guide expected outcomes during screening.

Compound DesignationCancer Cell LineIC₅₀ ValuePrimary Mechanistic ObservationTarget / PathwayReference
Derivative 4b HepG-2 (Liver)7.14 µg/mLEarly Apoptosis, G0/G1 ArrestNOX Inhibition[2][6]
Derivative 4k HepG-2 (Liver)7.61 µg/mLEarly Apoptosis, G0/G1 ArrestNOX Inhibition[6]
Derivative 6e HCT-116 (Colon)Sub-micromolarG2/M Arrest, Cellular NecrosisNOX Inhibition[2]
Derivative 10 Hep3B (Liver)SignificantHigh Cytotoxicity, Low in vivo toxicityCholinesterase[4]

Note: Promising candidates (e.g., Derivative 4b) have successfully progressed to in vivo radiolabeling studies (131I-radiolabeling) in Ehrlich solid tumor-bearing mice, demonstrating rapid tumor localization and systemic clearance[2].

References

  • Haffez, H., et al. (2023). "New phenothiazine conjugates as apoptosis inducing agents: Design, synthesis, In-vitro anti-cancer screening and 131I-radiolabeling for in-vivo evaluation." Bioorganic Chemistry, 141, 106924. Available at:[Link][2][6]

  • Karakus, S., et al. (2024). "Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish." ACS Omega, 9(27), 29515-29532. Available at: [Link][4][5]

  • Ayogu, J. I., & Nwoba, S. T. (2022). "Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini-Review." Mini-Reviews in Organic Chemistry, 19(3), 272-292. Available at:[Link][7]

  • Der Pharma Chemica. (2025). "Evaluation of Antimicrobial and Antifungal Properties of New Chrysene-Phenothiazine Derivatives." Der Pharma Chemica. Available at:[Link][3]

Sources

Method

Protocol: In Vitro Antimicrobial Susceptibility Testing of 2-Nitro-10H-phenothiazine Compounds

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a detailed, validated protocol for determining the in vitro antimicrobial activity of 2-Nitro-10H-pheno...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed, validated protocol for determining the in vitro antimicrobial activity of 2-Nitro-10H-phenothiazine compounds. Phenothiazine derivatives are a class of molecules historically used as neuroleptics but have gained significant attention for their potential as antimicrobial agents, including activity against multidrug-resistant (MDR) pathogens.[1][2] Their proposed mechanisms of action, which include the inhibition of bacterial efflux pumps and induction of reactive oxygen species (ROS), make them compelling candidates for drug development.[2][3] This guide presents a step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method, aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]

Introduction: The Rationale for Phenothiazine Antimicrobial Testing

Phenothiazines represent a "privileged scaffold" in medicinal chemistry, indicating that the core structure can be modified to interact with a wide range of biological targets.[7] While their neuroleptic effects are well-documented, their antimicrobial properties are of increasing interest in the face of a global antimicrobial resistance (AMR) crisis.[8] The addition of a nitro group (NO2), a strong electron-withdrawing moiety, to the phenothiazine structure can significantly alter the molecule's electronic properties and, consequently, its biological activity.[9] The reduction of the nitro group within a bacterial cell can produce toxic intermediates that damage DNA and other critical components, representing a potential mechanism of action.[9]

This protocol is designed for researchers in drug development and microbiology to reliably assess the potency of novel 2-Nitro-10H-phenothiazine derivatives. The primary method described is the broth microdilution assay, which is considered the "gold standard" for determining MIC values quantitatively.[4][10] Subsequently, a method for determining the MBC is detailed to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[11][12][13]

Foundational Principles and Experimental Design

The reliability of an antimicrobial assay hinges on standardization. Every step, from the preparation of the bacterial inoculum to the final concentration of the test compound, must be precisely controlled to ensure reproducibility.

Causality Behind Key Choices:

  • Assay Method: The broth microdilution method is chosen for its quantitative results, efficiency in testing multiple concentrations, and conservation of test compounds.[4][14] It is the reference method recommended by both CLSI and EUCAST.[4]

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and has low levels of inhibitors (like thymidine) that could interfere with certain antibiotics. The controlled levels of divalent cations (Ca²⁺ and Mg²⁺) are critical for the activity of some antimicrobial agents and ensure consistency across experiments.

  • Bacterial Inoculum: Standardizing the starting bacterial concentration to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) is critical.[15] This ensures that the challenge presented to the antimicrobial agent is consistent in every test, as a higher bacterial load would require a higher concentration of the compound to achieve inhibition. The final inoculum in the well is further diluted to ~5 x 10⁵ CFU/mL.[10]

  • Compound Solubilization: Phenothiazine derivatives often have limited aqueous solubility.[16] Therefore, a high-concentration stock solution is first prepared in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).[16] It is imperative to include a solvent control in the assay to confirm that the final concentration of the solvent does not impact bacterial growth.

Experimental Workflow Overview

The following diagram outlines the complete workflow from material preparation to the final determination of MIC and MBC values.

Antimicrobial_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay P1 Prepare 2-Nitro-10H- phenothiazine Stock (in DMSO) A1 Perform 2-Fold Serial Dilution of Compound P1->A1 P2 Prepare Bacterial Inoculum (0.5 McFarland Standard) A2 Inoculate Plate with Standardized Bacteria P2->A2 P3 Prepare Assay Plate (CAMHB) P3->A1 A1->A2 A3 Incubate Plate (35°C ± 2°C, 16-20h) A2->A3 A4 Read & Record MIC (Lowest concentration with no visible growth) A3->A4 M1 Subculture from Clear Wells (MIC, MICx2, MICx4...) onto Agar Plates A4->M1 Proceed if Bactericidal Data Needed M2 Incubate Agar Plates (35°C ± 2°C, 18-24h) M1->M2 M3 Read & Record MBC (Lowest concentration with ≥99.9% killing) M2->M3

Caption: Workflow for MIC and MBC Determination of 2-Nitro-10H-phenothiazine.

Materials and Reagents

  • 2-Nitro-10H-phenothiazine compound(s)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 0.85% Saline or Phosphate-Buffered Saline (PBS)

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile reagent reservoirs

  • Adhesive plate sealers

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Spectrophotometer or densitometer

  • Multichannel and single-channel micropipettes

  • Incubator (35°C ± 2°C)

  • Sterile inoculation loops and swabs

Step-by-Step Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method.[10][17][18]

Day 1: Preparation

  • Compound Stock Preparation: a. Accurately weigh the 2-Nitro-10H-phenothiazine compound and dissolve it in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or a concentration at least 100x the highest anticipated MIC). The formula W = (V x C) / P can be used, where W is the weight, V is the volume, C is the desired concentration, and P is the potency of the powder.[19] b. From this stock, prepare a working solution in CAMHB that is 2x the highest concentration to be tested in the assay (e.g., if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution).[15] Note: The DMSO concentration in the final working solution should be kept low (e.g., ≤2%) to avoid solvent toxicity.

  • Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) culture on an MHA plate, select 4-5 well-isolated colonies using a sterile loop.[20] b. Suspend the colonies in sterile saline. Vortex gently to create a smooth suspension. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (A625nm of 0.08–0.13). This corresponds to a bacterial density of approximately 1-2 x 10⁸ CFU/mL.[15] d. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the assay plate. A common dilution is 1:100 followed by a 1:2 dilution in the plate, but this should be validated for your specific lab conditions.

  • Plate Setup and Serial Dilution: a. Dispense 50 µL of CAMHB into wells of columns 2 through 12 of a 96-well microtiter plate.[18] b. Add 100 µL of the 2x concentrated compound working solution into the wells of column 1. c. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down 6-8 times. d. Continue this serial dilution process from column 2 to column 10. e. After mixing in column 10, discard the final 50 µL. f. Controls:

    • Column 11 (Growth Control): Add 50 µL of CAMHB. This well will receive bacteria but no compound.
    • Column 12 (Sterility Control): Leave the initial 50 µL of CAMHB. This well receives no compound and no bacteria.
    • Solvent Control (Separate Wells/Plate): Prepare a dilution series of the solvent (DMSO) at the same concentrations present in the compound wells to ensure it has no antimicrobial effect.

Day 2: Inoculation and Incubation

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to all wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well (1-11) is now 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL. The compound concentrations are now half of the initial working dilutions.

  • Incubation: a. Cover the plate with an adhesive sealer or place it in a container with a damp paper towel to prevent evaporation.[21] b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[21]

Day 3: Reading the MIC

  • Visual Inspection: Place the microtiter plate on a dark, non-reflective surface. The MIC is defined as the lowest concentration of the 2-Nitro-10H-phenothiazine compound that completely inhibits visible growth of the microorganism.[10][19][22] Growth is indicated by turbidity or a pellet of cells at the bottom of the well.

  • Validation: Check the control wells. The sterility control (column 12) should be clear. The growth control (column 11) should show distinct turbidity. The solvent control should also show full growth. If these controls are not as expected, the assay is invalid and must be repeated.[23]

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][12][13]

Day 3 (continued from MIC):

  • Subculturing: a. From each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot. b. Spot-plate the aliquot onto a fresh MHA plate. Be sure to label the plate clearly to correspond with the well concentrations. c. Also, plate an aliquot from the growth control well to confirm the viability of the bacteria.

  • Incubation: a. Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

Day 4: Reading the MBC

  • Colony Counting: After incubation, observe the MHA plates for bacterial growth.

  • MBC Determination: The MBC is the lowest concentration of the compound that produces no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.[13][24] For practical purposes, it is often defined as the lowest concentration showing no more than 1-5 colonies, which corresponds to the 99.9% kill threshold from a starting inoculum of ~5x10⁴ CFU (in the 100 µL well volume).

Data Presentation and Interpretation

Results should be recorded systematically. The ratio of MBC to MIC can provide insight into the compound's mode of action.

  • If MBC/MIC ≤ 4, the compound is generally considered bactericidal .

  • If MBC/MIC > 4, the compound is considered bacteriostatic .

Illustrative Data Table

The following table presents hypothetical data for a novel compound, "PTZ-NO2-01," against standard quality control strains.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus292138162Bactericidal
Escherichia coli2592216322Bactericidal
Pseudomonas aeruginosa2785364>256>4Bacteriostatic
Enterococcus faecalis29212322568Bacteriostatic

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No growth in any wells, including growth control. Inoculum was not viable; Error in media preparation.Repeat the assay with a fresh culture and newly prepared media. Verify incubator temperature.
Growth in sterility control well. Contamination of media, plate, or pipette tips.Use fresh, sterile materials and aseptic technique. Repeat the assay.
"Skipped" wells (growth at high concentration, no growth at lower). Compound precipitation; Contamination; Pipetting error.Ensure compound is fully dissolved in stock. Visually inspect plate for precipitation before incubation. Repeat with careful pipetting.
MIC for QC strain is out of the acceptable range. Incorrect inoculum density; Media issue (wrong pH, cation concentration); Degraded compound; Pipetting error.Re-standardize inoculum carefully. Use a new lot of CLSI/EUCAST-compliant media. Prepare fresh compound dilutions. Verify pipette calibration.[25][26]

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved March 10, 2026, from [Link]

  • Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. (2012). Oriental Journal of Chemistry. Retrieved March 10, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). (n.d.). Bridge PTS. Retrieved March 10, 2026, from [Link]

  • Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines. (1992). Anticancer Research. Retrieved March 10, 2026, from [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved March 10, 2026, from [Link]

  • (PDF) Antimicrobial activity of phenothiazines. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • A Novel Promazine Derivative Shows High in vitro and in vivo Antimicrobial Activity Against Staphylococcus aureus. (2020). Frontiers in Microbiology. Retrieved March 10, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved March 10, 2026, from [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Antimicrobial studies, synthesis and characterization of novel 1-nitro-10H-phenothiazine bearing sulfone/nucleoside moieties. (2019). PubMed. Retrieved March 10, 2026, from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. Retrieved March 10, 2026, from [Link]

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020). Bio-protocol. Retrieved March 10, 2026, from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Retrieved March 10, 2026, from [Link]

  • Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy. (2024). Frontiers in Immunology. Retrieved March 10, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved March 10, 2026, from [Link]

  • (PDF) Antimicrobial activity of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. (2016). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Synthesis, Characterization, In silico and In vitro Antimicrobial Activity of Phenothiazine-3-sulphonamide Derivatives. (2024). ResearchGate. Retrieved March 10, 2026, from [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Bio-protocol. Retrieved March 10, 2026, from [Link]

  • Disk Diffusion and Quality Control. (n.d.). EUCAST. Retrieved March 10, 2026, from [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2025). MDPI. Retrieved March 10, 2026, from [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). CHAIN Network. Retrieved March 10, 2026, from [Link]

  • Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. (2021). Journal of Applied Microbiology. Retrieved March 10, 2026, from [Link]

  • Preparation, Characterization, In silico and In vitro Antimicrobial Studies of Phenothiazine-3-sulphonamide Derivatives. (2024). Biointerface Research in Applied Chemistry. Retrieved March 10, 2026, from [Link]

  • Two-fold Broth Microdilution Method for Determination of MIC. (2012). Karlsruhe Institute of Technology. Retrieved March 10, 2026, from [Link]

  • The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • AST guidance specific to the UK and clarification on EUCAST guidance. (n.d.). BSAC. Retrieved March 10, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Maryland Department of Health. Retrieved March 10, 2026, from [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2026). EUCAST. Retrieved March 10, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved March 10, 2026, from [Link]

  • Determination of Minimum Inhibitory Concentrations. (2006). Journal of Antimicrobial Chemotherapy. Retrieved March 10, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC). (n.d.). Antimicrobial Testing Laboratory. Retrieved March 10, 2026, from [Link]

  • EUCAST Frequently Asked Questions. (2023). EUCAST. Retrieved March 10, 2026, from [Link]

  • Antimicrobial Susceptibility Testing and EUCAST Expert Update. (2020). YouTube. Retrieved March 10, 2026, from [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Nitro-10H-phenothiazine

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting nucleophilic aromatic substitution (SNAr) reactions on 2-nitro-10H-phenothiazine. This d...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting nucleophilic aromatic substitution (SNAr) reactions on 2-nitro-10H-phenothiazine. This document delves into the theoretical underpinnings of the reaction, offers detailed experimental protocols, and outlines methods for the characterization of the resulting products. The phenothiazine scaffold is a cornerstone in medicinal chemistry, and the functionalization of this tricycle via SNAr opens avenues for the development of novel therapeutic agents and materials.[1][2]

Scientific Introduction: The Reactivity of 2-Nitro-10H-phenothiazine in SNAr

Phenothiazine and its derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic properties.[3] The introduction of substituents onto the phenothiazine core is a key strategy for modulating its pharmacological profile. Nucleophilic aromatic substitution (SNAr) is a powerful tool for achieving this, particularly on aromatic rings rendered electron-deficient by the presence of strong electron-withdrawing groups.[4][5]

The 2-nitro-10H-phenothiazine molecule presents an interesting case for SNAr. The nitro group at the 2-position strongly activates the aromatic ring towards nucleophilic attack. According to the established principles of SNAr, nucleophilic attack is favored at positions ortho and para to the electron-withdrawing group.[4][6] In this specific substrate, this corresponds to the C1 and C3 positions.

It is crucial to note that the nitro group itself is generally a poor leaving group in SNAr reactions. Instead, a more likely and synthetically valuable pathway is the Vicarious Nucleophilic Substitution (VNS) , where a hydrogen atom at a position activated by the nitro group is replaced by a nucleophile.[7] This reaction typically involves a carbanion bearing a leaving group at the nucleophilic center.[7]

This guide will focus on a representative VNS reaction on 2-nitro-10H-phenothiazine, providing a detailed protocol for the introduction of a functionalized methyl group at the C1 or C3 position.

Synthesis of Starting Material: 2-Nitro-10H-phenothiazine

The starting material can be synthesized through several established routes. A common method involves the cyclization of a substituted diphenyl sulfide.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Acylamido-4-substituted-2'-nitrodiphenylsulfideSynthesis GradeMajor Chemical Suppliers
Anhydrous Potassium Carbonate (K₂CO₃)ACS GradeMajor Chemical Suppliers
N,N-Dimethylformamide (DMF)AnhydrousMajor Chemical Suppliers
Round-bottom flask-Standard Laboratory Glassware
Reflux condenser-Standard Laboratory Glassware
Magnetic stirrer with heating-Standard Laboratory Equipment
Protocol for Synthesis of 2-Substituted Phenothiazine (General)

This protocol is adapted from a patented procedure for the synthesis of 2-substituted phenothiazines and may require optimization for specific substrates.

  • Suspend 2-acylamido-4-substituted-2'-nitrodiphenylsulfide and anhydrous potassium carbonate in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted phenothiazine.

Experimental Setup for Vicarious Nucleophilic Substitution (VNS) on 2-Nitro-10H-phenothiazine

This section provides a detailed protocol for a representative VNS reaction using chloromethyl phenyl sulfone as the nucleophile precursor.

Reaction Mechanism and Workflow

The reaction proceeds through the deprotonation of chloromethyl phenyl sulfone to form a carbanion, which then attacks the electron-deficient phenothiazine ring at a position ortho or para to the nitro group. This is followed by the elimination of HCl to afford the substituted product.

VNS_Mechanism cluster_start Reagents cluster_reaction Reaction Steps cluster_end Product & Workup Start 2-Nitro-10H-phenothiazine + Chloromethyl phenyl sulfone Base Addition of Strong Base (e.g., t-BuOK) in THF Start->Base 1. Carbanion Carbanion Formation Base->Carbanion 2. Attack Nucleophilic Attack on Phenothiazine Ring Carbanion->Attack 3. Intermediate Formation of σ-adduct (Meisenheimer Complex) Attack->Intermediate 4. Elimination β-Elimination of HCl Intermediate->Elimination 5. Product Substituted Phenothiazine Product Elimination->Product 6. Workup Aqueous Workup & Purification Product->Workup 7.

Caption: Workflow for the Vicarious Nucleophilic Substitution on 2-Nitro-10H-phenothiazine.

Materials and Reagents
Reagent/MaterialQuantity (for 1 mmol scale)Grade
2-Nitro-10H-phenothiazine244.3 mg (1.0 mmol)Synthesis Grade
Chloromethyl phenyl sulfone208.7 mg (1.1 mmol)Synthesis Grade
Potassium tert-butoxide (t-BuOK)336.6 mg (3.0 mmol)>98%
Tetrahydrofuran (THF)10 mLAnhydrous
Saturated Ammonium Chloride (NH₄Cl) solution20 mLACS Grade
Ethyl Acetate50 mLACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)-ACS Grade
Silica Gel for Column Chromatography-60 Å, 230-400 mesh
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-nitro-10H-phenothiazine (244.3 mg, 1.0 mmol) and chloromethyl phenyl sulfone (208.7 mg, 1.1 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add potassium tert-butoxide (t-BuOK, 336.6 mg, 3.0 mmol) to the cooled solution over 10-15 minutes. A deep coloration of the solution is typically observed, indicating the formation of the anionic intermediate.[7]

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at -78 °C.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification

The crude product should be purified by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis of the crude mixture. A gradient elution from hexanes to a mixture of hexanes and ethyl acetate is often effective.

Characterization Techniques

The structure and purity of the final product should be confirmed by a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the product, confirming the position of substitution.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitro group (strong absorptions around 1520 and 1340 cm⁻¹) and the N-H bond of the phenothiazine ring.

  • Melting Point: The melting point of the purified product should be determined and compared with literature values if available.

Safety Precautions

  • Phenothiazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

  • Dry ice/acetone baths should be handled with cryogenic gloves.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationIncomplete deprotonation of the nucleophile precursorEnsure the use of a strong, anhydrous base and anhydrous solvent.
Low reactivity of the substrateIncrease the reaction temperature or prolong the reaction time.
Formation of multiple productsNon-selective attack or side reactionsOptimize the reaction temperature and the rate of base addition.
Difficulty in purificationCo-elution of starting material and productOptimize the eluent system for column chromatography.

Conclusion

The protocol described provides a robust framework for the nucleophilic aromatic substitution on 2-nitro-10H-phenothiazine via a Vicarious Nucleophilic Substitution pathway. This method allows for the introduction of new functional groups onto the phenothiazine scaffold, paving the way for the synthesis of novel compounds with potential applications in drug discovery and materials science. Careful control of reaction conditions and thorough characterization of the products are paramount for successful outcomes.

SNAr_Principle Substrate 2-Nitro-10H-phenothiazine Electron-deficient aromatic ring due to -NO₂ group Intermediate Meisenheimer Complex Resonance-stabilized anionic σ-adduct Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., Carbanion) Electron-rich species Nucleophile->Intermediate Addition Product Substituted Phenothiazine New C-C bond formed Intermediate->Product Elimination of Leaving Group (H⁺)

Caption: Core principle of the SNAr reaction on 2-nitro-10H-phenothiazine.

References

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Available at: [Link]

  • Google Patents. US3426020A - Synthesis of 2-substituted phenothiazines.
  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Kikushima, K., Koyama, H., Kodama, K., & Dohi, T. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1365. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Nycz, J. E., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7513. Available at: [Link]

  • ResearchGate. SNAr reaction of octafluorotoluene with phenothiazine derivatives or phenoxazine. Available at: [Link]

  • RSC Publishing. Synthesis of novel regioisomeric phenanthro[a]phenazine derivatives through the SNAr strategy and their self-assembly into columnar phases. Available at: [Link]

  • Nycz, J. E., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PMC. Available at: [Link]

  • AIP Publishing. Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. Available at: [Link]

  • IOSR Journal of Pharmacy. Synthesis and Evaluation of Phenothiazine Derivatives. Available at: [Link]

  • Defense Technical Information Center. synthesis of phenothiazine derivatives for antioxidant studies. Available at: [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Available at: [Link]

  • SpringerLink. Nucleophilic substitution in nitroarenes: a general corrected mechanism. Available at: [Link]

  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available at: [Link]

  • Oriental Journal of Chemistry. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and Evaluation of Phenothiazine Derivatives. Available at: [Link]

  • Asian Journal of Research in Chemistry. Synthesis and Biological Evaluation of Some Phenothiazine Derivatives. Available at: [Link]

Sources

Method

How to perform DFT calculations on phenothiazine derivatives.

An Application Guide to Density Functional Theory (DFT) Calculations for the Study of Phenothiazine Derivatives Audience: Researchers, scientists, and drug development professionals. Abstract: Phenothiazine and its deriv...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Density Functional Theory (DFT) Calculations for the Study of Phenothiazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenothiazine and its derivatives represent a cornerstone class of heterocyclic compounds with profound applications in pharmacology, materials science, and organic electronics.[1][2] Their unique "butterfly" conformation and rich electronic structure govern their function, making them ideal candidates for theoretical investigation.[3] Density Functional Theory (DFT) has emerged as an indispensable tool, providing a powerful lens to predict and understand the geometric, electronic, and photophysical properties of these molecules with remarkable accuracy.[4][5] This guide provides a comprehensive, field-proven protocol for performing DFT calculations on phenothiazine derivatives, moving from foundational concepts and software selection to advanced spectral simulations and data interpretation.

Part 1: Foundational Concepts & Pre-computation Setup

The success of any DFT calculation hinges on the judicious selection of the computational methodology. This initial phase is critical as it dictates the accuracy and computational cost of the study. The choices made here must be guided by the specific scientific question being addressed.

Selecting Your Computational Toolkit

A variety of software packages are available for performing DFT calculations on molecular systems. The choice often depends on a balance of cost, user-friendliness, and available features.

  • Gaussian: A widely used commercial software package considered a standard in the field for its extensive feature set and reliability.[6]

  • ORCA: A powerful and fast computational chemistry program that is free for academic use, making it an excellent choice for researchers in university settings.[7]

  • PySCF: A free, open-source Python-based platform that is highly flexible and appeals to users comfortable with scripting to automate workflows.[8][9]

For the protocols outlined in this guide, we will focus on a general methodology applicable to most major software packages, with syntax examples that can be readily adapted.

The Methodological Triad: Functional, Basis Set, and Environment

The core of a DFT calculation is defined by the combination of the exchange-correlation functional and the basis set.

Exchange-Correlation Functionals: The functional is an approximation of the complex electron exchange and correlation energies. The choice of functional is arguably the most critical parameter affecting the accuracy of the results.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is the most widely used and validated for a vast range of organic molecules, including phenothiazines.[2][3][6] It provides a robust balance between computational cost and accuracy for ground-state geometries and electronic properties.

  • CAM-B3LYP & ωB97X-D: These are long-range corrected functionals. They are highly recommended for calculations involving significant charge transfer (as seen in many donor-acceptor phenothiazine systems) or for more accurate predictions of excited-state properties using Time-Dependent DFT (TD-DFT).[10][11]

  • M06-2X: A hybrid meta-GGA functional that often performs well for non-covalent interactions and thermochemistry.[12]

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy at an increased computational cost.

  • Pople Style Basis Sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are the workhorses of computational chemistry.

    • 6-31G: A split-valence basis set, a good starting point.

    • (d,p): Adds polarization functions, which are crucial for accurately describing the non-planar, butterfly geometry of the phenothiazine core.[3]

    • +: Adds diffuse functions, which are important for describing systems with lone pairs, anions, or for calculating properties like electron affinity.[13]

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Generally more accurate but also more computationally demanding.

Solvation Models: The properties of molecules can change dramatically in solution. It is often essential to include the effect of a solvent. The Polarizable Continuum Model (PCM) is a widely used and effective method that models the solvent as a continuous dielectric medium.[10][11][13]

Table 1: Recommended Methodologies for Phenothiazine Calculations

Application Recommended Functional(s) Recommended Basis Set Solvent Model
Ground-State Geometry & Frequencies B3LYP 6-31G(d,p) or 6-311G(d,p) Gas phase or PCM
HOMO/LUMO & Electronic Properties B3LYP, M06-2X 6-311+G(d,p) PCM
UV-Vis Spectra (TD-DFT) CAM-B3LYP, ωB97X-D 6-311+G(d,p) PCM

| Non-covalent Interactions | M06-2X, B3LYP-D3 | 6-311+G(d,p) or aug-cc-pVDZ | Gas phase or PCM |

Preparing the Molecular Input

The starting point for any calculation is the 3D structure of the phenothiazine derivative.

  • Sketch the Molecule: Use a chemical drawing program like ChemDraw or a molecular editor like Avogadro to build the 2D or 3D structure.[7]

  • Generate 3D Coordinates: If starting from 2D, use the software's "clean-up" or energy minimization feature to generate a reasonable starting 3D geometry. If crystal structure data (e.g., from a .cif file) is available, it is the ideal starting point.

  • Save in a Compatible Format: Save the coordinates in a format recognized by your DFT software, such as a .xyz or .mol file.

Part 2: Core Computational Protocols

This section details the step-by-step workflows for the most common and essential DFT calculations.

Protocol 1: Ground-State Geometry Optimization and Frequency Analysis

The primary goal is to find the most stable 3D arrangement of the atoms—the structure that corresponds to a minimum on the potential energy surface.

Causality: An accurate optimized geometry is the foundation for all subsequent property calculations. Properties like orbital energies and excitation energies are highly sensitive to bond lengths and angles. A frequency calculation is then performed to verify that the optimized structure is a true energy minimum (no imaginary frequencies) and to derive thermochemical data like enthalpy and Gibbs free energy.[14]

Step-by-Step Methodology:

  • Create the Input File: This is a text file that tells the software what to do. A typical input file for ORCA or Gaussian would include:

    • Route Section/Keywords: Specifies the job type (Opt for optimization, Freq for frequency), the method (B3LYP), the basis set (6-31G(d,p)), and any other options like the solvent model (CPCM(Solvent_Name)).

    • Charge and Multiplicity: Specify the total charge of the molecule (usually 0 for neutral phenothiazines) and the spin multiplicity (1 for a singlet ground state).

    • Molecular Coordinates: The Cartesian coordinates of each atom from your prepared structure file.

  • Execute the Calculation: Submit the input file to the DFT software on a local workstation or a high-performance computing (HPC) cluster.

  • Analyze the Output:

    • Convergence: Confirm that the optimization converged successfully. The output file will typically state this explicitly.

    • Imaginary Frequencies: Check the frequency calculation results. A true minimum will have zero imaginary frequencies. One imaginary frequency indicates a transition state.

    • Extract Geometry: The final, optimized coordinates can be extracted and visualized. Compare key parameters like the butterfly bending angle with experimental data if available.[3]

Workflow Diagram: Geometry Optimization & Verification

G cluster_input Input Preparation cluster_compute Computation cluster_analysis Analysis & Validation Mol_Build 1. Build Initial 3D Structure (e.g., Avogadro) Input_File 2. Create Input File (Method, Basis Set, Coords) Mol_Build->Input_File DFT_Opt 3. Run Geometry Optimization (DFT) Input_File->DFT_Opt DFT_Freq 4. Run Frequency Calculation DFT_Opt->DFT_Freq Check_Conv 5. Check for Convergence DFT_Freq->Check_Conv Check_Freq 6. Check for Imaginary Frequencies Check_Conv->Check_Freq Final_Geom 7. Validated Minimum Energy Structure Check_Freq->Final_Geom  Zero Imaginary  Frequencies TS_Geom Transition State (Re-evaluate) Check_Freq->TS_Geom  One Imaginary  Frequency

Caption: Workflow for obtaining a validated ground-state structure.

Protocol 2: Analysis of Electronic Structure & Reactivity

With a validated geometry, you can now probe the electronic properties that govern the molecule's behavior.

Step-by-Step Methodology:

  • Perform a Single-Point Energy Calculation: Using the optimized geometry, run a new calculation (without the Opt keyword) often with a larger basis set for more accurate electronic properties.

  • Visualize Frontier Molecular Orbitals (FMOs):

    • The output of the calculation will generate a checkpoint or orbital file.

    • Use visualization software (GaussView, Avogadro, VMD) to open this file and render the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[15]

    • Interpretation: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[3] In donor-acceptor phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine core, and the LUMO is on the acceptor moiety.[10] The HOMO-LUMO energy gap is a crucial parameter related to the molecule's electronic excitation energy and chemical stability.[4]

  • Generate a Molecular Electrostatic Potential (MEP) Map:

    • This is a standard calculation option in most software. The MEP is plotted onto the molecule's electron density surface.

    • Interpretation: The MEP map reveals the charge distribution. Red regions (negative potential) are electron-rich and susceptible to electrophilic attack, while blue regions (positive potential) are electron-poor and indicate sites for nucleophilic attack.[13][16] This is invaluable for predicting reactivity and intermolecular interaction sites.

Table 2: Key Calculated Parameters and Their Significance

Parameter Description Significance & Application
HOMO Energy Energy of the highest occupied molecular orbital. Relates to ionization potential; indicates electron-donating ability. Crucial for designing materials for OLEDs and solar cells.[10]
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to electron affinity; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO. Correlates with chemical reactivity and the energy of the first electronic transition. A smaller gap suggests higher reactivity.[4]
Dipole Moment A measure of the overall polarity of the molecule. Influences solubility and intermolecular interactions.

| MEP Minima/Maxima | Points of most negative/positive electrostatic potential. | Predicts sites for electrophilic/nucleophilic attack and hydrogen bonding.[13] |

Protocol 3: Simulating UV-Vis Spectra with TD-DFT

Time-Dependent DFT (TD-DFT) is the standard method for calculating the energies of electronic excited states, allowing for the direct simulation of UV-Vis absorption spectra.[17]

Causality: TD-DFT provides insight into the nature of electronic transitions. It can predict the absorption wavelength (λmax), the intensity of the transition (oscillator strength), and which orbitals are involved. This is essential for designing dyes, photosensitizers, and other optoelectronic materials.[6][10]

Step-by-Step Methodology:

  • Set up the TD-DFT Input File:

    • Use the optimized ground-state geometry.

    • The keywords will specify a TD-DFT calculation (e.g., TD(NStates=10) to calculate the first 10 excited states) and must include a solvent model (PCM), as electronic spectra are highly solvent-dependent.

    • Use a long-range corrected functional like CAM-B3LYP for more accurate results, especially for charge-transfer states.[10][11]

  • Execute the Calculation.

  • Analyze the Output:

    • The output will list the calculated excited states with their excitation energies (in eV, easily converted to nm), oscillator strengths (f), and the main orbital contributions.

    • An oscillator strength greater than ~0.01 typically indicates an optically "bright" or allowed transition that would be visible in an experimental spectrum.

    • By examining the orbital contributions (e.g., HOMO -> LUMO), you can characterize the transition as a localized π-π, an n-π, or an intramolecular charge-transfer (ICT) event.[3]

Workflow Diagram: Excited-State and Spectral Simulation

G cluster_input Input Preparation cluster_compute Computation cluster_analysis Analysis & Interpretation Start_Geom Start with Validated Ground-State Geometry TDDFT_Input 1. Create TD-DFT Input File (e.g., CAM-B3LYP, PCM) Start_Geom->TDDFT_Input Run_TDDFT 2. Run TD-DFT Calculation TDDFT_Input->Run_TDDFT Extract_Data 3. Extract Excitation Energies & Oscillator Strengths Run_TDDFT->Extract_Data Analyze_Transitions 4. Analyze Orbital Contributions (e.g., ICT) Extract_Data->Analyze_Transitions Plot_Spectrum 5. Plot Simulated Spectrum (Wavelength vs. Intensity) Extract_Data->Plot_Spectrum Final_Spectrum 6. Correlate with Experimental Data Analyze_Transitions->Final_Spectrum Plot_Spectrum->Final_Spectrum

Caption: Workflow for simulating a UV-Vis spectrum using TD-DFT.

Part 3: Data Interpretation and Best Practices

Trustworthiness through Validation: Computational chemistry is not a "black box." The results must be validated and interpreted within the context of chemical principles and, whenever possible, experimental data.

  • Benchmark Against Experiment: Compare your calculated results to known experimental values. Does the calculated geometry match an X-ray crystal structure?[3] Does the simulated UV-Vis spectrum match the experimental one?[6] A close match builds confidence in the predictive power of your chosen methodology for novel derivatives.

  • Understand Functional Limitations: Be aware of the known strengths and weaknesses of your chosen functional. Standard B3LYP can sometimes struggle with charge-transfer states, which is why long-range corrected functionals are often preferred for TD-DFT.[10][11]

  • Systematic Comparison: When studying a series of derivatives, the true power of DFT lies in revealing trends. How does adding an electron-withdrawing group affect the HOMO-LUMO gap? How does changing a substituent alter the absorption wavelength? These relative changes are often more reliable than the absolute calculated values.

Performing DFT calculations on phenothiazine derivatives is a powerful strategy for gaining deep mechanistic insight into their structure-property relationships. By following a systematic and validated workflow—from the careful selection of functionals and basis sets to the rigorous analysis of ground and excited-state properties—researchers can reliably predict molecular geometries, rationalize electronic behavior, and simulate spectroscopic data. This computational approach significantly accelerates the rational design of novel phenothiazine derivatives for targeted applications in medicine and materials science, reducing the need for costly and time-consuming trial-and-error synthesis.

References

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the N-substitution of 2-Nitro-10H-phenothiazine.

Welcome to the technical support center for the N-substitution of 2-nitro-10H-phenothiazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-substitution of 2-nitro-10H-phenothiazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Introduction: The Challenge of the Nitro Group

The N-substitution of the phenothiazine core is a cornerstone for the development of a wide array of therapeutic agents. However, the introduction of a strong electron-withdrawing nitro group at the 2-position significantly alters the electronic landscape of the molecule, presenting unique challenges for substitution at the 10-position (the nitrogen atom of the central ring). The primary hurdle is the reduced nucleophilicity of the nitrogen atom, a direct consequence of the nitro group's electron-withdrawing nature.[1] This decreased reactivity necessitates more forcing reaction conditions compared to the substitution of unsubstituted phenothiazine, which in turn can lead to a higher propensity for side reactions and purification difficulties.

This guide provides practical, field-proven insights to help you overcome these challenges and achieve successful N-substitution of 2-nitro-10H-phenothiazine.

Frequently Asked Questions (FAQs)

Q1: Why is my N-substitution of 2-nitro-10H-phenothiazine not proceeding to completion?

A1: The low reactivity of the starting material is the most common reason for incomplete conversion. The electron-withdrawing nitro group at the 2-position significantly reduces the nucleophilicity of the nitrogen at the 10-position, making it a weaker nucleophile.[1] To overcome this, you may need to employ stronger bases, higher reaction temperatures, or more reactive electrophiles.

Q2: What are the most critical parameters to control in this reaction?

A2: The three most critical parameters are:

  • Base Selection: The choice of base is paramount. Due to the decreased acidity of the N-H proton, a strong base is often required to generate the phenothiazine anion.

  • Solvent Choice: The solvent must be appropriate for the chosen base and reaction temperature. Polar aprotic solvents are generally preferred.

  • Temperature Control: Higher temperatures are often necessary to drive the reaction to completion, but excessive heat can lead to degradation and side product formation.

Q3: What are the common side products I should be aware of?

A3: Common side products include:

  • Over-alkylation/arylation: If the newly substituted product is still reactive, it can undergo a second substitution.

  • Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, especially at elevated temperatures.[2]

  • Ring-opening or degradation: Under harsh basic or thermal conditions, the phenothiazine ring system can degrade.

  • O-alkylation of the nitro group: While less common, this is a potential side reaction under certain conditions.[1]

Q4: How does the choice of leaving group on my electrophile affect the reaction?

A4: The reactivity of the electrophile plays a significant role. For alkyl halides, the reactivity order is I > Br > Cl.[1] Using a more reactive electrophile, such as an alkyl iodide or a sulfonate ester (e.g., tosylate, mesylate), can improve reaction rates and yields, especially when dealing with the less nucleophilic 2-nitro-10H-phenothiazine.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter and offers step-by-step guidance to resolve them.

Problem 1: Low or No Conversion of Starting Material

If you are observing a significant amount of unreacted 2-nitro-10H-phenothiazine, consider the following troubleshooting steps.

Potential Causes and Solutions:

  • Insufficient Base Strength:

    • Explanation: The pKa of the N-H proton in 2-nitro-10H-phenothiazine is higher than that of unsubstituted phenothiazine. A weak base may not be strong enough to deprotonate the nitrogen effectively.

    • Solutions:

      • Switch to a Stronger Base: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (t-BuOK).[1][3][4]

      • Ensure Anhydrous Conditions: Protic impurities (e.g., water) will consume the strong base. Ensure your solvent and glassware are thoroughly dried.

  • Inadequate Reaction Temperature:

    • Explanation: The reduced nucleophilicity of the starting material often requires higher activation energy for the reaction to proceed at a reasonable rate.

    • Solutions:

      • Increase the Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition. A common temperature range is 80-140°C.[1]

      • Use a Higher-Boiling Solvent: If your current solvent limits the achievable temperature, switch to a higher-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene.[1]

  • Low Reactivity of the Electrophile:

    • Explanation: A less reactive electrophile (e.g., an alkyl chloride) may not be sufficient to react with the deactivated phenothiazine nitrogen.

    • Solutions:

      • Use a More Reactive Electrophile: Switch to an alkyl bromide or, preferably, an alkyl iodide. Alternatively, convert an alcohol to a better leaving group like a tosylate or mesylate.[1]

      • Consider Catalysis: For N-arylation reactions, traditional Ullmann conditions (copper-catalyzed) or modern Buchwald-Hartwig amination (palladium-catalyzed) may be necessary to facilitate the coupling.[5]

Experimental Workflow for Optimizing N-Alkylation

A troubleshooting workflow for low conversion in N-alkylation.

Problem 2: Formation of Multiple Products (Side Reactions)

The appearance of multiple spots on your TLC plate indicates the formation of side products. Here’s how to identify and minimize them.

Common Side Products and Mitigation Strategies:

  • N,N-Dialkylation (for primary alkylating agents):

    • Explanation: This is less of a concern with the sterically hindered phenothiazine nitrogen, but can occur with highly reactive electrophiles and prolonged reaction times.

    • Mitigation:

      • Control Stoichiometry: Use a slight excess of the 2-nitro-10H-phenothiazine relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of the phenothiazine).[1]

      • Monitor Reaction Progress: Follow the reaction by TLC and stop it once the starting material is consumed to prevent further reaction of the product.

  • Oxidation to Phenothiazine-S-oxide:

    • Explanation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, especially in the presence of air at high temperatures.

    • Mitigation:

      • Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.

      • Use Degassed Solvents: Degas your solvents prior to use to remove dissolved oxygen.

  • Elimination Products (with secondary or tertiary alkyl halides):

    • Explanation: Strong, sterically hindered bases can promote the elimination of HX from the alkyl halide to form an alkene, competing with the desired substitution reaction.

    • Mitigation:

      • Choose the Right Base: If elimination is a problem, a less sterically hindered but still strong base might be preferable.

      • Use a Primary Alkyl Halide: Whenever possible, use a primary alkyl halide as they are less prone to elimination.

Problem 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure N-substituted 2-nitro-10H-phenothiazine can be challenging.

Purification Strategies:

  • Removal of Unreacted Starting Material:

    • Strategy: If the reaction did not go to completion, the unreacted 2-nitro-10H-phenothiazine can often be removed by column chromatography. Due to the N-H group, it may have a different polarity compared to the N-substituted product.

  • Separation from Polar Impurities:

    • Strategy: An aqueous workup can help remove inorganic salts and highly polar byproducts. Be mindful that some N-substituted phenothiazines can be water-soluble, especially if they contain amine functionalities.

  • Crystallization:

    • Strategy: Recrystallization is an excellent method for purifying solid products. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with hexanes) to find suitable conditions.

Data and Protocols

Table 1: Recommended Reaction Conditions for N-Substitution of Nitro-Phenothiazines
Electrophile TypeReagent ExampleBaseSolventTemperature (°C)Notes
Alkyl Halide1-bromopropaneK₂CO₃DMF80-100May require longer reaction times.[3]
Alkyl HalideChloroacetyl chloride-Dry BenzeneRefluxFor acylation, often no additional base is needed initially.[6][7]
Alkyl Halide3-dimethylaminopropylchlorideNaNH₂TolueneRefluxA strong base is effective for this transformation.[4]
Aryl HalideAryl IodideK₂CO₃DMSO120Ullmann-type coupling conditions.[5]
Aryl HalideAryl BromideNaOtBuToluene80-110Buchwald-Hartwig conditions with a suitable palladium catalyst and ligand.

General N-Alkylation Protocol using a Strong Base

G A 1. Add 2-nitro-10H-phenothiazine and anhydrous solvent (e.g., THF, DMF) to a flame-dried flask under inert atmosphere. B 2. Cool the mixture to 0 °C and add a strong base (e.g., NaH, 1.1 eq.) portion-wise. A->B C 3. Allow the mixture to stir at room temperature for 30-60 minutes. B->C D 4. Add the alkylating agent (1.0-1.2 eq.) dropwise at 0 °C. C->D E 5. Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor by TLC. D->E F 6. Upon completion, cool to room temperature and quench carefully with water or a saturated NH₄Cl solution. E->F G 7. Perform an aqueous workup and extract the product with an organic solvent. F->G H 8. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization. G->H

A general protocol for the N-alkylation of 2-nitro-10H-phenothiazine.

Conclusion

The N-substitution of 2-nitro-10H-phenothiazine, while challenging due to the electronic effects of the nitro group, is a feasible and valuable transformation. By carefully selecting a strong base, an appropriate solvent, and optimizing the reaction temperature, researchers can overcome the inherent low reactivity of the substrate. Vigilant monitoring for side reactions and employing a suitable purification strategy are also key to obtaining the desired product in good yield and purity. This guide serves as a starting point for troubleshooting and optimizing your experimental conditions.

References

  • Nycz, J. E., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]

  • Abdula, A. M., et al. (2023). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. PMC. Available at: [Link]

  • BenchChem. (2025).
  • Al-Araji, S. M., et al. (2018). Synthesis of New N-Substituted Phenothiazine Derivatives. ResearchGate. Available at: [Link]

  • IOSRPHR. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. iosrphr.org. Available at: [Link]

  • Jaquet, V., et al. (2015). A subset of N-substituted phenothiazines inhibits NADPH oxidases. PubMed. Available at: [Link]

  • Google Patents. (1972). Alkylation of phenothiazine. US3689484A.
  • O'Brien, Z., et al. (2023). New Functionalized Phenoxazines and Phenothiazines. PMC. Available at: [Link]

  • Chem LibreTexts. (2018).
  • Royal Society of Chemistry. (2022).
  • O'Brien, Z., et al. (2023). New Functionalized Phenoxazines and Phenothiazines. Semantic Scholar.
  • Nycz, J. E., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PMC. Available at: [Link]

  • Sapozhnikova, I. M., et al. (2021). Nucleophilic substitution of nitro group in nitrotriazolotriazines as a model of potential interaction with cysteine-containing proteins.
  • Al-Nahrin University. (n.d.). Synthesis of Heterocyclic Derivatives of N- Substituted Phenothiazine. nahrainuniv.edu.iq.
  • MDPI. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. MDPI. Available at: [Link]

  • ResearchGate. (2015). N-alkylphenothiazines – synthesis, structure and application as ligands in metal complexes. ResearchGate. Available at: [Link]

Sources

Optimization

Phenothiazine Synthesis Technical Support Center: A Guide to Minimizing Side Reactions

Welcome to the Technical Support Center for Phenothiazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phenothiazine synthesis and effe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenothiazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phenothiazine synthesis and effectively minimize the formation of unwanted side products. Drawing from established literature and practical laboratory experience, this resource provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My phenothiazine synthesis via the classical diphenylamine and sulfur method is resulting in a dark, tarry mixture with low yields. What is the likely cause and how can I prevent this?

This is a common issue often attributable to two main factors: over-oxidation and excessive reaction temperatures. The deep coloration and tar-like consistency suggest the formation of polymeric byproducts and over-oxidized species like phenothiazine sulfoxide.

Troubleshooting Steps:

  • Inert Atmosphere is Crucial: The primary culprit is often the presence of oxygen, which leads to the oxidation of the desired phenothiazine product. Conducting the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) is the most critical step to prevent this. Ensure all glassware is oven-dried and cooled under an inert gas stream before use, and utilize degassed solvents.[1]

  • Temperature Control: The reaction between diphenylamine and sulfur is typically exothermic. It is essential to carefully control the temperature, generally within the 140-160°C range.[1] Exceeding this range can promote the formation of tarry byproducts.

  • Reaction Monitoring: Prolonged reaction times can also lead to degradation and side product formation. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be promptly worked up to avoid over-oxidation of the product.[1]

Q2: I am attempting a Smiles rearrangement to synthesize a substituted phenothiazine, but I am observing unexpected isomers and non-cyclic byproducts. How can I improve the selectivity?

The Smiles rearrangement is a powerful tool for phenothiazine synthesis, but its success hinges on the electronic properties of the reacting partners.[1]

Key Considerations for Selectivity:

  • Activating Groups: The aromatic ring that undergoes nucleophilic attack must be activated by electron-withdrawing groups (e.g., nitro groups) at the ortho or para positions to the site of rearrangement.[1] Without sufficient activation, the desired intramolecular substitution will be slow, allowing for side reactions to occur.

  • Reaction Conditions: The choice of base and solvent can significantly influence the outcome. A strong base is required to deprotonate the nucleophile, but overly harsh conditions can lead to decomposition.

  • Substrate Conformation: The substrate must adopt a specific conformation for the intramolecular attack to occur. Steric hindrance near the reaction centers can disfavor the desired cyclization.

Q3: My Buchwald-Hartwig amination for the synthesis of an N-aryl phenothiazine is sluggish and gives a significant amount of dehalogenated starting material. What are the potential issues?

The Buchwald-Hartwig amination is a versatile method for C-N bond formation, but its efficiency can be influenced by several factors.

Troubleshooting the Buchwald-Hartwig Amination:

  • Ligand Choice: The selection of the phosphine ligand is critical. Bulky, electron-rich ligands are generally preferred as they promote the rates of oxidative addition and reductive elimination in the catalytic cycle.[2]

  • Base Selection: The choice of base is crucial and can be substrate-dependent. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs2CO3). The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.

  • Aryl Halide Reactivity: Aryl chlorides can be challenging substrates for Buchwald-Hartwig amination due to the strength of the C-Cl bond, making oxidative addition difficult.[3] If you are using an aryl chloride, you may need to screen different catalyst systems or consider converting it to a more reactive aryl bromide or iodide.

  • Beta-Hydride Elimination: A common side reaction is the beta-hydride elimination from the palladium-amido intermediate, which leads to the formation of a dehalogenated arene and an imine. This can be minimized by using ligands that favor reductive elimination.[4]

Troubleshooting Guides by Synthetic Method

Classical Synthesis: Diphenylamine and Sulfur
Symptom Potential Cause Recommended Action
Reaction mixture turns dark brown/black with tar formation.1. Presence of oxygen (oxidation). 2. Reaction temperature is too high.1. Ensure a robust inert atmosphere (N2 or Ar). Use degassed solvents. 2. Maintain temperature between 140-160°C. Use an oil bath for consistent heating.[1]
Low yield despite complete consumption of starting material.Oxidation of the phenothiazine product during workup and purification.Use degassed solvents for extraction and recrystallization. Minimize exposure to light and air.[1]
Product has a strong, objectionable odor.Residual sulfur compounds or impurities from the starting materials.Purify the crude product by recrystallization from ethanol or by distillation with a small amount of silicon dioxide.[1]
Smiles Rearrangement
Symptom Potential Cause Recommended Action
Formation of non-cyclic diphenyl sulfide byproducts.Incomplete cyclization due to insufficient activation of the aromatic ring.Ensure the presence of a strong electron-withdrawing group (e.g., -NO2) ortho or para to the leaving group.
Multiple isomers detected by TLC/NMR.Lack of regioselectivity in the rearrangement.The position of the electron-withdrawing group dictates the direction of the rearrangement. Carefully design your starting materials for the desired regiochemistry.
Low yield and decomposition of starting materials.Reaction conditions are too harsh (e.g., base is too strong, temperature is too high).Screen different bases (e.g., NaOH, K2CO3) and solvents. Run the reaction at the lowest effective temperature.
Buchwald-Hartwig Amination
Symptom Potential Cause Recommended Action
No reaction or very slow conversion.1. Inactive catalyst. 2. Poor choice of ligand or base. 3. Unreactive aryl halide (e.g., chloride).1. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. 2. Screen different bulky, electron-rich phosphine ligands and bases. 3. Consider using the corresponding aryl bromide or iodide.
Significant amount of dehalogenated arene byproduct.Beta-hydride elimination is competing with reductive elimination.Use a ligand that promotes faster reductive elimination. Lowering the reaction temperature may also help.[4]
Formation of diaryl ether or other coupling byproducts.The amine nucleophile is also reacting at another functional group on the substrate.Protect other reactive functional groups (e.g., phenols) before attempting the amination.[3]

Detailed Experimental Protocols

Protocol 1: Minimizing Oxidation in the Classical Synthesis of Phenothiazine

This protocol outlines the synthesis of phenothiazine from diphenylamine and sulfur with an emphasis on preventing over-oxidation.

Materials:

  • Diphenylamine

  • Sulfur powder

  • Anhydrous calcium chloride or a trace of iodine (catalyst)

  • Degassed ethanol (for recrystallization)

  • Three-neck round-bottom flask

  • Condenser

  • Nitrogen or Argon gas inlet

  • Oil bath

Procedure:

  • Inert Atmosphere Setup: Assemble the three-neck flask with a condenser and a gas inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen or argon.

  • Reagent Addition: To the flask, add diphenylamine and sulfur in a 1:2 molar ratio. Add a catalytic amount of anhydrous calcium chloride or a trace of iodine.

  • Inert Gas Purge: Flush the apparatus with the inert gas for 10-15 minutes to ensure the removal of all oxygen.

  • Reaction: Heat the mixture in an oil bath to 140-150°C under a continuous slow flow of the inert gas. The reaction will commence with the evolution of hydrogen sulfide gas (use a proper scrubbing system).

  • Temperature Control & Monitoring: Once the initial vigorous reaction subsides, raise the temperature to 160°C to ensure the reaction goes to completion. Monitor the reaction progress by TLC (e.g., using a mobile phase of acetone:chloroform:methanol 1:1:1).[5]

  • Workup: After the reaction is complete (typically a few hours), cool the mixture to room temperature. The crude product is then ground and extracted with hot water and then with dilute ethanol to remove impurities.

  • Purification: The resulting crude phenothiazine can be further purified by recrystallization from degassed ethanol to yield yellowish leaflets.

Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., acetone:chloroform:methanol 1:1:1 or hexane:ethyl acetate 9:1)

  • Capillary tubes for spotting

  • UV lamp (254 nm and 365 nm)

  • Visualizing reagent (e.g., iodine vapor or a spray reagent like 10% sulfuric acid in ethanol)[6]

Procedure:

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., chloroform or ethyl acetate).

  • Spotting: Using a capillary tube, spot the sample on the baseline of the TLC plate. Also spot the starting material(s) and, if available, a standard of the desired product for comparison.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate.

  • Visualization: After development, remove the plate and dry it. Visualize the spots under a UV lamp. Phenothiazines often exhibit fluorescence at 365 nm.[7] Further visualization can be achieved by placing the plate in a chamber with iodine crystals or by spraying with a suitable reagent.

  • Analysis: Compare the Rf values of the spots in the reaction mixture to those of the starting materials and the product standard. The disappearance of starting material spots and the appearance of the product spot indicate the progress of the reaction. The presence of other spots indicates the formation of byproducts.

Mechanistic Insights and Visualizations

Mechanism of Over-oxidation

The primary side reaction in many phenothiazine syntheses is the oxidation of the sulfur atom to form phenothiazine-5-oxide (sulfoxide). This is particularly prevalent when the reaction is exposed to air.

G Phenothiazine Phenothiazine Phenothiazine Radical Cation Phenothiazine Radical Cation Phenothiazine->Phenothiazine Radical Cation -e- Phenothiazine-5-oxide Phenothiazine-5-oxide Phenothiazine Radical Cation->Phenothiazine-5-oxide +O, -H+

Caption: Oxidation of Phenothiazine to Phenothiazine-5-oxide.

The Smiles Rearrangement Pathway

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. The key steps involve the formation of a nucleophile, which then attacks an activated aromatic ring.

G A 2-Amino-2'-nitrodiphenyl sulfide derivative B Deprotonation of Amine A->B Base C Meisenheimer-like Intermediate B->C Intramolecular Nucleophilic Attack D Phenothiazine Product C->D Rearrangement & Elimination

Caption: Key steps in the Smiles Rearrangement for Phenothiazine Synthesis.

Catalytic Cycle of Buchwald-Hartwig Amination

This C-N cross-coupling reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

G A Pd(0)L2 B Oxidative Addition Complex A->B Ar-X C Palladium-Amido Complex B->C Amine, Base D Product & Regenerated Catalyst C->D Reductive Elimination D->A

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Smiles Rearrangement Reaction : Mechanism , Application and Modification. (2026, February 18). Chemistry Student. Retrieved from [Link]

  • Recent Advances in the Synthesis of Phenothiazines. (1987). HETEROCYCLES, 26(1).
  • Thin-layer chromatographic detection of new azaphenothiazines. (n.d.). Ovid. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Separation and identification of phenothiazine compounds by thin-layer chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • The double Smiles rearrangement in neutral conditions leading to one of 10-(nitropyridinyl)dipyridothiazine isomers. (2016, November 26). CORE. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Synthesis of phenothiazines via Smiles rearrangement. (2025, December 5). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved from [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. (2020, September 17). iosrphr.org. Retrieved from [Link]

  • Qualitative and semiquantitative TLC analysis of certain phenothiazines in human plasma. (n.d.). ResearchGate. Retrieved from [Link]

  • synthesis of phenothiazine derivatives for antioxidant studies. (n.d.). DTIC. Retrieved from [Link]

  • Preparation of Phenothiazine. (n.d.). CUTM Courseware. Retrieved from [Link]

  • Smiles Rearrangement. (n.d.). SynArchive. Retrieved from [Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (2025, October 8). MDPI. Retrieved from [Link]

  • Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. (2015, November 9). ResearchGate. Retrieved from [Link]

  • Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. (2012, December 22). Oriental Journal of Chemistry. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Retrieved from [Link]

  • Identification Test of Phenothiazines by Thin Layer Chromatography (TLC) – Complete Guide. (2026, February 16). WebofPharma. Retrieved from [Link]

  • Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. (n.d.). Scholars Research Library. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the Smiles rearrangement to form phenothiazines.

Technical Support Center: Optimizing Smiles Rearrangement for Phenothiazine Synthesis Welcome to the Phenothiazine Synthesis Support Center. This guide is curated for researchers, medicinal chemists, and process scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Smiles Rearrangement for Phenothiazine Synthesis

Welcome to the Phenothiazine Synthesis Support Center. This guide is curated for researchers, medicinal chemists, and process scientists troubleshooting the Smiles rearrangement—a powerful intramolecular nucleophilic aromatic substitution (SNAr) utilized to construct the phenothiazine privileged scaffold.

Section 1: Mechanistic Overview & Workflow

Understanding the causality of the reaction is paramount for effective optimization. The S-N type Smiles rearrangement involves the migration of an activated aromatic ring from a sulfur atom to a nitrogen atom. The process requires base-mediated deprotonation of the amine/amide, followed by an intramolecular nucleophilic attack at the ipso-carbon of the activated aryl ring. This forms a highly polar spirocyclic Meisenheimer intermediate. Subsequent ring-opening yields a diarylamine thiolate intermediate, which then undergoes cyclization to form the phenothiazine core (1)[1].

SmilesMechanism A 1. Diaryl Sulfide Precursor B 2. Amine Deprotonation A->B C 3. Ipso-Nucleophilic Attack B->C D 4. Spirocyclic Meisenheimer C->D E 5. S-N Migration D->E F 6. Intramolecular Cyclization E->F G 7. Phenothiazine Core F->G

Mechanistic pathway of the S-N type Smiles rearrangement to phenothiazines.

Section 2: Troubleshooting FAQs

Q1: My Smiles rearrangement suffers from sluggish kinetics and incomplete conversion. How can I drive the reaction to completion? A: Sluggish kinetics typically arise from an exceptionally high activation barrier during the rate-determining step, which is the formation of the spirocyclic intermediate (2)[2]. Causality & Solution: The ipso-substitution requires overcoming significant steric and electronic barriers. Conventional heating (e.g., refluxing for 12-24 hours) often leads to thermal degradation before completion. Transitioning to Microwave-Assisted Organic Synthesis (MAOS) is highly recommended. Microwave irradiation provides rapid, uniform heating that efficiently overcomes the ~65-70 kJ/mol activation barrier, reducing reaction times from days to minutes while minimizing side reactions (3)[3].

Q2: I am observing competing direct SNAr (ortho-substitution) instead of the desired ipso-Smiles rearrangement. How do I control regioselectivity? A: This is a classic issue when the aryl ring has multiple leaving groups or activated positions. Causality & Solution: The Smiles rearrangement is thermodynamically favored over direct ortho-substitution, but kinetically, ortho-attack can compete if the ipso-carbon isn't sufficiently activated or if the temperature is too low (2)[2]. To favor the ipso-SR:

  • Ensure the migrating ring has a strong electron-withdrawing group (EWG) like -NO2 or -CF3 ortho or para to the migrating bond.

  • Elevate the reaction temperature (often >120 °C) to ensure the system reaches thermodynamic control, heavily favoring the phenothiazine core over kinetic byproducts.

Q3: What is the optimal base and solvent combination for this transformation? A: Base selection dictates the nucleophilicity of the amine, while the solvent stabilizes the transition state. Causality & Solution: Weak bases (like K2CO3) may fail to fully deprotonate sterically hindered or electron-deficient anilines. Stronger bases such as Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs2CO3) are often required. Furthermore, highly polar aprotic solvents like N,N-dimethylacetamide (DMA) or DMSO are superior because they effectively solvate the alkali metal cations, leaving the nitrogen anion "naked" and highly reactive. For instance, KOtBu in DMA at 140 °C has been shown to provide excellent yields for N-arylphenothiazines (4)[4].

Section 3: Quantitative Optimization Data

To aid in your experimental design, the following table summarizes typical optimization parameters for the Smiles rearrangement of diaryl sulfides to phenothiazines, synthesizing data from recent methodological studies.

BaseSolventTemperature (°C)Heating MethodAvg. Yield (%)Mechanistic Notes
K2CO3Ethanol80 (Reflux)Conventional30 - 45Sluggish kinetics; incomplete deprotonation.
K2CO3DMF120Conventional55 - 65Moderate yield; competing ortho-SNAr observed.
Cs2CO3DMSO140Conventional75 - 85Good yield; long reaction time (12h+) required.
KOtBuDMA140Conventional85 - 95Excellent naked anion generation; high conversion.
KOH / ZnCl2Ethanol110Microwave88 - 94Rapid (10-15 mins); overcomes kinetic barriers.

Section 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Microwave-Assisted Synthesis of Phenothiazines This protocol integrates self-validating checkpoints to ensure mechanistic fidelity and high product purity.

Materials:

  • Diaryl sulfide precursor (e.g., 2-amino-2'-nitrodiphenyl sulfide) (1.0 eq)

  • Anhydrous Potassium tert-butoxide (KOtBu) (2.5 eq)

  • Anhydrous N,N-Dimethylacetamide (DMA) (0.2 M)

  • Microwave reactor vials with crimp caps

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a dry nitrogen atmosphere, charge a microwave vial with the diaryl sulfide precursor (1.0 mmol) and KOtBu (2.5 mmol).

    • Self-Validation Checkpoint: The use of an inert atmosphere prevents the oxidative dimerization of thiolate intermediates (forming disulfides) if premature C-S cleavage occurs.

  • Solvation: Add 5.0 mL of anhydrous DMA. Seal the vial tightly with a crimp cap.

  • Reaction Execution (MAOS): Irradiate the mixture in a dedicated microwave synthesizer. Ramp the temperature to 140 °C over 2 minutes, and hold at 140 °C for 15 minutes.

    • Causality: The rapid thermal ramp ensures the reaction bypasses lower-temperature kinetic traps (like ortho-SNAr) and directly enters the thermodynamic regime of the ipso-Smiles rearrangement.

  • Quenching & Workup: Allow the vial to cool to room temperature. Carefully quench the reaction by adding 10 mL of ice-cold saturated aqueous NH4Cl.

    • Self-Validation Checkpoint: A distinct color change and precipitation typically occur here. The crude phenothiazine is highly hydrophobic and will crash out of the aqueous DMA mixture, confirming successful cyclization.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to quantitatively remove residual DMA.

  • Purification: Dry the organics over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure phenothiazine.

ProtocolWorkflow A 1. Reagent Assembly (Inert Atmosphere) B 2. Base Addition (KOtBu in DMA) A->B C 3. Microwave Irradiation (140 °C, 15 min) B->C D 4. Kinetic Bypass (Avoid Ortho-SNAr) C->D Mechanistic Control E 5. Aqueous Quench (NH4Cl) C->E F 6. Liquid-Liquid Extraction E->F G 7. Pure Phenothiazine F->G

Step-by-step workflow for the microwave-assisted Smiles rearrangement protocol.

References

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold | MDPI | 1

  • Elucidation of the Mechanism for the S–N-type Smiles Rearrangement on Pyridine Rings | ConnectSci | 2

  • Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives | Oriental Journal of Chemistry | 3

  • Transition-Metal-Free Synthesis of N-Arylphenothiazines through an N- and S-Arylation Sequence | Organic Letters (ACS) | 4

Sources

Optimization

Proper storage and handling conditions for 2-Nitro-10H-phenothiazine to ensure stability.

Welcome to the Technical Support Center for 2-Nitro-10H-phenothiazine (CAS: 1628-76-8) . As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Nitro-10H-phenothiazine (CAS: 1628-76-8) . As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with field-proven insights into the chemical behavior, storage requirements, and handling protocols for this specific phenothiazine derivative.

Rather than simply listing instructions, this guide elucidates the underlying mechanistic causality of the compound's stability, ensuring your laboratory workflows are robust, reproducible, and self-validating.

Part 1: Troubleshooting & FAQs

Q1: Why does my 2-Nitro-10H-phenothiazine powder change from bright yellow to a dark brownish-green over time?

A: This discoloration is the visual hallmark of photolytic and oxidative degradation[1]. The phenothiazine tricyclic scaffold is highly electron-rich and sensitive to ultraviolet (UV) light and atmospheric oxygen[2].

Mechanistically, exposure to UV light causes the molecule to lose an electron, forming a highly reactive semiquinone free radical or radical cation[2]. Concurrently, the sulfur atom at the 5-position undergoes oxidation, leading to the formation of sulfoxide (5-oxide) and, eventually, sulfone (5,5-dioxide) derivatives[3]. While the strongly electron-withdrawing nitro group at the C-2 position modulates the redox potential—making it slightly more difficult to oxidize than the parent unsubstituted phenothiazine—it does not confer complete immunity to these degradation pathways[3].

Q2: How does the 2-nitro substitution alter its chemical handling compared to standard phenothiazine?

A: The nitro group significantly alters the electronic environment of the molecule, which dictates your synthetic handling. In nucleophilic aromatic substitution ( SN​Ar ) reactions, the nitro group stabilizes the anionic intermediate (the Meisenheimer complex) by delocalizing the negative charge across the aromatic system and onto the nitro group itself[3].

However, this electron-withdrawing nature also reduces the nucleophilicity of the N-10 atom[3]. If your downstream workflow involves N-alkylation, you cannot rely on standard phenothiazine protocols; you must optimize the reaction by utilizing stronger bases (e.g., NaH instead of K2​CO3​ ), polar aprotic solvents (like DMF), and extended reflux times to drive the reaction to completion[3].

Q3: What is the most reliable way to store this compound to guarantee long-term stability?

A: To maintain the structural integrity of 2-Nitro-10H-phenothiazine, you must establish a storage system that strictly eliminates the triad of degradation: light, moisture, and oxygen[4]. The compound must be stored in amber glass containers to block UV radiation[2]. The headspace of the vial must be purged with an inert gas (Argon is preferred over Nitrogen due to its higher density) to displace atmospheric oxygen[2]. See the quantitative data table below for exact parameters.

Part 2: Quantitative Data Presentation

To ensure experimental reproducibility, adhere to the following validated storage conditions.

Storage StateTemperatureContainer TypeAtmosphereExpected Shelf Life
Solid Powder (Long-Term) -20°CAmber Glass Vial (Tightly Sealed)Argon / Nitrogen PurgedUp to 24 - 36 months
Solid Powder (Short-Term) 2°C to 8°CAmber Glass VialArgon / Nitrogen PurgedUp to 12 months[4]
Stock Solution (Organic) -80°CPTFE-Lined Crimp Cap VialArgon PurgedUp to 6 months
Working Solution 4°CFoil-Wrapped VialAmbient (Use immediately)< 24 hours[5]

Part 3: Mechanistic Visualization

The following diagram illustrates the logical flow of the degradation pathways that dictate our strict handling requirements.

Degradation pathways of 2-Nitro-10H-phenothiazine via photo-oxidation and sulfur oxidation.

Part 4: Self-Validating Experimental Protocols

To guarantee the trustworthiness of your assays, utilize the following standardized methodologies for handling and verifying the stability of 2-Nitro-10H-phenothiazine.

Protocol A: Inert Atmosphere Handling and Aliquoting

Objective: To prevent the initiation of oxidative chain reactions during the preparation of stock solutions.

  • Preparation: Bake all glassware at 120°C for 2 hours to remove residual moisture. Allow to cool in a desiccator.

  • Solvent Degassing: Utilize anhydrous solvents (e.g., DMF or DMSO). Degas the solvent using the freeze-pump-thaw method (minimum of 3 cycles) or by bubbling high-purity Argon gas through the solvent for 30 minutes.

  • Dissolution (Under Inert Gas): Inside a glove box or using a Schlenk line, dissolve the 2-Nitro-10H-phenothiazine powder in the degassed solvent to achieve your target concentration (e.g., 10 mM).

  • Aliquoting: Dispense the solution into single-use, amber glass ampoules or PTFE-lined crimp-cap vials.

  • System Validation: Include a "blank" vial containing only the degassed solvent. If the blank shows any color change during storage, your inert gas line or solvent is contaminated with oxygen or transition metals[2].

Protocol B: Stability-Indicating HPLC Assay

Objective: To quantify the intact drug and separate it from its polar sulfoxide/sulfone degradants[5].

  • Sample Preparation: Dilute the stock solution to 1 mg/mL using HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm and 280 nm.

  • Elution Profile & Causality: Because the oxidation of the sulfur atom to a sulfoxide dramatically increases the polarity of the molecule, the sulfoxide degradant will elute earlier than the intact 2-Nitro-10H-phenothiazine on a reverse-phase column.

  • System Validation: Inject a sample subjected to forced degradation (e.g., treated with 3% H2​O2​ for 4 hours)[5]. This guarantees your method has the resolving power to separate the parent peak from the degradant peaks, validating the assay's stability-indicating capability.

Part 5: Comprehensive References

The following authoritative sources were utilized to ground the mechanistic claims and protocols in this guide:

  • Benchchem: 2-Nitro-10H-phenothiazine Overview and Synthetic Pathways.

  • Echemi: Phenothiazine Formula, Storage Conditions, and Reactivity Profile.

  • Basicmedical Key: Drug Stability, Photochemical Decomposition, and Oxidation Mechanisms.

  • Sigma-Aldrich: 2-NITRO-10H-PHENOTHIAZINE | CAS 1628-76-8 Safety and Storage Information.

  • Benchchem: An In-depth Technical Guide to the In Vitro Stability and Degradation of Phenothiazine Derivatives.

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 2-Nitro-10H-Phenothiazine Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity 2-nitro-10H-phenothiazine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity 2-nitro-10H-phenothiazine derivatives. The phenothiazine core is highly electron-rich, making it notoriously susceptible to single-electron oxidation. Concurrently, the C-2 nitro group introduces a strong dipole moment that alters the molecule's redox potential and chromatographic behavior.

This guide bridges theoretical mechanistic chemistry with pragmatic, bench-level troubleshooting to help you achieve high-yield, high-purity isolations.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: During silica gel chromatography, my product band tails severely and turns from bright orange to a dark brownish-green. What is happening, and how do I prevent it? A: You are observing the in-situ oxidation of the phenothiazine core. The acidic silanol groups on standard silica gel act as a catalyst, promoting the single-electron oxidation of the phenothiazine nitrogen-sulfur system to a radical cation. This intermediate subsequently reacts with ambient oxygen or trace water to form a sulfoxide [2]. While the electron-withdrawing nitro group at the 2-position slightly increases the oxidation potential compared to the parent phenothiazine, making it marginally more robust [5], the core remains highly vulnerable on an active silica surface. Causality & Solution: To prevent this, you must suppress the catalytic acidity and exclude oxygen. Switch to neutral alumina, or deactivate your silica gel by pre-treating it with 1–2% triethylamine (TEA). Run the column under a positive pressure of inert gas (nitrogen or argon) and use degassed solvents.

Q2: I am seeing a persistent +16 Da mass shift in my LC-MS analysis of the purified product. How do I remove this impurity? A: A +16 Da mass shift is the classic analytical signature of a phenothiazine 5-sulfoxide [5]. If this impurity is already present in your crude mixture, standard normal-phase chromatography will struggle to separate it cleanly due to the strong hydrogen-bonding capability of the sulfoxide group, which causes severe streaking across the column. Causality & Solution: Sulfoxides are significantly more polar than the parent 2-nitro-10H-phenothiazine. Reverse-phase preparative HPLC (C18) is the most effective method for this separation. If scaling up, a highly polar solvent wash (e.g., cold methanol trituration) can sometimes selectively dissolve the sulfoxide, leaving the less polar nitro-phenothiazine behind as a solid.

Q3: My direct nitration synthesis yielded a mixture of regioisomers (e.g., 2-nitro and 4-nitro). Flash chromatography is failing to resolve them. What is the scalable alternative? A: Regioisomers of substituted phenothiazines often co-elute on silica because their overall polarities are nearly identical [3]. However, their crystal lattice packing energies differ significantly due to the steric hindrance of the 4-nitro group interacting with the phenothiazine N-H bond. Causality & Solution: Selective recrystallization exploits these thermodynamic differences. A mixed solvent system, such as toluene-acetone, allows for the preferential crystallization of the more thermodynamically stable 2-nitro isomer [4].

Part 2: Quantitative Data & Analytical Signatures

To successfully track your purification, you must correlate visual observations with analytical data. The table below summarizes the chromatographic and spectroscopic behaviors of the target molecule versus common impurities.

Analyte / ImpurityMechanism of FormationTLC Rf​ Value (Hexane:EtOAc 9:1)LC-MS Shift ( m/z ) 1 H NMR Diagnostic Shift (ppm)
2-Nitro-10H-phenothiazine Target Synthesis~0.45 (Sharp spot)Base Mass ( [M+H]+ )Aromatic protons at δ 7.0–7.5 [1]
5-Sulfoxide Impurity Oxidation (Air/Acid)~0.10 (Severe streaking)+16 DaDownfield shift to ~7.7 (S=O effect) [5]
5,5-Sulfone Impurity Over-oxidation~0.05 (Baseline retention)+32 DaDownfield shift to >7.8
4-Nitro Regioisomer Non-selective nitration~0.45 (Co-elutes with target)Base Mass ( [M+H]+ )Distinct N-H splitting due to sterics

Part 3: Mechanistic & Workflow Visualizations

Understanding the degradation pathways and selecting the correct purification logic is critical to avoiding product loss.

OxidationPathway A 2-Nitro-10H-Phenothiazine (Target Molecule) A->A Inert Atmosphere (Prevention) B Radical Cation (Intermediate) A->B -e¯ (Oxidation) Light / Acid / O2 C 5-Sulfoxide (+16 Da Impurity) B->C +H2O, -H+ (Fast) D 5,5-Sulfone (+32 Da Impurity) C->D Excess Oxidant

Mechanism of phenothiazine sulfur oxidation to sulfoxide and sulfone derivatives.

PurificationTree Start Crude 2-Nitro-10H-Phenothiazine Q1 Identify Major Impurity Type via LC-MS / NMR Start->Q1 Regio Regioisomers (e.g., 4-nitro isomer) Q1->Regio Oxid Oxidation Products (Sulfoxides/Sulfones) Q1->Oxid Polar Highly Polar/Tarry By-products Q1->Polar Recryst Recrystallization (Toluene/Acetone) Regio->Recryst Exploit Lattice Energy Alumina Neutral Alumina Chromatography Oxid->Alumina Avoid Acidic Silica Prep Reverse-Phase Prep-HPLC Polar->Prep High Resolution

Decision matrix for selecting the optimal purification strategy based on impurity profiles.

Part 4: Validated Experimental Protocols

Protocol A: Deactivated Silica Gel Flash Chromatography

Use this protocol when neutral alumina is unavailable, but oxidation must be suppressed.

  • Solvent Degassing: Sparge the eluent system (e.g., Hexane:Ethyl Acetate 9:1 [3]) with nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Silica Deactivation: Prepare a slurry of silica gel in the degassed eluent containing 1% (v/v) Triethylamine (TEA).

  • Column Packing & Validation: Pack the column using the slurry. Self-Validation Step: Collect the first column volume of eluate and test it with pH paper. The pH must read >7. If it is neutral or acidic, pass more TEA-spiked solvent until the silica is fully neutralized.

  • Sample Loading: Dissolve the crude 2-nitro-10H-phenothiazine in the minimum amount of degassed dichloromethane (DCM) and load it onto the column bed.

  • Elution: Elute under a positive pressure of nitrogen. Wrap the column in aluminum foil if the laboratory is brightly lit, as phenothiazines are subject to photodecomposition.

Protocol B: Thermodynamic Recrystallization of Regioisomers

Use this protocol to separate the 2-nitro isomer from the 4-nitro isomer on a multigram scale.

  • Dissolution: Suspend the crude regioisomer mixture in a minimal volume of toluene. Heat the suspension to 85°C.

  • Solvent Tuning: Dropwise, add acetone until the solid completely dissolves [4]. The acetone acts to disrupt the non-specific aggregation of the crude tar, while toluene provides the ideal thermodynamic environment for the 2-nitro isomer's crystal lattice.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble oxidized polymers.

  • Controlled Crystallization: Allow the filtrate to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath (0°C) for 1 hour to maximize yield.

  • Isolation & Validation: Filter the bright orange/red crystals and wash with cold hexane. Self-Validation Step: Perform a melting point analysis on the first crop. A sharp melting point range (<2°C variance) confirms successful regioisomer separation. A broad or depressed melting point indicates co-crystallization, requiring a second recrystallization cycle.

Part 5: References

  • Benchchem. 2-Nitro-10H-phenothiazine.

  • Journal of Analytical Toxicology - Ovid. Oxidation of Selected Phenothiazine Drugs During...

  • Der Pharma Chemica. Evaluation of Antimicrobial and Antifungal Properties of New Chrysene-Phenothiazine Derivatives.

  • Brieflands. Synthesis and Antihistaminic Potential of Some Novel Substituted Dinitrophenothiazine Derivatives.

  • MDPI. Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine.

Optimization

Troubleshooting low yields in palladium-catalyzed cross-coupling of phenothiazines.

Technical Support Center: Palladium-Catalyzed Cross-Coupling of Phenothiazines From the desk of the Senior Application Scientist Welcome to the technical support center for palladium-catalyzed cross-coupling reactions in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium-Catalyzed Cross-Coupling of Phenothiazines

From the desk of the Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving phenothiazine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and often challenging heterocyclic system. Phenothiazines are a cornerstone in medicinal chemistry, but their functionalization via cross-coupling can be fraught with difficulties leading to low yields and complex product mixtures.[1]

The high reactivity of the phenothiazine core, coupled with the potential for the sulfur and nitrogen heteroatoms to interact with the palladium catalyst, presents a unique set of challenges not always encountered with simpler aromatic systems.[2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common problems and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: The Reaction Isn't Working (No or Trace Product)

Question: I've set up my Buchwald-Hartwig (or Suzuki) coupling with a phenothiazine substrate, but after several hours, TLC/LC-MS analysis shows only starting materials. What are the first things I should check?

Answer: When a cross-coupling reaction fails to initiate, a systematic check of the fundamental parameters is the most effective approach.[4] Before assuming a complex mechanistic failure, verify the "big four": Reagent Integrity, Inert Atmosphere, Catalyst Activity, and Temperature.

  • Reagent Quality & Integrity:

    • Solvent and Base: Ensure your solvent is anhydrous and your base is fresh and of high purity. Amine bases can be hygroscopic, and old bottles of solvents can accumulate water and peroxides. Water can hydrolyze the active catalyst and certain reagents.[5]

    • Ligand Integrity: Phosphine-based ligands are highly susceptible to oxidation.[4] If your ligand is not stored and handled under an inert atmosphere, it may be partially or fully oxidized, rendering it ineffective.

    • Phenothiazine Substrate: The phenothiazine core itself can be oxidized, especially at the sulfur atom, to form a sulfoxide.[6] This can alter its electronic properties and reactivity. Confirm the purity of your starting material via NMR or LC-MS.

  • Inert Atmosphere:

    • Palladium(0) species, the active catalysts in these cycles, are extremely sensitive to oxygen.[4][5] The formation of a black precipitate (palladium black) is a classic sign of catalyst decomposition due to oxygen exposure.

    • Actionable Step: Ensure your reaction flask was rigorously purged. Use a Schlenk line with at least three vacuum/backfill cycles. For smaller scale reactions, a well-sealed vial purged in a glovebox is ideal. Ensure solvents are properly degassed via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

  • Catalyst Pre-activation & Activity:

    • If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state.[7] This step can sometimes be sluggish.

    • Actionable Step: Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern palladacycle precatalyst (e.g., XPhos Pd G3) which forms the active catalyst more readily and reliably.[8]

  • Temperature:

    • While many modern catalyst systems operate at lower temperatures, some stubborn couplings require significant thermal energy to drive the oxidative addition or reductive elimination steps.[9] If you started at a moderate temperature (e.g., 80 °C), a careful increase to 100-110 °C may be necessary.

Section 2: The Yield is Consistently Low

Question: My reaction works, but I can't get the yield above 20-30%. I'm also seeing several side products. What's going wrong?

Answer: Low yields accompanied by side products point to a competition between your desired reaction pathway and one or more unproductive pathways. For phenothiazines, the key issues are often related to the catalyst system (ligand and base choice) and substrate-specific side reactions.

A. Catalyst System Optimization: The Ligand is Paramount

The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig or Suzuki coupling.[5] The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.[10]

Why is the ligand so important for phenothiazines? The electron-rich nature of the phenothiazine ring can make the final reductive elimination step of the catalytic cycle sluggish. Bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands") are designed to accelerate this step.[11]

Troubleshooting Ligand Choice:

  • Initial Screening: If you are using a simple ligand like PPh₃ or a bidentate ligand like DPPF and seeing low yields, it is highly recommended to screen a panel of modern biarylphosphine ligands.[12]

  • Common Side Reactions & Ligand Solutions:

    • Hydrodehalogenation: Your aryl halide is being replaced by a hydrogen atom. This can be caused by β-hydride elimination from certain intermediates or reaction with trace water. A more effective ligand that promotes faster cross-coupling can outcompete this pathway.[5]

    • Homocoupling (Glaser or Ullmann-type): You see dimers of your starting materials. This suggests the catalyst system is not efficiently facilitating the cross-coupling pathway.

    • Catalyst Poisoning: The sulfur atom in the phenothiazine core can coordinate too strongly to the palladium center, acting as a catalyst poison. Ligands that are bulky enough to create a sterically hindered coordination sphere around the palladium can sometimes mitigate this issue by discouraging strong S-Pd binding.

Ligand Class Common Examples Strengths & Typical Use Cases for Phenothiazines
Dialkylbiarylphosphines XPhos, SPhos, tBuXPhosWorkhorses for C-N Coupling. Excellent for coupling primary and secondary amines. Their bulk and electron-donating ability accelerate reductive elimination.[9][11]
Josiphos-type Josiphos LigandsOften effective in Suzuki couplings and can be successful in C-N couplings where other ligands fail.
CataCXium / Buchwald BrettPhos, JohnPhosBrettPhos is particularly effective for coupling primary amines.[7] JohnPhos is a good general ligand to screen.

B. The Role of the Base

The base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle, often in the deprotonation of the nucleophile (for C-N coupling) or in the transmetalation step (for Suzuki coupling).[13]

  • Common Problem: Using a base that is too weak may not facilitate the catalytic cycle efficiently. A base that is too strong or too nucleophilic can lead to side reactions or catalyst degradation.

  • Screening Recommendations:

    • For C-N Coupling (Buchwald-Hartwig): Start with a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄. LiHMDS can be effective, especially when substrates have sensitive functional groups.[7]

    • For C-C Coupling (Suzuki): K₃PO₄ and K₂CO₃ are common choices. The choice of base can significantly impact the transmetalation step.[14]

Section 3: Substrate-Specific Issues

Question: I am attempting a C-H functionalization on the phenothiazine ring, but I am getting a mixture of isomers. How can I improve regioselectivity?

Answer: Achieving high regioselectivity in the C-H functionalization of the highly reactive phenothiazine scaffold is a significant challenge.[1][2] The electronic nature of the ring system can lead to activation at multiple positions.

  • Directing Groups: The most reliable strategy is to install a directing group on the phenothiazine core that steers the palladium catalyst to a specific C-H bond.

  • Steric Hindrance: If your phenothiazine is already substituted, steric hindrance can often be exploited to direct functionalization to the least hindered position.

  • Catalyst Control: Some specialized palladium catalyst systems, often involving specific ligands like pyridine-based ligands, can offer higher regioselectivity. This often requires significant screening and optimization.

Visualizing the Process

A clear understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA + Ar-X PdII_Aryl L_n(Ar)Pd(II)-X OA->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR'R'' Base_Deprot Base-Assisted Deprotonation Amine_Coord->Base_Deprot + Base - [H-Base]X PdII_Amido L_n(Ar)Pd(II)-NR'R'' Base_Deprot->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regeneration Product Ar-NR'R'' Product RE->Product Reagents Ar-X + HNR'R''

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Troubleshooting_Workflow start Low Yield or No Reaction check_basics Step 1: Verify Basics - Reagent Purity - Inert Atmosphere - Temperature start->check_basics basics_ok Basics Verified, Still Low Yield check_basics->basics_ok basics_ok->check_basics No (Fix & Retry) screen_ligands Step 2: Screen Ligands (e.g., XPhos, SPhos, BrettPhos) basics_ok->screen_ligands Yes ligands_ok Ligand Screen Ineffective screen_ligands->ligands_ok screen_base_solvent Step 3: Screen Base & Solvent Base: K3PO4, NaOtBu, LiHMDS Solvent: Toluene, Dioxane, THF ligands_ok->screen_base_solvent Yes success Reaction Optimized ligands_ok->success No (Yield Improved) base_ok Still No Improvement screen_base_solvent->base_ok substrate_issue Step 4: Investigate Substrate - Purity Check (Sulfoxide?) - Steric/Electronic Issues base_ok->substrate_issue Yes base_ok->success No (Yield Improved) substrate_issue->success

Caption: Systematic Troubleshooting Workflow for Low Yields.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Test Reaction (Buchwald-Hartwig C-N Coupling)

This protocol is designed for screening conditions on a ~0.1 mmol scale.

  • Vial Preparation: To a 2-dram vial equipped with a magnetic stir bar, add the phenothiazine starting material (if solid, 0.1 mmol), the aryl halide (0.12 mmol, 1.2 equiv.), the phosphine ligand (see table below for loading), and the base (e.g., NaOt-Bu, 0.14 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the vial with a Teflon-lined cap. If outside a glovebox, evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle at least three times.

  • Reagent Addition: Through the septum (or in a glovebox), add the palladium precatalyst (see table below). Then, add the degassed anhydrous solvent (e.g., Toluene, 1.0 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: After the designated time (e.g., 2-18 hours), cool the reaction to room temperature. Take a small aliquot, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by TLC and/or LC-MS to determine conversion.[4]

Table of Recommended Catalyst/Ligand Loadings for Screening:

PrecatalystLoading (mol%)LigandL:Pd Ratio
Pd₂(dba)₃1-2.5XPhos2:1 to 4:1
Pd(OAc)₂2-5SPhos2:1 to 4:1
XPhos Pd G31-2(Internal)N/A
Protocol 2: Reaction Workup and Purification
  • Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or CH₂Cl₂ (10 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.[5]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

References

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Journal of Medicinal and Medical Chemistry.
  • Dahl, T., et al. Palladium-Catalyzed Three-Component Synthesis of Phenothiazines. SciSpace.
  • Khuong, T. T., et al. (2025). SYNTHESIS OF PHENOTHIAZINE DERIVATIVES AS NOVEL MOIETIES TOWARD UTILIZATION IN ALTERNATIVE DONOR – ACCEPTOR CONJUGATED POLYMERS. ResearchGate.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Phenol Synthesis. Benchchem.
  • Gold‐catalyzed C−H Functionalization of Phenothiazines with Aryldiazoacetates. ResearchGate. (2020).
  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI. (2025).
  • Synthesis and electronic properties of sterically demanding N-arylphenothiazines and unexpected Buchwald-Hartwig aminations. PubMed. (2008).
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina.
  • Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. (2025).
  • Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry. (2015).
  • Buchwald Ligands Review. Entegris.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023).
  • Cross-Coupling Reactions Guide. Millipore Sigma.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PMC. (2024).
  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. (2018).
  • FORMATION AND OXIDATION OF SOME PHENOTHIAZINE DERIVATIVES. The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Advanced NMR Interpretation for Substituted Phenothiazines

Welcome to the Phenothiazine NMR Troubleshooting Guide. As a highly conjugated, non-planar tricyclic system, phenothiazines present unique spectroscopic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Phenothiazine NMR Troubleshooting Guide. As a highly conjugated, non-planar tricyclic system, phenothiazines present unique spectroscopic challenges. This guide is designed for researchers and drug development professionals who need to resolve complex spectral overlaps, interpret dynamic conformational exchanges, and establish self-validating assignment protocols for novel phenothiazine derivatives.

Part 1: Troubleshooting Structural Dynamics & Anomalous Shifts

FAQ 1: Why are the aromatic signals in my N-substituted phenothiazine spectrum broad and poorly resolved at room temperature?

Causality: Phenothiazines do not possess a planar tricyclic core. Due to the steric and electronic demands of the central thiazine ring, the molecule adopts a folded "butterfly" conformation along the Sulfur-Nitrogen (S-N) axis[1]. In solution, the molecule exists in a dynamic equilibrium, rapidly interconverting between quasi-equatorial (QE) and quasi-axial (QA) conformers via ring flipping and nitrogen inversion[2].

At room temperature, the rate of this conformational exchange often matches the NMR timescale. This results in intermediate exchange broadening (coalescence) of the aromatic protons, particularly those at the C1 and C9 positions adjacent to the N10 substituent.

Solution: Perform Variable Temperature (VT) NMR to manipulate the exchange rate.

  • High-Temperature NMR (e.g., 353 K): Accelerates the exchange process beyond the NMR timescale, yielding a sharp, time-averaged spectrum.

  • Low-Temperature NMR (e.g., 213 K): Slows the exchange, "freezing" the molecule into distinct QE and QA conformers, allowing you to observe separate sets of sharp signals for each state.

ConformationalDynamics QE Quasi-Equatorial (QE) Thermodynamically Stable TS Planar Transition State High Energy Barrier QE->TS Thermal Energy TS->QE Steric Relief QA Quasi-Axial (QA) Sterically Hindered TS->QA N-Inversion QA->TS Relaxation

Dynamic conformational exchange of phenothiazines via ring flipping.

FAQ 2: Why are the C1 and C9 aromatic protons in my N-aryl phenothiazine shifted drastically upfield (e.g., ~6.1 ppm)?

Causality: This is a classic manifestation of magnetic anisotropy. In N-aryl substituted phenothiazines (such as 10-phenyl-10H-phenothiazine), steric repulsion between the N-phenyl ring and the C1/C9 protons of the phenothiazine core prevents the molecule from adopting a coplanar arrangement. Consequently, the N-aryl ring is forced into an orthogonal geometry relative to the phenothiazine system. This orthogonal positioning places the C1 and C9 protons directly within the shielding cone of the N-aryl π-system, resulting in a dramatic upfield shift in the 1H NMR spectrum[3].

Solution: Do not mistake these highly shielded signals for impurities or aliphatic protons. Use 1H-1H COSY to confirm that these upfield signals couple to the adjacent C2/C8 protons, validating their position within the core aromatic system.

FAQ 3: How does oxidation of the sulfur atom impact the NMR spectrum?

Causality: Oxidizing the central thioether to a sulfoxide (S=O) or sulfone (O=S=O) drastically alters the electronic landscape of the molecule. Sulfur changes from an electron-donating group (via resonance) to a strongly electron-withdrawing group. Furthermore, the butterfly angle flattens slightly, altering the orbital overlap.

Data Interpretation: Expect a significant downfield shift (deshielding) of the protons and carbons ortho and para to the sulfur atom (specifically C4, C6, C2, and C8).

Table 1: Influence of Substituents and Oxidation State on Chemical Shifts (DMSO-d6)
CompoundN10-SubstituentS-Oxidation StateC1/C9 Protons (δ ppm)C4/C6 Protons (δ ppm)
10H-Phenothiazine HThioether (S)6.60 – 6.806.90 – 7.10
10-Ethylphenothiazine EthylThioether (S)6.90 – 7.007.10 – 7.20
10-Phenylphenothiazine PhenylThioether (S)~6.16 (Shielded)7.00 – 7.10
Phenothiazine-5,5-dioxide HSulfone (SO₂)7.20 – 7.307.80 – 8.00 (Deshielded)

Data synthesized from authoritative spectroscopic analyses of phenothiazine derivatives[3][4].

Part 2: Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility in your assignments, every experimental workflow must be self-validating. Relying solely on 1D 1H NMR for complex heterocycles often leads to misassignments due to overlapping multiplets.

Protocol 1: Variable Temperature (VT) NMR for Conformational Trapping

Objective: To resolve exchange-broadened signals by freezing or accelerating the butterfly conformation dynamics.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of the phenothiazine derivative in a deuterated solvent with a wide liquid temperature range (e.g., Toluene-d8 for low temp, DMF-d7 for high temp).

  • Probe Tuning & Matching: Insert the sample and tune the NMR probe. Critical step: The probe must be re-tuned at every temperature interval, as the dielectric constant of the solvent changes with temperature.

  • Temperature Calibration: Use a standard methanol (low temp) or ethylene glycol (high temp) sample to calibrate the exact internal temperature of the probe.

  • Stepwise Acquisition: Acquire standard 1H spectra at 10 K intervals until coalescence is observed, then switch to 5 K intervals to determine the exact coalescence temperature ( Tc​ ).

  • Shim Adjustment: Re-shim the Z-axis gradients at each step. Solvent density variations will distort the magnetic field homogeneity, leading to artificially broadened peaks if not corrected.

  • Data Processing: Plot the stacked spectra. Use the Eyring equation in conjunction with the Tc​ to calculate the activation energy ( ΔG‡ ) of the ring inversion.

Protocol 2: Self-Validating 2D NMR Workflow for Total Assignment

Objective: Unambiguous assignment of overlapping tricyclic aromatic signals.

Step-by-Step Methodology:

  • 1H and 13C 1D Acquisition: Acquire high-resolution 1D spectra to identify the number of unique proton and carbon environments.

  • 1H-1H COSY: Map the scalar couplings to isolate the two distinct four-spin systems of the outer benzene rings (C1-C2-C3-C4 and C6-C7-C8-C9).

  • 1H-13C HSQC: Execute a multiplicity-edited HSQC to correlate all protons to their directly attached carbons, differentiating CH from CH2 groups.

  • 1H-13C HMBC: Utilize long-range couplings (2-3 bonds) to bridge the spin systems. Self-Validation Check: The C4 and C6 protons must show strong 3J correlations to the electron-deficient quaternary carbons adjacent to the sulfur atom (C4a, C5a).

  • NOESY / ROESY: Run a 2D NOESY (mixing time ~300-500 ms). Self-Validation Check: Identify through-space cross-relaxation between the N10-substituent protons and the C1/C9 protons. This step definitively breaks the symmetry and anchors the upper half of the molecule[5].

NMRWorkflow Step1 1D 1H & 13C NMR Identify overlapping peaks Step2 1H-1H COSY Map adjacent spin systems Step1->Step2 Step3 1H-13C HSQC Correlate direct C-H bonds Step2->Step3 Step4 1H-13C HMBC Assign quaternary C-S / C-N Step3->Step4 Step5 NOESY / ROESY Confirm N10 to C1/C9 proximity Step4->Step5

Sequential 2D NMR workflow for the structural assignment of phenothiazines.

References

  • Accurately adjusted phenothiazine conformations: reversible conformation transformation at room temperature and self-recoverable stimuli-responsive phosphorescence. Nature Communications (via PMC).

  • Room Temperature Phosphorescence with Time-Resolved Color Changes by Tuning the Conformation of Polyheterocyclic Phenothiazine Derivatives. ACS Materials Letters.

  • Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. ACS Applied Energy Materials.

  • Synthesis of 10H-phenothiazine and 4H-1,4-benzothiazine sulfones. D-NB.info.

  • NMR-Based Characterization of Phenothiazines as a RNA Binding Scaffold. Journal of the American Chemical Society.

Sources

Optimization

Strategies for managing the poor solubility of 2-Nitro-10H-phenothiazine in aqueous media.

Welcome to the Technical Support Center for 2-Nitro-10H-phenothiazine (CAS: 1628-76-8). As a Senior Application Scientist, I frequently consult with researchers facing significant hurdles when attempting to dissolve this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Nitro-10H-phenothiazine (CAS: 1628-76-8). As a Senior Application Scientist, I frequently consult with researchers facing significant hurdles when attempting to dissolve this highly hydrophobic compound for biological assays and analytical workflows.

This guide is engineered to dissect the thermodynamic and structural causes of its aqueous insolubility and provides field-validated, self-validating methodologies to achieve stable aqueous dispersions.

Section 1: Physicochemical Root Causes (FAQ)

Q: Why is 2-Nitro-10H-phenothiazine exceptionally insoluble in neutral aqueous media compared to other amines? A: The insolubility of this compound is driven by two synergistic structural features. First, the core phenothiazine scaffold is a rigid, hydrophobic tricyclic system that requires significant energy to disrupt the hydrogen-bonding network of water [2]. Second, the nitro group at the C-2 position is strongly electron-withdrawing. This inductive effect pulls electron density away from the N-10 nitrogen atom, significantly reducing its basicity[1]. Consequently, unlike standard phenothiazine derivatives that can be easily protonated to form soluble cations in mildly acidic conditions, 2-Nitro-10H-phenothiazine resists protonation, remaining un-ionized and highly lipophilic across a broad physiological pH range.

Q: Can I simply lower the pH to force protonation and dissolution? A: While pH adjustment is a standard strategy for weak bases, the electron-withdrawing nitro group lowers the pKa of the amine so drastically that extreme acidic conditions are required to achieve meaningful ionization. For most biological assays or cell-based experiments, such low pH levels are cytotoxic and physically degrade the assay integrity. Therefore, alternative solubilization strategies—such as co-solvency or supramolecular complexation—are mandatory [2].

Section 2: Solubilization Strategies & Troubleshooting

Strategy A: Co-solvency (DMSO, Ethanol, Propylene Glycol)

  • Mechanism: Co-solvents reduce the overall dielectric constant of the aqueous medium, minimizing the polarity gap between the solvent and the hydrophobic solute. Thermodynamic studies demonstrate preferential solvation of the phenothiazine core by co-solvents in water-rich mixtures [3].

  • Troubleshooting: If precipitation occurs upon diluting a DMSO stock into an aqueous buffer, the system has crossed the metastable zone into supersaturation.

  • Solution: Ensure the final co-solvent concentration remains above the thermodynamic solubility threshold (typically 5-10% v/v for in vitro assays). Add the organic stock solution dropwise to a rapidly stirring aqueous buffer to prevent localized nucleation.

Strategy B: Cyclodextrin Inclusion Complexation

  • Mechanism: Cyclodextrins (CDs), particularly Hydroxypropyl-β-Cyclodextrin (HP-β-CD), feature a lipophilic internal cavity that matches the steric dimensions of the tricyclic phenothiazine ring, while their hydrophilic exterior maintains aqueous solubility [4]. This shields the hydrophobic core from water without altering the compound's covalent structure.

  • Troubleshooting: If the phase-solubility curve plateaus (a B-type curve), the drug-CD complex itself is precipitating out of solution.

  • Solution: Switch from native β-CD to a chemically modified derivative like HP-β-CD. Low molar substitutions of cyclodextrin derivatives disrupt the crystalline hydrogen-bond network of the CD itself, preventing the aggregation of the complexes and enabling a linear, predictable (A-type) solubility enhancement[5].

Section 3: Workflows and Decision Matrices

SolubilizationWorkflow Start 2-Nitro-10H-phenothiazine Aqueous Insoluble CheckApp Is the assay sensitive to organic solvents? Start->CheckApp Cosolvent Use Co-solvency (DMSO, EtOH, PG) CheckApp->Cosolvent No CheckTox Require high biocompatibility? CheckApp->CheckTox Yes Validation Validate via HPLC-UV & Phase Solubility Cosolvent->Validation Cyclodextrin Cyclodextrin Complexation (HP-β-CD) CheckTox->Cyclodextrin Yes Surfactant Micellar Solubilization (Tween 80, Triton X-100) CheckTox->Surfactant No Cyclodextrin->Validation Surfactant->Validation

Caption: Decision matrix for selecting a 2-Nitro-10H-phenothiazine solubilization strategy.

CDMechanism FreeDrug Free 2-Nitro-10H-phenothiazine (Hydrophobic Core) Equilibrium Thermodynamic Equilibration (Stirring/Sonication) FreeDrug->Equilibrium FreeCD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) FreeCD->Equilibrium Complex 1:1 Inclusion Complex (Water Soluble) Equilibrium->Complex Ka (Stability Constant)

Caption: Thermodynamic equilibrium of 2-Nitro-10H-phenothiazine and cyclodextrin complexation.

Section 4: Quantitative Data Summaries

Table 1: Comparative Efficacy of Solubilization Excipients for Phenothiazine Derivatives

Solubilization StrategyExcipient / SolventMechanism of ActionEstimated Solubility Enhancement*Biocompatibility (In Vitro)
Co-solvency DMSO (10% v/v)Dielectric constant reduction50x - 100xModerate (Cell-line dependent)
Co-solvency Ethanol (10% v/v)Preferential solvation [3]20x - 50xLow to Moderate
Complexation Native β-CyclodextrinHydrophobic inclusion10x - 20x (Prone to precipitation)High
Complexation HP-β-CyclodextrinHydrophobic inclusion (Amorphous)>100x (Linear A-type profile)Very High
Micellization Tween 80 (1% w/v)Surfactant entrapment30x - 60xModerate

*Enhancement factors are estimates based on the parent phenothiazine scaffold behavior in standard aqueous buffers at 25°C.

Section 5: Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complexes (Phase-Solubility Method) This self-validating protocol ensures the formation of a thermodynamically stable 1:1 inclusion complex, preventing downstream precipitation.

  • Preparation of Host Solutions: Prepare a series of aqueous solutions containing Hydroxypropyl-β-Cyclodextrin (HP-β-CD) at increasing concentrations (e.g., 0, 5, 10, 20, 50, and 100 mM) in a standard physiological buffer (e.g., PBS, pH 7.4).

  • Addition of Solute: Add an excess amount (beyond the expected saturation point) of solid 2-Nitro-10H-phenothiazine powder to each vial.

  • Thermodynamic Equilibration: Seal the vials tightly to prevent evaporation. Place them in an orbital shaker incubator at 25°C (or 37°C for physiological relevance) and agitate at 200 RPM for 48 to 72 hours.

    • Causality: Extended equilibration is critical because the rigid tricyclic structure of phenothiazines requires significant time to displace water molecules from the cyclodextrin cavity and reach a true thermodynamic equilibrium [2, 4].

  • Phase Separation: Remove the vials and filter the suspensions through a 0.22 µm PTFE syringe filter. Discard the first 0.5 mL of filtrate to account for potential adsorption of the hydrophobic drug to the filter membrane.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved 2-Nitro-10H-phenothiazine using HPLC-UV or UV-Vis spectrophotometry (monitoring at its specific λmax).

  • Validation: Plot the molar concentration of dissolved 2-Nitro-10H-phenothiazine against the molar concentration of HP-β-CD. A linear increase (AL-type curve) confirms a stable 1:1 complexation without secondary aggregation [5].

Protocol 2: Generating Stable Co-Solvent Dispersions Use this protocol when organic solvents are permissible in your downstream application.

  • Stock Preparation: Dissolve 2-Nitro-10H-phenothiazine in 100% molecular biology grade DMSO to create a highly concentrated stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing and brief sonication.

  • Aqueous Phase Preparation: Warm the target aqueous buffer to 37°C.

    • Causality: Warming the buffer increases the kinetic energy of the system, temporarily increasing the solubility limit and preventing immediate shock-precipitation upon solvent mixing.

  • Injection: While rapidly stirring the aqueous buffer on a magnetic stir plate (800 RPM), inject the DMSO stock solution dropwise directly into the vortex of the buffer.

    • Causality: Rapid mixing ensures the DMSO is instantly dispersed, preventing localized zones of high water/low DMSO concentration where the hydrophobic compound would rapidly nucleate and precipitate.

  • Verification: Visually inspect for turbidity against a dark background. For rigorous validation, measure the dynamic light scattering (DLS) of the solution to ensure no sub-visible colloidal aggregates have formed.

References

  • Benchchem. "2-Nitro-10H-phenothiazine | 1628-76-8". Benchchem.
  • Benchchem. "Technical Support Center: Enhancing the Solubility of Phenothiazine-Based Compounds". Benchchem.
  • MDPI. "Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems". MDPI.
  • ACS Publications. "Multiple Equilibria of Phenothiazine Dyes in Aqueous Cyclodextrin Solutions". The Journal of Physical Chemistry B.
  • Longdom Publishing. "Brief Overview of Various Approaches to Enhance Drug Solubility". Longdom Publishing.
Troubleshooting

How to scale up the synthesis of 2-Nitro-10H-phenothiazine for library generation.

Welcome to the Technical Support Center for High-Throughput Chemistry. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the specific challenges of scaling up...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Throughput Chemistry. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the specific challenges of scaling up the synthesis of 2-Nitro-10H-phenothiazine.

This compound is a highly versatile building block whose nitro group serves as a critical handle for library generation, allowing for subsequent reduction, diazotization, and cross-coupling in medicinal chemistry and organic electronics[1]. However, the electron-rich nature of the phenothiazine core makes scale-up prone to over-oxidation and regioselectivity issues.

Part 1: Synthetic Strategy & Pathway Visualization

To successfully scale up 2-Nitro-10H-phenothiazine, you must choose between two primary pathways based on your library's purity requirements and acceptable cost-of-goods:

  • Direct Nitration: Cost-effective but requires rigorous temperature and stoichiometric control to prevent oxidation of the sulfur atom (sulfoxide formation) and over-nitration[1].

  • Concerted C-S/C-N Heterocyclization: Utilizes transition metal catalysis (e.g., Pd or Cu) to build the core from acyclic precursors. This guarantees regioselectivity but increases catalyst costs and requires rigorous inert atmospheres[2][3].

G Start1 10H-Phenothiazine (Starting Material) Nitration Direct Nitration HNO3 / AcOH / 10°C Start1->Nitration Low Cost Product 2-Nitro-10H-phenothiazine (Target Scaffold) Nitration->Product Regioselectivity Risk Start2 2-Halo-nitrobenzene + 2-Aminobenzenethiol Coupling Heterocyclization Cu or Pd Catalyst / Base Start2->Coupling High Precision Coupling->Product High Purity Library Library Generation (Reduction, Coupling) Product->Library Scaffold Diversification

Synthetic pathways for 2-Nitro-10H-phenothiazine scale-up.

Part 2: Self-Validating Experimental Protocols

To ensure reproducibility across different laboratory setups, the following protocols are designed as self-validating systems. They include mandatory In-Process Controls (IPCs) to verify reaction trajectory before proceeding to the next step.

Protocol A: Controlled Direct Nitration (Scale: 50g)

Causality Insight: Phenothiazine has an oxidation potential of ~0.69 V[1]. The sulfur atom is highly susceptible to oxidation by nitric acid. Using glacial acetic acid as a solvent moderates the nitronium ion activity, while strict temperature control prevents the formation of phenothiazine-5-oxide.

  • Preparation: Suspend 10H-phenothiazine (50.0 g, 250 mmol) in glacial acetic acid (500 mL) in a 1 L 3-neck flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel.

  • Cooling: Chill the suspension to 10°C using an ice-water bath. Validation: Ensure complete thermal equilibration; the suspension will remain heterogeneous.

  • Nitration: Prepare a solution of 65% Nitric Acid (17.5 mL, ~260 mmol, 1.04 eq) in glacial acetic acid (50 mL). Add this dropwise over 2 hours, maintaining the internal temperature strictly between 10°C and 12°C.

  • IPC (Self-Validation): After 3 hours of stirring at 15°C, sample 50 µL, quench in aqueous NaHCO3, extract with EtOAc, and run TLC (Hexane:EtOAc 8:2). Criteria to proceed: Disappearance of starting material (Rf ~0.6) and appearance of a distinct yellow spot (Rf ~0.4). If a highly polar baseline spot appears, over-oxidation is occurring; quench immediately.

  • Quenching & Isolation: Pour the dark red/brown mixture into vigorously stirred ice water (2 L). Filter the resulting precipitate, wash sequentially with water (3 x 500 mL) and cold ethanol (100 mL).

  • Purification: Recrystallize from boiling toluene to separate the 2-nitro isomer from the 3-nitro and dinitro impurities.

Protocol B: Catalytic C-S/C-N Heterocyclization (Scale: 20g)

Causality Insight: Building the ring from 2-iodoaniline and 2-bromonitrobenzene ensures absolute regiocontrol. We utilize a copper-based catalyst system (e.g., CuBi2O2CO3 or CuI/ligand) which facilitates both C-S and C-N bond formation in a concerted manner[3].

  • Setup: In a flame-dried 500 mL Schlenk flask, combine 2-iodoaniline (20.0 g, 91 mmol), 2-bromo-4-nitrobenzenethiol (22.5 g, 96 mmol, 1.05 eq), K2CO3 (31.4 g, 227 mmol, 2.5 eq), and the Copper catalyst (e.g., CuBi2O2CO3 at 2.5 mol% or CuI at 10 mol%)[3].

  • Inert Atmosphere: Evacuate and backfill the flask with Nitrogen three times. Causality: Oxygen must be excluded to prevent the oxidative dimerization of the thiol to a disulfide.

  • Reaction: Add anhydrous DMSO (200 mL). Heat the mixture to 90°C under vigorous stirring for 48 hours.

  • IPC (Self-Validation): Perform LC-MS on a 10 µL aliquot. Criteria to proceed: Mass peak at m/z 244 [M+H]+ corresponding to the target, with <2% of the acyclic thioether intermediate remaining.

  • Workup: Cool to room temperature, dilute with EtOAc (600 mL), and filter through a pad of Celite to remove the heterogeneous catalyst and inorganic salts. Wash the organic layer with brine (5 x 200 mL) to remove DMSO.

  • Concentration: Dry over Na2SO4, concentrate under reduced pressure, and purify via silica plug (Hexane:EtOAc 9:1) to yield the pure product[2].

Part 3: Troubleshooting & FAQs

Q: My direct nitration scale-up yielded a dark, intractable tar instead of a precipitable solid. What went wrong? A: This is a classic symptom of thermal runaway leading to extensive oxidation of the phenothiazine core. The redox potential of phenothiazine indicates ease of radical cation formation[1]. If the internal temperature exceeds 15°C during HNO3 addition, the reaction shifts from electrophilic aromatic substitution to single-electron oxidation, forming phenothiazine radical cations that polymerize into tar. Solution: Upgrade to an automated jacketed reactor for precise thermal control and slow the addition rate of the nitrating agent.

Q: In the heterocyclization route, my reaction stalls at the acyclic diaryl sulfide intermediate. How do I force the C-N ring closure? A: The C-S bond forms rapidly, but the subsequent intramolecular Buchwald-Hartwig-type C-N coupling is the rate-limiting step, especially with the electron-withdrawing nitro group deactivating the ring[2]. Solution: First, verify your inert atmosphere; trace oxygen poisons the active Pd(0) or Cu(I) species. Second, consider swapping your base. While K2CO3 is standard[3], switching to a stronger base like Potassium tert-butoxide (t-BuOK) can accelerate the deprotonation of the amine, facilitating the final reductive elimination step[2].

Q: How can I efficiently separate the 2-nitro isomer from the 3-nitro isomer post-nitration without relying on column chromatography? A: Column chromatography is unviable at the >100g scale. Take advantage of differential solubility. The 2-nitro isomer has a distinctly different packing arrangement in the crystal lattice compared to the 3-nitro isomer due to the dipole moment induced by the nitro group's position relative to the N-H and S atoms. Recrystallization from toluene or a mixture of DMF/Water (slow cooling) selectively crystallizes the 2-nitro isomer, leaving the 3-nitro isomer in the mother liquor.

Q: We are generating a library by reducing the 2-nitro group to an amine. The amine degrades rapidly. How should we handle it? A: 2-Amino-10H-phenothiazine is highly electron-rich and susceptible to rapid air oxidation[1]. Solution: Do not isolate the free base amine if it can be avoided. Instead, trap it immediately as an HCl salt by bubbling HCl gas through the organic solvent post-reduction, or carry it directly into the next library generation step (e.g., diazotization or amide coupling) in a one-pot telescoping sequence.

Part 4: Quantitative Data Comparison

The following table summarizes the operational metrics for scaling up the two primary synthetic routes to assist in your process chemistry decision-making.

MetricDirect Nitration (Protocol A)Catalytic Heterocyclization (Protocol B)
Typical Yield (Isolated) 45% - 55%75% - 85%
Regiochemical Purity ~85% (requires recrystallization)>98% (inherent to mechanism)
Major Impurities 3-Nitro isomer, Phenothiazine-5-oxideDisulfides, Unreacted starting material
Cost of Goods (Raw) Low ($)High ( $)
Scalability Bottleneck Exothermic control, purificationCatalyst removal, anhydrous conditions
Environmental Impact High (Acid waste, NOx gases)Moderate (Metal waste, DMSO disposal)

References

  • Evaluation of Antimicrobial and Antifungal Properties of New Chrysene-Phenothiazine Derivatives. Der Pharma Chemica. Available at: [Link]

  • Copper-loaded layered bismuth subcarbonate – efficient multifunctional heterogeneous catalyst for concerted C–S/C–N heterocyclization. DOI.org / U-Szeged. Available at:[Link]

Sources

Optimization

Phenothiazine N-Alkylation: A Technical Support Guide for Optimal Base and Solvent Selection

Welcome to the technical support center for phenothiazine N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices of base and solvent in this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for phenothiazine N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices of base and solvent in this important synthetic transformation. Drawing upon established protocols and troubleshooting experience, this resource aims to provide not just procedural steps, but the underlying chemical reasoning to empower you to optimize your reactions, troubleshoot challenges, and achieve high-purity N-alkylated phenothiazine products.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions regarding the selection of appropriate bases and solvents for the N-alkylation of phenothiazine.

Q1: What are the most common bases used for the N-alkylation of phenothiazine, and what is the rationale for their use?

The N-H proton of phenothiazine is weakly acidic, requiring a sufficiently strong base to generate the nucleophilic phenothiazine anion for subsequent alkylation. The most commonly employed bases are sodium hydride (NaH) and sodium amide (NaNH2).[1][2]

  • Sodium Hydride (NaH): This is a strong, non-nucleophilic base that irreversibly deprotonates the phenothiazine nitrogen, driving the reaction forward. The only byproduct is hydrogen gas, which is easily removed from the reaction mixture.[2][3]

  • Sodium Amide (NaNH2): Another strong base, sodium amide is also effective for deprotonating phenothiazine. It is often used in the synthesis of well-known phenothiazine drugs like promazine and chlorpromazine.[1]

  • Potassium Carbonate (K2CO3): While a weaker base than NaH or NaNH2, K2CO3 can be effective, particularly under microwave irradiation conditions, which can lead to higher yields in some cases.[3]

The choice of base is critical and can significantly influence the reaction outcome. For instance, in N-phosphorylation reactions of phenothiazine, NaH in refluxing DMF gave the highest yield, whereas for N-ethylation, K2CO3 under microwave irradiation was superior.[3]

Q2: Which solvents are most suitable for phenothiazine N-alkylation, and how do they influence the reaction?

The solvent plays a crucial role in dissolving the reactants, stabilizing the phenothiazine anion, and influencing the reaction rate. Common choices include:

  • Tetrahydrofuran (THF): A polar aprotic solvent that is excellent for reactions involving sodium hydride. It effectively solvates the cation of the phenothiazine salt.[2]

  • Dimethylformamide (DMF): Another polar aprotic solvent that can facilitate the reaction, particularly when using bases like NaH.[3]

  • Toluene: A nonpolar solvent that can also be used, though yields may be lower compared to more polar options.[3]

  • Benzene: Has been used in protocols with phenothiazine and chloroacetyl chloride.[4]

The solvent choice is often dictated by the base being used and the desired reaction temperature. Polar aprotic solvents like THF and DMF are generally preferred as they can accelerate the rate of SN2 reactions by solvating the cation of the base, leaving the anion more reactive.

Q3: What are the primary side reactions to be aware of during phenothiazine N-alkylation?

The main challenges in phenothiazine N-alkylation are preventing side reactions that can reduce the yield and complicate purification.[5] The most significant side reaction is the oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide.[6][7] This is particularly problematic as the phenothiazine scaffold is highly reactive.[5]

Another potential issue is dialkylation, although this is less common with the bulky phenothiazine nucleus. The choice of a less reactive alkylating agent or controlling the stoichiometry can mitigate this.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues that may arise during your experiments.

Problem 1: Low or no yield of the N-alkylated product.

Q: I am not observing any product formation, or the yield is very low. What are the likely causes and how can I address them?

A: Low or no yield can stem from several factors:

  • Ineffective Deprotonation: The base may not be strong enough or may have degraded.

    • Solution: Ensure you are using a sufficiently strong base like NaH or NaNH2. If using NaH, ensure it is fresh and has been handled under an inert atmosphere to prevent deactivation by moisture.

  • Poor Solubility: The phenothiazine or the alkylating agent may not be fully dissolved in the chosen solvent.

    • Solution: Consider switching to a more polar solvent like THF or DMF. Gentle heating can also improve solubility, but be mindful of potential side reactions at elevated temperatures.[7]

  • Inactive Alkylating Agent: The alkyl halide may have degraded.

    • Solution: Use a fresh bottle of the alkylating agent. If using an alkyl bromide, which can be less reactive, consider adding a catalytic amount of potassium iodide to facilitate the reaction through the Finkelstein reaction.[8]

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Microwave-assisted synthesis can also dramatically reduce reaction times.[5]

Problem 2: Formation of a significant amount of side products, particularly the sulfoxide.

Q: My reaction mixture is showing multiple spots on TLC, and I suspect the formation of the phenothiazine sulfoxide. How can I prevent this?

A: The formation of the sulfoxide is a common issue due to the electron-rich nature of the phenothiazine sulfur atom.[6]

  • Oxygen Contamination: The primary cause of sulfoxide formation is the presence of oxygen in the reaction atmosphere.

    • Solution: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).[7] Use degassed solvents and ensure all glassware is thoroughly dried before use.

  • Light Exposure: Phenothiazines can be light-sensitive, which can promote oxidation.

    • Solution: Protect the reaction from light by wrapping the flask in aluminum foil.

  • Workup and Purification: Oxidation can also occur during the workup and purification steps.

    • Solution: Use degassed solvents for extraction and chromatography. Minimize the exposure of the product to air and light during these processes.[7]

Problem 3: Difficulty in purifying the N-alkylated product.

Q: I am struggling to isolate a pure product from my reaction mixture. What purification strategies are recommended?

A: Purification of N-alkylated phenothiazines can be challenging due to the presence of unreacted starting material, the sulfoxide side product, and other impurities.

  • Fractional Crystallization: This can be an effective method if the desired product and impurities have significantly different solubilities in a particular solvent system. Solvents like ethanol, methanol, or hexane can be explored.[9]

  • Column Chromatography: This is a more general and often more effective method for separating complex mixtures. A silica gel column is typically used, with a solvent system of increasing polarity (e.g., hexane/ethyl acetate).

  • Sublimation: For some N-alkylated phenothiazines, sublimation under vacuum can be a highly effective purification technique.[9]

Summary of Base and Solvent Combinations

BaseSolventAdvantagesDisadvantages
Sodium Hydride (NaH)THF, DMFStrong, non-nucleophilic base; clean reaction with H2 as the only byproduct.Moisture sensitive; requires careful handling under an inert atmosphere.
Sodium Amide (NaNH2)Toluene, BenzeneStrong base; effective for many phenothiazine drug syntheses.Can be nucleophilic in some cases; ammonia is a byproduct.
Potassium Carbonate (K2CO3)DMF, AcetonitrileMilder base; can be effective, especially with microwave heating.May require higher temperatures or longer reaction times.

Experimental Workflow and Mechanistic Overview

General N-Alkylation Mechanism

The N-alkylation of phenothiazine proceeds via a two-step mechanism: deprotonation followed by nucleophilic substitution.

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) cluster_side_reaction Side Reaction Phenothiazine Phenothiazine (N-H) Phenothiazine_Anion Phenothiazine Anion (N-) Phenothiazine->Phenothiazine_Anion + Base Base Base (e.g., NaH) Byproduct H2 / Conjugate Acid Base->Byproduct + H+ N_Alkylated_Product N-Alkylated Phenothiazine (N-R) Phenothiazine_Anion->N_Alkylated_Product + R-X Sulfoxide Phenothiazine Sulfoxide Phenothiazine_Anion->Sulfoxide + [O] Alkyl_Halide Alkyl Halide (R-X) Halide_Salt Halide Salt (NaX) Alkyl_Halide->Halide_Salt + Na+ Troubleshooting_Workflow cluster_yield_issues Troubleshooting Low Yield cluster_purity_issues Troubleshooting Impurities start Start Reaction check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No base_issue Check Base Activity (Fresh? Strong Enough?) check_yield->base_issue Yes success Successful Alkylation check_purity->success No oxidation_issue Prevent Oxidation (Inert Atmosphere? Protect from Light?) check_purity->oxidation_issue Yes solvent_issue Optimize Solvent (Solubility? Polarity?) base_issue->solvent_issue reagent_issue Check Alkylating Agent (Degraded? Add KI?) solvent_issue->reagent_issue conditions_issue Adjust Conditions (Time? Temperature? Microwave?) reagent_issue->conditions_issue conditions_issue->start Retry workup_issue Optimize Workup (Degassed Solvents?) oxidation_issue->workup_issue purification_issue Refine Purification (Chromatography? Crystallization?) workup_issue->purification_issue purification_issue->start Repurify or Retry

Caption: A workflow for troubleshooting common phenothiazine N-alkylation issues.

References

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods - Journal of Medicinal and Medical Chemistry.
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - MDPI. Available at: [Link]

  • Alkylation of phenothiazine - US3689484A - Google Patents.
  • N-alkylphenothiazines – synthesis, structure and application as ligands in metal complexes. Available at: [Link]

  • EP1950207B1 - Preparation of high purity phenothiazine n-alkylsulfonates and their use in chemiluminescent assays for the measurement of peroxidase activity - Google Patents.
  • Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC. Available at: [Link]

  • Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents - PMC. Available at: [Link]

  • N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes | Request PDF - ResearchGate. Available at: [Link]

  • EP1067124A1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines - Google Patents.
  • N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes - PMC. Available at: [Link]

  • Molecular Tailoring of Phenothiazine Deriva ves for High Performance Non-Aqueous Organic Redox Flow Bateries - ChemRxiv. Available at: [Link]

  • (PDF) Synthesis of New N-Substituted Phenothiazine Derivatives - ResearchGate. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. Available at: [Link]

  • Preparation of high purity phenothiazine n-alkylsulfonates and their use in chemiluminescent assays for the measurement of perox - EPO. Available at: [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold - MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 2-Nitro-10H-Phenothiazine vs. Classical Phenothiazine Derivatives

Executive Summary Phenothiazines are a privileged class of tricyclic heterocyclic compounds historically recognized for their potent antipsychotic properties, primarily driven by dopamine D2 receptor antagonism. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazines are a privileged class of tricyclic heterocyclic compounds historically recognized for their potent antipsychotic properties, primarily driven by dopamine D2 receptor antagonism. However, modern drug discovery has repositioned the phenothiazine scaffold to target oncology and infectious diseases[1]. The introduction of specific functional groups at the 2-position of the phenothiazine ring drastically alters its electronic distribution, redox potential, and consequently, its biological activity[2].

This guide provides an in-depth comparative analysis of 2-Nitro-10H-phenothiazine against other notable derivatives (e.g., Chlorpromazine, 2-Trifluoromethyl phenothiazine, and 2-Aminophenothiazine), highlighting mechanistic causality, quantitative performance data, and standardized experimental protocols.

Mechanistic Divergence: The Role of the Nitro Group

The biological efficacy of phenothiazines is intrinsically linked to their redox properties. The parent 10H-phenothiazine core is highly electron-rich and easily oxidized. By introducing a strongly electron-withdrawing nitro (-NO 2​ ) group at the 2-position, the electron density across the tricyclic system is significantly reduced[3].

Mechanistic Causality : According to Hammett's substituent constants, the electron-withdrawing nature of the nitro group stabilizes the highest occupied molecular orbital (HOMO), thereby increasing the energy required to remove an electron[2]. This makes 2-Nitro-10H-phenothiazine significantly harder to oxidize compared to its parent compound or amino-substituted derivatives[3]. In biological systems, this altered redox threshold allows the nitro group to act as a distinct pharmacophore—often undergoing bioreduction to form reactive intermediates that selectively target cellular macromolecules in cancer cells and microbial pathogens, bypassing the classical dopaminergic pathways[3].

Pathway Core 10H-Phenothiazine Core SubNitro 2-Nitro Substitution (-NO2) Core->SubNitro SubAmino 2-Amino Substitution (-NH2) Core->SubAmino SubChloro 2-Chloro Substitution (-Cl) Core->SubChloro RedoxHigh High Oxidation Potential (0.902 V) SubNitro->RedoxHigh RedoxLow Low Oxidation Potential (0.380 V) SubAmino->RedoxLow TargetD2 Dopamine D2 Antagonism SubChloro->TargetD2 BioNitro Anticancer & Antimicrobial (Bioreduction / ROS) RedoxHigh->BioNitro BioAmino Photochemical Reactivity (Photosensitizer) RedoxLow->BioAmino BioChloro Antipsychotic Activity (Neuroleptic) TargetD2->BioChloro

Fig 1: Mechanistic divergence of phenothiazine derivatives based on 2-position substitution.

Quantitative Comparison of Biological and Electrochemical Profiles

While classical phenothiazines like chlorpromazine are potent dopamine D2 receptor antagonists used as antipsychotics, minor structural modifications lead to major differences in biological effects[1]. For instance, 2-Trifluoromethyl phenothiazine exhibits potent antitumor activity, whereas its corresponding chlorine derivative has a relatively weak effect[2]. Furthermore, phenothiazine derivatives are increasingly recognized for their ability to induce apoptosis in various cancer cell lines[4].

To objectively evaluate 2-Nitro-10H-phenothiazine, we must compare its electrochemical and biological metrics against established derivatives. The table below synthesizes the oxidation potentials and primary therapeutic modalities, demonstrating how substitution dictates function.

DerivativeSubstitutionOxidation Potential (vs Ag/AgCl)Primary Biological ActivityKey Mechanism of Action
2-Nitro-10H-phenothiazine -NO 2​ (Electron-withdrawing)~0.902 V[2]Anticancer, AntimicrobialBioreduction, ROS modulation
Phenothiazine (Parent) -H~0.690 V[2]Baseline / ModerateNon-specific redox cycling
2-Aminophenothiazine -NH 2​ (Electron-donating)~0.380 V[2]PhotosensitizationPhotochemical reactivity
Chlorpromazine -Cl (Mildly withdrawing)~0.750 VAntipsychotic, ApoptosisDopamine D2 antagonism
2-Trifluoromethyl phenothiazine -CF 3​ (Strongly withdrawing)HighPotent AntitumorTubulin polymerization inhibition

Experimental Methodologies & Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for characterizing phenothiazine derivatives in drug development.

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)

Purpose : To quantify the oxidation potential, which directly correlates with the compound's oxidative stress induction capability and stability[2].

Step-by-Step Methodology :

  • Electrolyte Preparation : Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile to serve as the supporting electrolyte.

  • Analyte Addition : Introduce 2-Nitro-10H-phenothiazine at a concentration of 1 mM into the electrochemical cell.

  • Electrode Setup : Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl (sat) reference electrode.

  • Scan Execution : Sweep the potential from 0.0 V to +1.2 V at varying scan rates (e.g., 50, 100, 200 mV/s) to observe the first oxidation peak (expected near 0.902 V)[2].

  • Internal Calibration : Spike the solution with Ferrocene (Fc/Fc + ) at the end of the experiment to calibrate the reference electrode.

Causality & Self-Validation : The variation of scan rates confirms whether the electron transfer is diffusion-controlled or adsorption-controlled on the electrode surface[2]. By utilizing Ferrocene as an internal standard, the system self-validates against reference electrode drift, ensuring the measured oxidation potentials are absolute and comparable across different derivative batches.

Protocol 2: In Vitro Apoptosis and Cytotoxicity Assay

Purpose : To evaluate the anticancer efficacy and confirm the induction of programmed cell death (apoptosis) over non-specific necrosis[4].

Step-by-Step Methodology :

  • Cell Culturing : Seed target cancer cell lines (e.g., MCF-7 or HepG-2) in 96-well plates at a density of 1x10 4 cells/well and incubate for 24 hours[1].

  • Compound Treatment : Treat cells with varying concentrations (1 to 100 µM) of 2-Nitro-10H-phenothiazine, using Chlorpromazine as a positive control, for 48 hours.

  • Viability Screening (MTT Assay) : Add MTT reagent to determine the IC 50​ values based on mitochondrial metabolic activity.

  • Apoptosis Analysis (Flow Cytometry) : Harvest cells from the IC 50​ treatment group, wash with cold PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Data Acquisition : Analyze the fluorescence using a flow cytometer to quantify live, early apoptotic, late apoptotic, and necrotic cell populations.

Causality & Self-Validation : The dual-staining methodology is inherently self-validating. Annexin V selectively binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only permeates compromised cell membranes (late apoptosis/necrosis)[4]. This prevents false-positive cytotoxicity readings and confirms whether the nitro-derivative's mechanism of action is genuinely apoptotic rather than indiscriminately toxic.

Workflow S1 Compound Synthesis S2 Cyclic Voltammetry (Redox Profiling) S1->S2 S3 Cell Viability Assay (IC50 Determination) S2->S3 S4 Flow Cytometry (Apoptosis Analysis) S3->S4

Fig 2: Standardized self-validating workflow for evaluating phenothiazine biological activity.

References[3] 2-Nitro-10H-phenothiazine | 1628-76-8 | Benchchem. Source: benchchem.com. URL: Link[2] SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE - PMC. Source: nih.gov. URL: Link[1] Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold - MDPI. Source: mdpi.com. URL: Link[4] Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC. Source: nih.gov. URL: Link

Sources

Comparative

Comparing the chemical reactivity of 2-nitro-phenothiazine versus 3-nitro-phenothiazine.

As a Senior Application Scientist, I frequently encounter challenges in scaffold functionalization during drug development and materials science. The phenothiazine core—a privileged tricyclic pharmacophore and an excelle...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in scaffold functionalization during drug development and materials science. The phenothiazine core—a privileged tricyclic pharmacophore and an excellent hole-transport material—features a central heterocyclic ring containing sulfur at position 5 and nitrogen at position 10[1].

Introducing an electron-withdrawing nitro (-NO₂) group fundamentally alters the reactivity of this scaffold. However, the exact position of this nitro group—whether at C-2 or C-3—dictates the molecule's entire electronic architecture. This guide provides an in-depth, objective comparison of 2-nitro-phenothiazine and 3-nitro-phenothiazine, breaking down the causality behind their divergent reactivity profiles and providing self-validating experimental protocols for your laboratory.

Electronic Architecture and Resonance Causality

To understand their reactivity, we must first map the electronic push-pull dynamics of the phenothiazine scaffold. The N-10 atom acts as a strong π -donor, while the S-5 atom is a relatively weak π -donor[2].

  • 3-Nitro-phenothiazine (Para to N-10): The C-3 position is para to the strongly electron-donating N-10 atom. A nitro group at this position establishes a direct, extended resonance system. The N-10 lone pair delocalizes into the ring, and the electron density is strongly withdrawn by the 3-NO₂ group[3][4]. This "quenches" the electrophilicity of the C-3 carbon and drastically lowers the highest occupied molecular orbital (HOMO) energy level.

  • 2-Nitro-phenothiazine (Meta to N-10, Para to S-5): The C-2 position is meta to the N-10 atom. Consequently, the 2-NO₂ group cannot participate in direct resonance with the nitrogen lone pair[3]. Instead, it withdraws electron density primarily via induction from the ring and resonance from the weaker S-5 atom. This lack of N-10 resonance protection leaves the C-2 position highly electrophilic[3][5].

Resonance N10 N-10 Lone Pair (Strong Donor) C3 C-3 Position (Para to N-10) N10->C3 Direct Pi-Donation NO2_2 2-NO2 Group (High Electrophilicity) N10->NO2_2 Meta (No direct resonance) S5 S-5 Lone Pair (Weak Donor) C2 C-2 Position (Para to S-5) S5->C2 Weak Pi-Donation NO2_3 3-NO2 Group (Strong Quenching) C3->NO2_3 Resonance Withdrawal C2->NO2_2 Inductive Withdrawal

Fig 1: Electronic resonance pathways distinguishing 2-NO2 and 3-NO2 phenothiazine reactivity.

Comparative Reactivity Profiles

A. Nucleophilic Aromatic Substitution (SₙAr)

In SₙAr reactions, the nitro group can either activate the ring for the displacement of an adjacent halogen or act as a leaving group itself.

  • 2-NO₂ Lability: Because the 2-NO₂ group is not resonance-quenched by the N-10 lone pair, the C-2 carbon remains highly electron-deficient. In competitive displacement assays, a nitro group at the 2-position is rapidly displaced by nucleophiles (like primary amines)[3][5].

  • 3-NO₂ Stability: The strong resonance donation from N-10 to the C-3 position neutralizes the electrophilicity of the carbon bearing the nitro group. Thus, the 3-NO₂ group is highly resistant to nucleophilic displacement[3].

B. Electrochemical Oxidation

Phenothiazines are characterized by their ability to form highly stable radical cations upon one-electron oxidation[6][7].

  • Oxidation Potential (E_ox): The initial oxidation event removes an electron from the HOMO, which is heavily localized on the nitrogen atom[8]. Because the 3-NO₂ group strongly withdraws electron density from N-10 via resonance, it significantly stabilizes the lone pair, requiring a much higher anodic potential to trigger oxidation compared to the 2-NO₂ isomer.

C. Photophysical Anomalies

Typically, nitro groups are notorious fluorescence quenchers due to enhanced non-radiative decay pathways. However, 3-nitrophenothiazine represents a rare photophysical anomaly. The strong push-pull conjugation between N-10 and 3-NO₂ creates a rigidified excited state, resulting in an extraordinary 100% photoluminescence quantum yield (PLQY) in non-polar solvents like cyclohexane[4][9]. The 2-NO₂ isomer, lacking this direct conjugation axis, exhibits the expected weak fluorescence (<1%)[9].

Quantitative Data Comparison

Property / Parameter2-Nitro-phenothiazine3-Nitro-phenothiazineCausality / Mechanism
Nitro Position (vs. N-10) MetaParaDictates primary resonance capability[3].
Nitro Position (vs. S-5) ParaMetaDictates secondary activation[2].
SₙAr Reactivity (NO₂ as leaving group) Highly ReactiveUnreactiveN-10 π -donation quenches C-3 electrophilicity, but not C-2[3][5].
N-H Acidity (pKₐ) Higher (Less acidic)Lower (More acidic)3-NO₂ stabilizes the N-anion via direct para-resonance.
Oxidation Potential (E_ox) Lower (Easier to oxidize)Higher (Harder to oxidize)3-NO₂ severely depletes electron density from the N-10 HOMO[8].
Photoluminescence (PLQY) < 1% (Quenched)~100% (in cyclohexane)Direct push-pull conjugation suppresses non-radiative decay[4][9].

Experimental Methodologies: Self-Validating Protocols

Workflow cluster_assays Parallel Reactivity Assays Start Select Isomer: 2-NO2 vs 3-NO2 PTZ CV Cyclic Voltammetry (Oxidation Potential) Start->CV SNAr SNAr with Butylamine (Nucleophilic Attack) Start->SNAr Alk N-Alkylation (Deprotonation/Substitution) Start->Alk Res_CV 3-NO2: Higher E_ox 2-NO2: Lower E_ox CV->Res_CV Res_SNAr 3-NO2: Unreactive 2-NO2: Rapid Displacement SNAr->Res_SNAr Res_Alk 3-NO2: Lower pKa (Easier Anion) 2-NO2: Higher pKa (Stronger Nucleophile) Alk->Res_Alk

Fig 2: Experimental workflow for validating the divergent reactivity profiles of PTZ isomers.

Protocol A: Competitive SₙAr Displacement Assay

Objective: Demonstrate the differential electrophilicity of the C-2 vs. C-3 positions.

  • Preparation: In a dry 50 mL round-bottom flask, dissolve 0.27 mmol of a dinitro-phenothiazine precursor (e.g., 2,3-dinitrophenothiazine) in 30 mL of absolute ethanol[5].

  • Nucleophile Addition: Add 2.5 equivalents (0.69 mmol) of butylamine to the solution[3][5].

  • Reaction: Heat the mixture to 70 °C under a nitrogen atmosphere for 48 hours[5].

  • Workup: Cool the mixture to room temperature, quench with 170 mL of deionized water, and filter the resulting precipitate[3][5].

  • Self-Validation (Analysis): Purify via silica gel chromatography (elution with dichloromethane). Analyze the product via ¹H-NMR.

    • Expected Result: The nitro group at the 2-position (para to sulfur) is selectively displaced to yield 2-butylamino-3-nitrophenothiazine, while the 3-nitro group remains completely intact due to N-10 resonance protection[3][5].

Protocol B: Cyclic Voltammetry (CV) for Oxidation Potential

Objective: Quantify the electronic withdrawal effect on the N-10 lone pair.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dichloromethane (DCM)[8].

  • Cell Setup: Use a standard three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ reference electrode[7].

  • Analyte Addition: Dissolve 1.0 mM of either 2-nitro-phenothiazine or 3-nitro-phenothiazine in the electrolyte solution.

  • Measurement: Sweep the potential from -0.2 V to +1.2 V at a scan rate of 50 mV/s. Record the half-wave potential (E_1/2) for the first reversible one-electron oxidation wave[8].

  • Self-Validation (Internal Standard): After the initial measurement, spike the solution with 1.0 mM Ferrocene (Fc). Run the scan again. Normalize all oxidation potentials to the Fc/Fc⁺ redox couple.

    • Expected Result: 3-nitro-phenothiazine will exhibit a significantly more positive oxidation potential than 2-nitro-phenothiazine, proving the stabilization of the radical cation by the para-nitro group.

References

  • New Functionalized Phenoxazines and Phenothiazines ACS Omega / NIH URL:[Link]

  • Chemical and electrochemical oxidation of phenothiazine Canadian Journal of Chemistry URL:[Link]

  • Extended phenothiazines: synthesis, photophysical and redox properties Chemical Science (RSC Publishing) URL:[Link]

  • Structure-induced optoelectronic properties of phenothiazine-based materials Royal Society of Chemistry URL:[Link]

  • Tuning Electron-Withdrawing Strength on Phenothiazine Derivatives: Achieving 100 % Photoluminescence Quantum Yield by NO₂ Substitution ResearchGate URL:[Link]

Sources

Validation

Efficacy Comparison Guide: 2-Nitro-10H-Phenothiazine Derivatives vs. Standard Chemotherapeutics in Oncology

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Comparative Efficacy, and Self-Validating Experimental Protocols Introduction: The Repurposin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Comparative Efficacy, and Self-Validating Experimental Protocols

Introduction: The Repurposing of the Phenothiazine Scaffold

Historically recognized as the foundational scaffold for antipsychotic medications, phenothiazine derivatives are undergoing a renaissance in oncological drug discovery[1]. As application scientists, we frequently observe that overcoming the dose-limiting central nervous system (CNS) toxicities of traditional phenothiazines requires precise structural tuning.

The strategic introduction of an electron-withdrawing nitro group at the C-2 position (2-Nitro-10H-phenothiazine ) fundamentally alters the electronic environment and chemical shifts of the tricyclic ring system[2]. This modification reduces the compound's affinity for dopamine and serotonin receptors, effectively decoupling its neuroleptic activity from its cytotoxic potential. Instead, these derivatives exhibit potent, broad-spectrum anticancer efficacy driven by novel mechanisms, including Calmodulin (CaM) antagonism, tubulin polymerization inhibition, and high-affinity binding to cell-cycle regulators like CDK2 and BRD4[3][4].

Mechanistic Pathway

To understand the causality behind the efficacy of 2-Nitro-10H-phenothiazine derivatives, we must map their intracellular interactions. Unlike standard DNA-intercalating agents, these compounds disrupt critical protein-protein interactions, ultimately driving the cancer cell into a terminal G2/M cell cycle arrest[3].

MOA A 2-Nitro-10H-Phenothiazine Derivatives B Calmodulin (CaM) Antagonism A->B C Tubulin Polymerization Inhibition A->C D CDK2 / BRD4 Binding A->D E G2/M Cell Cycle Arrest B->E C->E D->E F Apoptosis in Cancer Cells E->F

Figure 1: Mechanistic signaling pathway of 2-Nitro-10H-phenothiazine derivatives in cancer cells.

Comparative Efficacy Data

When evaluating novel drug candidates, objective benchmarking against clinical standards is paramount. Recent in vitro characterizations of substituted 2-Nitro-10H-phenothiazines (including chalcone, chrysene, and oxazine hybrids) demonstrate IC₅₀ values that frequently rival or exceed those of widely used chemotherapeutics like Cisplatin and 5-Fluorouracil[5][6].

Notably, chrysene-phenothiazine hybrids have shown a unique capacity to overcome Multidrug-Resistant (MDR) phenotypes by directly inhibiting tubulin dynamics, a critical advantage over traditional platinum-based drugs which often succumb to cellular efflux mechanisms[4].

Table 1: In Vitro Cytotoxicity (IC₅₀) Comparison
Compound ClassDerivative / AnalogTarget Cell LineIC₅₀ ValueReference StandardStandard IC₅₀
Chalcone-Phenothiazine Compound 4bHepG-2 (Hepatocellular)7.14 µg/mL Cisplatin~4.0 - 10.0 µg/mL
Chalcone-Phenothiazine Compound 4bMCF-7 (Breast)13.8 µg/mL Cisplatin~5.0 - 15.0 µg/mL
Chalcone-Phenothiazine Compound 4kHepG-2 (Hepatocellular)7.61 µg/mL Cisplatin~4.0 - 10.0 µg/mL
Oxazine-Phenothiazine Derivative A9Broad Cancer Panel0.231 µmol/L 5-Fluorouracil3.73 µmol/L
Chrysene-Phenothiazine 10-(chrysen-6-yl)-2-nitro...MDR Cancer CellsHigh Potency DoxorubicinResistance Observed
PEGylated Phenothiazine PPFHepG-2 (Hepatocellular)0.10 mM N/AN/A

(Data synthesized from standardized MTT and MTS viability assays[5][6][7]. Note: Cisplatin IC₅₀ values serve as a general benchmark and vary based on specific assay conditions[5].)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, experimental workflows must be designed as self-validating systems. Phenothiazine derivatives present unique handling challenges: they are highly lipophilic and can be redox-active. The following MTT assay protocol is engineered to control for these specific physicochemical variables.

Causality-Driven MTT Cytotoxicity Assay

1. Cell Seeding & Synchronization

  • Action: Seed MCF-7 or HepG-2 cells at 5×103 cells/well in a 96-well plate. Incubate for 24 hours.

  • Causality: Phenothiazines primarily induce G2/M phase arrest[3]. Cells must be in the log-phase of exponential growth to ensure active cell cycling; testing on confluent, senescent cells will yield artificially high IC₅₀ values (false resistance).

2. Compound Preparation & Dosing

  • Action: Prepare a 10 mM stock of the 2-Nitro-10H-phenothiazine derivative in 100% anhydrous DMSO. Perform serial dilutions in complete media, ensuring the final DMSO concentration in the well never exceeds 0.5% v/v .

  • Causality: The highly lipophilic nature of the tricyclic core requires DMSO for solubility. However, DMSO concentrations >0.5% induce solvent-mediated cytotoxicity, confounding the drug's true efficacy.

3. Internal Assay Controls (The Self-Validating Step)

  • Action: Include three critical controls:

    • Vehicle Control: Cells + 0.5% DMSO (Establishes 100% viability baseline).

    • Positive Control: Cells + Cisplatin (Validates the assay's sensitivity to known cytotoxins).

    • Drug Background Control: Media + Drug + MTT reagent, without cells.

  • Causality: Phenothiazines possess unique electronic properties and can occasionally act as reducing agents[2]. The cell-free drug control ensures the compound does not spontaneously reduce the tetrazolium salt into formazan, which would cause a false-negative viability reading.

4. Solubilization and Dual-Wavelength Reading

  • Action: After 4 hours of MTT incubation, remove media and dissolve formazan crystals in 100 µL DMSO. Read absorbance at 570 nm , using 630 nm as a reference wavelength.

  • Causality: Subtracting the 630 nm reference reading from the 570 nm reading corrects for background noise caused by cellular debris and micro-precipitates of the lipophilic drug, ensuring high-fidelity quantitative data.

Workflow S1 1. Cell Seeding (Log-Phase) MCF-7, HepG-2 S2 2. Compound Dosing Strict DMSO ≤ 0.5% S1->S2 S3 3. MTT Incubation 4h at 37°C S2->S3 S4 4. Formazan Solubilization DMSO Buffer S3->S4 S5 5. Dual-Wavelength Reading 570 nm & 630 nm (Ref) S4->S5

Figure 2: Self-validating MTT assay workflow designed for lipophilic phenothiazine derivatives.

Conclusion

The functionalization of the phenothiazine scaffold with a C-2 nitro group represents a highly effective strategy in modern drug repurposing. By shifting the mechanism of action away from dopamine receptor antagonism and toward Calmodulin inhibition, tubulin disruption, and CDK2 binding, 2-Nitro-10H-phenothiazine derivatives offer a robust alternative to standard chemotherapeutics. Their ability to match the efficacy of Cisplatin while demonstrating potential against MDR cancer lines solidifies their position as high-value candidates in preclinical oncology pipelines.

References

  • Title: Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives Source: Journal of King Saud University - Science URL: [Link]

  • Title: Evaluation of Antimicrobial and Antifungal Properties of New Chrysene-Phenothiazine Derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: Key Updates on the Chemistry and Biological Roles of Thiazine Scaffold: A Review Source: ResearchGate URL: [Link]

Sources

Comparative

Comparative analysis of classical vs. transition metal-catalyzed phenothiazine synthesis.

Introduction Phenothiazines are privileged tricyclic heterocycles that have profoundly impacted medicinal chemistry and materials science. Originally popularized as the core scaffold for early antipsychotic drugs (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenothiazines are privileged tricyclic heterocycles that have profoundly impacted medicinal chemistry and materials science. Originally popularized as the core scaffold for early antipsychotic drugs (e.g., chlorpromazine), phenothiazine derivatives are now highly sought after as electron-donating moieties in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as highly reducing photoredox catalysts [1].

As the demand for complex, asymmetrically substituted phenothiazines has grown, the synthetic methodologies used to construct this tricyclic core have undergone a massive evolution. This guide provides an objective, mechanistic comparison between the classical Bernthsen synthesis and modern transition metal-catalyzed approaches, equipping researchers with the data necessary to select the optimal synthetic route.

The Classical Approach: Bernthsen Synthesis

First reported in 1883, the Bernthsen synthesis remains the foundational method for constructing the phenothiazine nucleus [5]. The reaction involves the direct fusion of a diphenylamine derivative with elemental sulfur at elevated temperatures, often utilizing an iodine catalyst.

Causality of Experimental Choices
  • Thermodynamic Driving Force: The direct thionation of unactivated aromatic rings is a thermodynamically demanding process. High heat (180–200 °C) is required to homolytically cleave the stable S8​ ring into reactive sulfur radical species.

  • Iodine as a Catalyst: Iodine acts as a mild electrophilic catalyst and radical initiator. It facilitates the electrophilic aromatic substitution of sulfur onto the diphenylamine ring, accelerating the subsequent intramolecular cyclization [5].

  • Mechanistic Limitations: Because the reaction relies on harsh thermal conditions and radical/electrophilic intermediates, it suffers from poor functional group tolerance. When unsymmetrical diphenylamines are used, the reaction typically yields a complex mixture of regioisomers, making purification tedious and significantly lowering the isolated yield [2].

G Start Phenothiazine Synthesis Class Classical Methods (e.g., Bernthsen) Start->Class TM Transition Metal Catalysis (Pd, Cu, Fe) Start->TM Class_Cond Harsh Conditions (>180°C, I2, S8) Class->Class_Cond TM_Cond Mild Conditions (60-120°C, Ligands) TM->TM_Cond Class_Res Poor Regioselectivity Low FG Tolerance Class_Cond->Class_Res TM_Res High Regioselectivity Broad FG Tolerance TM_Cond->TM_Res

Logical workflow comparing classical Bernthsen synthesis with transition metal catalysis.

The Modern Paradigm: Transition Metal Catalysis

To overcome the regiochemical and functional group limitations of classical methods, transition metal catalysis has revolutionized phenothiazine synthesis. By utilizing Palladium (Buchwald-Hartwig amination) or Copper (Ullmann-type coupling), researchers can construct the tricyclic core via highly controlled cascade C–S and C–N bond formations [2].

Causality of Experimental Choices
  • Palladium Catalysis (Buchwald-Hartwig): Pd catalysts, often paired with bidentate phosphine ligands (e.g., DPPF, BINAP), lower the activation energy for cross-coupling. The large bite angle of ligands like DPPF is crucial for accelerating the reductive elimination step from the Pd(II) intermediate, ensuring high regioselectivity and preventing the formation of undesired off-target amination byproducts [3].

  • Copper Catalysis (Ullmann-Type): Copper(I) salts (e.g., CuI) facilitate cascade couplings of aryl ortho-dihalides and ortho-aminobenzenethiols. Operating via a Cu(I)/Cu(III) catalytic cycle, this method offers a highly cost-effective alternative to Palladium. It is often performed ligand-free or with simple diamine ligands, albeit requiring slightly higher temperatures (120 °C) than Pd-catalyzed routes [4].

  • Base and Solvent Selection: Strong bases (like NaOtBu or K3​PO4​ ) are essential to deprotonate the thiol and amine, generating the reactive nucleophiles required for metal coordination. Polar aprotic solvents (e.g., DMF, Toluene) are chosen to stabilize the transition metal intermediates and dissolve the inorganic bases [2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd CS C-S Bond Formation (Thiolate Coordination) OxAdd->CS RedElim1 Reductive Elimination (Intermediate Sulfide) CS->RedElim1 CN Intramolecular C-N Coupling (Buchwald-Hartwig) RedElim1->CN Product Phenothiazine Core CN->Product Product->Pd0 Catalyst Regeneration

Mechanistic pathway of Palladium-catalyzed cascade C-S and C-N bond formation.

Quantitative Data Presentation

The following table summarizes the performance metrics of the primary synthetic strategies, allowing for an objective selection based on substrate requirements.

ParameterClassical (Bernthsen)Pd-Catalyzed (Buchwald-Hartwig)Cu-Catalyzed (Ullmann-Type)
Typical Reagents Diphenylamine, S8​ , I2​ Aryl halide, Amine, Thiol, Pd(OAc)2​ Aryl dihalide, Aminothiophenol, CuI
Temperature 180–200 °C60–110 °C100–120 °C
Reaction Time 4–12 hours2–16 hours24–48 hours
Regioselectivity Poor (Mixtures common)Excellent (Complete control)Good to Excellent
Functional Group Tolerance Very Low (Harsh heat)High (Tolerates esters, ethers, etc.)Moderate to High
Typical Yields 30–60%70–95%60–90%
Environmental Impact High ( H2​S evolution, heat)Moderate (Heavy metal waste)Moderate (Greener metal)

Experimental Protocols

Protocol A: Classical Bernthsen Synthesis of Phenothiazine

Self-Validation Rationale: This protocol relies on controlled heating to manage gas evolution, followed by hot filtration and recrystallization to isolate the product from the complex tarry mixtures inherent to high-temperature radical reactions.

  • Reagent Assembly: In a heavy-walled round-bottom flask equipped with a reflux condenser and a gas trap (to capture toxic H2​S gas), combine diphenylamine (1.0 equiv), elemental sulfur ( S8​ , 2.0 equiv), and catalytic iodine (0.05 equiv).

  • Fusion: Heat the neat mixture gradually to 190 °C using a sand bath. Causality: Gradual heating prevents violent outgassing of H2​S and prevents the sublimation of unreacted iodine.

  • Reaction Monitoring: Maintain the melt at 190 °C for 4 hours. The reaction is deemed complete when H2​S evolution ceases.

  • Workup & Purification: Cool the dark, tarry mixture to 80 °C and dissolve in hot toluene. Filter the solution hot to remove insoluble polymeric sulfur byproducts.

  • Validation: Concentrate the filtrate and recrystallize the crude solid from ethanol. Confirm the product identity via melting point (approx. 185 °C) and 1H NMR (validating the absence of the diphenylamine N-H shift and the appearance of the phenothiazine N-H shift at ~8.6 ppm).

Protocol B: Pd-Catalyzed Three-Component Synthesis of Phenothiazines

Self-Validation Rationale: This method uses TLC for real-time monitoring of the cascade steps and an aqueous workup to quench the catalyst, ensuring high-purity isolation via chromatography [3].

  • Catalyst & Ligand Pre-activation: In an oven-dried, argon-purged Schlenk tube, combine Pd2​(dba)3​ (2.5 mol%) and DPPF ligand (5.0 mol%). Causality: Pre-mixing allows the formation of the active Pd(0)-DPPF complex before substrate introduction, preventing catalyst poisoning.

  • Substrate Addition: Add 2-bromothiophenol (1.0 equiv), an appropriately substituted 2-bromo-iodobenzene (1.0 equiv), and the desired primary amine (1.2 equiv).

  • Solvent & Base: Add anhydrous toluene and sodium tert-butoxide ( NaOtBu , 3.0 equiv). Causality: NaOtBu is a strong base necessary to deprotonate both the thiol and the amine, facilitating their coordination to the Palladium center.

  • Heating: Seal the tube and heat at 110 °C for 16 hours. Monitor via TLC (Hexane/EtOAc). The disappearance of the aryl iodide indicates the completion of the first C–S coupling, followed rapidly by the cascade C–N cyclization.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ . Causality: Brine washing removes residual base and polar byproducts. Purify via flash column chromatography. Validate the regiochemistry using 2D NMR (NOESY/HMBC) to confirm the specific substitution pattern on the tricyclic core.

References

  • Novel 8-trifluoromethylquinobenzothiazines—Synthesis and Evaluation for Antiproliferative and Antibacterial Activity Source: MDPI URL:[Link]

  • Palladium-Catalyzed Three-Component Synthesis of Phenothiazines Source: SciSpace URL:[Link]

  • Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C–S and C–N coupling of aryl ortho-dihalides and ortho-aminobenzenethiols Source: ResearchGate URL:[Link]

Validation

How Nitro-Group Substitution Alters the Electrochemical Potential of Phenothiazine: A Definitive Comparison Guide

Executive Summary Phenothiazine (PTZ) is a premier electron-rich heterocycle widely utilized in organic electronics, redox flow batteries, and medicinal chemistry. In its unsubstituted form, PTZ acts as a strong electron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazine (PTZ) is a premier electron-rich heterocycle widely utilized in organic electronics, redox flow batteries, and medicinal chemistry. In its unsubstituted form, PTZ acts as a strong electron donor due to its low oxidation potential. However, substituting the PTZ core with a strongly electron-withdrawing nitro group (-NO₂) fundamentally alters its electronic landscape. This guide provides an in-depth comparative analysis of how nitro-group substitution perturbs the molecular orbitals of phenothiazine, shifting it from an easily oxidized donor to a stabilized, high-potential molecule, complete with self-validating experimental protocols for electrochemical verification.

Mechanistic Overview: The Causality of Electronic Perturbation

Unsubstituted phenothiazine adopts a nonplanar "butterfly" conformation, where the electron-donating nitrogen and sulfur heteroatoms create a highly electron-rich conjugated system. This makes the parent molecule highly susceptible to oxidation, typically exhibiting a first oxidation potential around ~0.3 V vs Fc/Fc⁺ (1)[1].

When an electrophilic aromatic substitution introduces a nitro group (e.g., forming 3-nitrophenothiazine or 2-nitro-10H-phenothiazine), the electrochemical behavior is drastically modulated (2)[2]. The causality behind this shift lies in the inductive and resonance electron-withdrawing effects of the -NO₂ group:

  • HOMO Stabilization: The nitro group pulls electron density away from the nitrogen and sulfur atoms. This tightens the binding of the remaining electrons, significantly deepening (stabilizing) the Highest Occupied Molecular Orbital (HOMO). Consequently, stripping an electron from the molecule requires more energy, shifting the oxidation potential to a more positive value[2].

  • LUMO Depression & ICT: The nitro group provides a low-lying acceptor state, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO). This induces strong intramolecular charge transfer (ICT) and alters photophysical properties—famously boosting the photoluminescence quantum yield (PLQY) of 3-nitrophenothiazine to nearly 100% in nonpolar solvents, compared to <1% for the parent PTZ (3)[3].

G N1 Phenothiazine (PTZ) Electron-Rich Heterocycle N2 Electrophilic Aromatic Substitution (-NO2) N1->N2 N3 Nitro-Phenothiazine (e.g., 3-Nitrophenothiazine) N2->N3 N4 Inductive & Resonance Electron Withdrawal N3->N4 N5 Deepened HOMO Level (Thermally Stabilized) N4->N5 N6 Increased Oxidation Potential (Shifted Positive vs Fc/Fc+) N5->N6

Logical relationship detailing the electronic perturbation of phenothiazine via nitro substitution.

Comparative Data Analysis: PTZ vs. 3-Nitrophenothiazine

The table below summarizes the quantitative shifts in electrochemical and photophysical performance caused by nitro-group substitution (3; )[3].

PropertyUnsubstituted Phenothiazine (PTZ)3-Nitrophenothiazine (Nitro-PTZ)Mechanistic Causality
1st Oxidation Potential (vs Fc/Fc⁺) ~0.30 V~0.60 V to 0.70 VEWG depletes core electron density, requiring a higher applied voltage to strip an electron.
HOMO Energy Level ~ -4.8 eV to -5.0 eV~ -5.2 eV to -5.4 eVStrong resonance withdrawal thermally stabilizes the HOMO.
LUMO Energy Level ~ -1.8 eV~ -2.8 eVThe nitro group provides a low-lying acceptor state, drastically lowering the LUMO.
PLQY (in Cyclohexane) < 1%~ 100%Excited-state charge transfer eliminates non-radiative decay pathways.
Oxidation Reversibility Highly ReversibleQuasi-reversibleThe radical cation's stability is altered by the strong EWG, increasing reactivity.

Experimental Protocol: Self-Validating Cyclic Voltammetry (CV)

To objectively compare the electrochemical potentials of these compounds, Cyclic Voltammetry (CV) is the field-standard technique. Trustworthiness in electrochemistry requires a self-validating system. Reference electrodes in non-aqueous solvents are prone to potential drift; therefore, this protocol incorporates an internal Ferrocene (Fc) calibration step to ensure absolute data integrity.

Step-by-Step Methodology
  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (MeCN).

    • Causality: TBAPF₆ is chosen because the bulky TBA⁺ cation and non-coordinating PF₆⁻ anion minimize ion-pairing effects that could artificially shift the observed redox potentials.

  • Analyte Addition: Prepare a 5.0 mM solution of the target compound (PTZ or Nitro-PTZ) in the electrolyte.

    • Causality: A 5 mM concentration ensures a high signal-to-noise ratio for the Faradaic current without causing excessive uncompensated resistance (iR drop) in the organic solvent.

  • Three-Electrode Cell Assembly:

    • Working Electrode (WE): Glassy Carbon (GC). Chosen for its wide anodic potential window and minimal surface adsorption compared to platinum.

    • Counter Electrode (CE): Platinum wire.

    • Reference Electrode (RE): Ag/Ag⁺ non-aqueous reference.

  • Voltammetric Sweeping: Sweep the potential from 0.0 V to +1.2 V (vs RE) at a scan rate of 50–100 mV/s. Record the anodic peak potential ( Epa​ ) and cathodic peak potential ( Epc​ ).

  • Internal Calibration (Self-Validation): Spike the solution with 1.0 mM Ferrocene (Fc) and repeat the sweep.

    • Causality: By measuring the half-wave potential of the Fc/Fc⁺ couple ( E1/2,Fc​ ) in the exact same solution, you create a self-validating baseline that nullifies reference drift. Calculate the final oxidation potential as: Eox​ (vs Fc/Fc⁺)=E1/2,analyte​−E1/2,Fc​ .

CV_Workflow S1 Step 1: Electrolyte Prep 0.1 M TBAPF6 in MeCN S2 Step 2: Analyte Addition 5 mM Nitro-PTZ S1->S2 S3 Step 3: 3-Electrode Setup GC (WE), Pt (CE), Ag/Ag+ (RE) S2->S3 S4 Step 4: CV Sweep Scan Rate: 50-100 mV/s S3->S4 S5 Step 5: Data Extraction E_ox = (E_pa + E_pc)/2 - E_Fc S4->S5

Step-by-step cyclic voltammetry workflow for measuring phenothiazine oxidation potentials.

Applications in Research & Drug Development

The ability to tune the electrochemical potential of phenothiazine via nitro-substitution unlocks several advanced applications:

  • Redox Flow Batteries (RFBs): The increased oxidation potential of nitro-substituted phenothiazines makes them highly attractive as high-voltage catholytes in non-aqueous RFBs. A higher redox potential directly correlates to a higher overall cell voltage and energy density ().

  • Photoredox Catalysis: The deepened LUMO and stabilized HOMO allow nitro-phenothiazines to act as highly tunable organic photoredox catalysts, capable of mediating challenging single-electron transfer (SET) reactions that the parent PTZ cannot access (4)[4].

  • Medicinal Chemistry: The nitro group acts as a critical pharmacophore. The altered redox potential influences how the phenothiazine scaffold is metabolized by cellular oxidoreductases, directly impacting its efficacy and mechanism of action as an antimicrobial or anti-cancer agent (5)[5].

References

  • Revoju, S., et al. "Structure-induced optoelectronic properties of phenothiazine-based materials." Journal of Materials Chemistry C, 2020.3

  • Wessling, R., et al. "Unlocking Twofold Oxidation in Phenothiazine Polymers for Application in Symmetric All-Organic Anionic Batteries." ACS Applied Polymer Materials, 2024. 1

  • "Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries." ChemRxiv, 2023.

  • "Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold." MDPI, 2025. 5

Sources

Comparative

A comparative study of the mechanism of action between 2-Nitro-10H-phenothiazine and chlorpromazine.

The phenothiazine scaffold is one of the most versatile tricyclic structures in medicinal chemistry. While it serves as the backbone for a myriad of therapeutic agents, minor structural modifications—specifically at the...

Author: BenchChem Technical Support Team. Date: March 2026

The phenothiazine scaffold is one of the most versatile tricyclic structures in medicinal chemistry. While it serves as the backbone for a myriad of therapeutic agents, minor structural modifications—specifically at the C-2 and N-10 positions—drastically alter the molecule's pharmacological trajectory.

This guide provides an in-depth comparative analysis between Chlorpromazine (CPZ) , a fully realized first-generation antipsychotic, and 2-Nitro-10H-phenothiazine , a foundational pharmacophore and redox-active precursor. By examining their structure-activity relationships (SAR), mechanisms of action, and experimental validation methods, researchers can better understand how specific functional groups dictate biological and chemical behavior.

Structural Divergence and SAR Principles

The biological activity of phenothiazines is governed by a strict Structure-Activity Relationship (SAR) [1]. The tricyclic core itself is highly lipophilic, but its interaction with cellular targets depends entirely on its substituents.

  • Chlorpromazine (2-chloro-10-(3-dimethylaminopropyl)phenothiazine): The presence of a tertiary alkylamine chain at the N-10 position is the critical determinant for neuroleptic activity. This three-carbon chain allows the protonated amino group to fold back toward the C-2 chlorine atom, forming a conformation that perfectly mimics the neurotransmitter dopamine [2].

  • 2-Nitro-10H-phenothiazine: This molecule lacks the N-10 alkylamine chain, possessing a free secondary amine (N-H) instead. Consequently, it exhibits zero affinity for dopamine receptors . However, the substitution of a highly electron-withdrawing nitro group (-NO2) at the C-2 position significantly alters the electron density of the aromatic rings, modifying its redox potential and making it highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) [3].

Mechanisms of Action

Chlorpromazine: GPCR Antagonism

Chlorpromazine operates primarily as a competitive antagonist at G-protein coupled receptors (GPCRs) in the central nervous system. Its primary therapeutic target is the Dopamine D2 receptor within the mesolimbic pathway, where blockade reduces the positive symptoms of schizophrenia [4].

Because the molecule mimics dopamine, it binds the receptor pocket but fails to induce the conformational change required to inhibit adenylyl cyclase, thereby blocking endogenous dopamine signaling. Off-target antagonism at histamine ( H1​ ), muscarinic ( M1​ ), and alpha-1 adrenergic receptors accounts for its sedative and antiemetic properties, as well as its side-effect profile [5].

G CPZ Chlorpromazine (10-alkylamine present) D2 Dopamine D2 Receptor (Mesolimbic Pathway) CPZ->D2 Competitive Antagonism EPS Nigrostriatal Pathway (EPS Side Effects) CPZ->EPS Off-target Blockade cAMP cAMP Production (Restored/Uninhibited) D2->cAMP Disinhibits Adenylyl Cyclase

Fig 1. Chlorpromazine mechanism of action via D2 receptor antagonism.

2-Nitro-10H-phenothiazine: Redox Modulation & Chemical Scaffolding

Without the ability to bind GPCRs, the biological relevance of 2-Nitro-10H-phenothiazine is dictated by its physicochemical properties. The electron-withdrawing nitro group makes the molecule harder to oxidize than the parent phenothiazine [3].

In in vitro biological systems, it acts via two primary mechanisms:

  • Antioxidant Activity: It neutralizes reactive oxygen species (ROS) through Single Electron Transfer (SET) to form a stable radical cation, or via Hydrogen Atom Transfer (HAT) from the free N10-H group [3].

  • Pharmacophore Precursor: The electron-deficient aromatic ring readily undergoes coupling reactions (e.g., Buchwald-Hartwig amination) to synthesize novel antimicrobial, antifungal, and anticancer hybrids, such as chrysene-phenothiazine derivatives [6].

G NPTZ 2-Nitro-10H-phenothiazine (Free N10-H) SET Single Electron Transfer (SET) NPTZ->SET Oxidation HAT Hydrogen Atom Transfer (HAT) NPTZ->HAT H-donation Radical Stable Radical Cation SET->Radical Electron loss Scavenge ROS Scavenged HAT->Scavenge Neutralizes Free Radicals

Fig 2. Redox modulation and antioxidant mechanism of 2-Nitro-10H-phenothiazine.

Quantitative Comparison

The table below summarizes the core differences in molecular behavior, highlighting why one functions as an active pharmaceutical ingredient (API) while the other serves as a mechanistic probe and precursor.

FeatureChlorpromazine2-Nitro-10H-phenothiazine
Primary Classification Typical Antipsychotic (API)Synthetic Precursor / Pharmacophore
C-2 Substituent Chlorine (-Cl)Nitro (-NO2)
N-10 Substituent 3-(dimethylamino)propylHydrogen (-H)
Primary Target / Mechanism GPCR Antagonism ( D2​ , 5-HT, H1​ )Redox Modulation / SN​Ar Precursor
D2 Receptor Affinity ( Ki​ ) High (~1-3 nM)Negligible (Lacks alkylamine chain)
Biological Application Schizophrenia, AntiemeticAntimicrobial/Anticancer derivative synthesis

Experimental Protocols for Mechanistic Validation

To objectively evaluate the differing mechanisms of these two compounds, distinct experimental workflows are required. GPCR affinity is validated via radioligand binding, whereas redox modulation is quantified via cyclic voltammetry.

Protocol A: Radioligand Binding Assay for Chlorpromazine (D2 Affinity)

Causality: To prove that CPZ acts via D2 antagonism, we measure its ability to competitively displace a known, highly selective radiolabeled D2 antagonist ( [3H] -spiperone) from striatal membrane preparations.

  • Membrane Preparation: Isolate striatal membranes from rat brain tissue. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -spiperone, and varying concentrations of Chlorpromazine ( 10−10 to 10−5 M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach steady-state binding.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Cyclic Voltammetry for 2-Nitro-10H-phenothiazine (Redox Potential)

Causality: The electron-withdrawing nature of the 2-nitro group stabilizes the phenothiazine ring against oxidation. Cyclic voltammetry (CV) maps this thermodynamic shift by measuring the exact potential required to strip an electron from the molecule.

  • Sample Preparation: Dissolve 1 mM of 2-Nitro-10H-phenothiazine in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Cell Setup: Assemble a three-electrode electrochemical cell using a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Deoxygenation: Purge the solution with high-purity Nitrogen gas for 15 minutes to remove dissolved oxygen, which can interfere with the radical cation signal.

  • Potential Sweep: Apply a cyclic potential sweep from 0.0 V to +1.5 V (vs. Ag/Ag+ ) at a scan rate of 100 mV/s.

  • Data Analysis: Record the anodic peak potential ( Epa​ ) and cathodic peak potential ( Epc​ ). Compare the half-wave potential ( E1/2​ ) to that of unsubstituted phenothiazine to quantify the electron-withdrawing effect of the nitro group.

G Prep 1. Sample Prep (Dissolve in Electrolyte) Cell 2. Electrochemical Cell (Working, Counter, Ref Electrodes) Prep->Cell Scan 3. Potential Sweep (Apply Voltage Range) Cell->Scan Data 4. Voltammogram Analysis (Extract Oxidation Peaks) Scan->Data

Fig 3. Cyclic voltammetry workflow for assessing phenothiazine redox potential.

Conclusion

The comparative study of Chlorpromazine and 2-Nitro-10H-phenothiazine perfectly illustrates the power of rational drug design. Chlorpromazine leverages the phenothiazine core combined with a precise 10-alkylamine chain to cross the blood-brain barrier and competitively antagonize dopamine receptors, establishing its role as a potent antipsychotic. Conversely, 2-Nitro-10H-phenothiazine, lacking this crucial side chain but possessing a highly reactive 2-nitro group, acts as an indispensable chemical scaffold. Its unique redox properties and susceptibility to structural functionalization make it a vital tool for synthesizing the next generation of targeted antimicrobial and anticancer therapeutics.

References

  • Chlorpromazine - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Chlorpromazine - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

  • Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences (Johns Hopkins University). Available at: [Link]

  • Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed. National Institutes of Health. Available at: [Link]

  • Evaluation of Antimicrobial and Antifungal Properties of New Chrysene-Phenothiazine Derivatives. Der Pharma Chemica. Available at: [Link]

Sources

Validation

A Comparative Spectroscopic Analysis: 2-Nitro-10H-phenothiazine and 2-Amino-10H-phenothiazine

In the landscape of pharmaceutical and materials science research, the functionalization of core heterocyclic structures like 10H-phenothiazine is a pivotal strategy for tuning molecular properties. The introduction of e...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the functionalization of core heterocyclic structures like 10H-phenothiazine is a pivotal strategy for tuning molecular properties. The introduction of electron-withdrawing or electron-donating groups can dramatically alter the electronic and, consequently, the spectroscopic characteristics of the parent molecule. This guide provides an in-depth, comparative analysis of the spectroscopic differences between 2-Nitro-10H-phenothiazine and 2-Amino-10H-phenothiazine, offering researchers and drug development professionals a foundational understanding of how these key functional groups impact their spectral signatures.

The core structural difference between these two molecules lies in the substituent at the 2-position of the phenothiazine ring system. The nitro group (-NO₂) is a strong electron-withdrawing group, while the amino group (-NH₂) is a potent electron-donating group. This fundamental electronic disparity is the primary driver of the distinct spectroscopic behaviors observed in UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Molecular Structures

To visualize the molecules at the heart of this guide, their structures are presented below. The numbering convention used for the phenothiazine core is essential for the discussion of NMR data that follows.

cluster_nitro 2-Nitro-10H-phenothiazine cluster_amino 2-Amino-10H-phenothiazine nitro_structure amino_structure

Figure 1: Chemical structures of 2-Nitro-10H-phenothiazine and 2-Amino-10H-phenothiazine.

I. UV-Visible (UV-Vis) Spectroscopy: A Tale of Two Chromophores

UV-Vis spectroscopy probes the electronic transitions within a molecule. The phenothiazine nucleus itself is a chromophore, and the nature of the substituent at the 2-position significantly modulates its absorption characteristics.

2-Amino-10H-phenothiazine exhibits three main absorption peaks in acetonitrile at 224 nm, 256 nm, and 322 nm.[1] The amino group, being an auxochrome, is an electron-donating group that increases the electron density of the aromatic system. This leads to a bathochromic (red) shift of the π-π* transitions compared to the unsubstituted phenothiazine core.

II. Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The comparison between our two subject compounds provides a classic example of this application.

The most telling differences in the IR spectra of 2-Nitro-10H-phenothiazine and 2-Amino-10H-phenothiazine arise from the vibrations of the nitro and amino groups, respectively.

2-Nitro-10H-phenothiazine will display strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (-NO₂). These are typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ for aromatic nitro compounds.[4]

2-Amino-10H-phenothiazine , in contrast, will show characteristic N-H stretching vibrations of the primary amine (-NH₂) in the region of 3500-3300 cm⁻¹. Typically, primary amines exhibit two bands in this region.[5] The spectrum for 2-Amino-10H-phenothiazine shows bands at 3404 cm⁻¹ and 3322 cm⁻¹, which are attributed to the primary and heterocyclic secondary amine groups, respectively.[1]

Both molecules will also exhibit a band for the N-H stretch of the central phenothiazine ring, typically around 3341 cm⁻¹ for the nitro derivative.[1] Other common features will include C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹) and C=C stretching within the aromatic rings (around 1600-1450 cm⁻¹).

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The electron-donating and electron-withdrawing nature of the amino and nitro groups, respectively, creates distinct chemical shifts for the protons and carbons of the phenothiazine ring.

¹H NMR Spectroscopy

The protons on the aromatic rings of the phenothiazine core will experience different degrees of shielding or deshielding depending on the substituent at the 2-position.

In 2-Nitro-10H-phenothiazine , the electron-withdrawing nitro group will deshield the protons on the same ring, causing them to resonate at a higher chemical shift (further downfield). The provided data shows a singlet for one proton at a significantly downfield shift of 9.01 ppm, which is characteristic of a proton in a highly deshielded environment, likely near the nitro group.[1] The other aromatic protons appear in the range of 6.68-7.60 ppm.[1]

For 2-Amino-10H-phenothiazine , the electron-donating amino group will shield the protons on the same ring, leading to resonance at lower chemical shifts (further upfield) compared to the nitro analogue. The aromatic protons for this compound are expected to be in a more compressed upfield region.

¹³C NMR Spectroscopy

The effect of the substituents is also clearly observed in the ¹³C NMR spectra.

The carbons in the ring bearing the nitro group in 2-Nitro-10H-phenothiazine will be deshielded, appearing at higher chemical shifts. The provided data shows carbon signals at 108.0, 115.1, 115.2, 116.9, 123.2, 126.8, 127.0, 128.8, 140.6, 143.1, and 147.5 ppm.[1]

Conversely, the carbons in the ring with the amino group in 2-Amino-10H-phenothiazine will be shielded and resonate at lower chemical shifts.

IV. Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

The molecular ion peak (M⁺) for 2-Nitro-10H-phenothiazine is observed at m/z 244, which corresponds to its molecular weight.[1] A prominent fragment is seen at m/z 198, corresponding to the loss of a nitro group ([M-NO₂]⁺).[1]

For 2-Amino-10H-phenothiazine , the molecular ion peak is at m/z 214.[1] A significant fragment is observed at m/z 182.[1] The fragmentation of aromatic amines often involves the loss of HCN or related fragments.

Summary of Spectroscopic Data

Spectroscopic Technique2-Nitro-10H-phenothiazine2-Amino-10H-phenothiazine
UV-Vis (λmax) Expected bathochromic shift224, 256, 322 nm[1]
IR (cm⁻¹) ~3341 (N-H), ~1504 & 1324 (-NO₂)[1]3404 & 3322 (N-H)[1]
¹H NMR (ppm) 9.01 (s, 1H), 7.60-6.68 (m, 7H)[1]Data not fully detailed in the source.
¹³C NMR (ppm) 108.0-147.5[1]Data not fully detailed in the source.
Mass Spec (m/z) M⁺ at 244, fragments at 198, 171, 154[1]M⁺ at 214, fragments at 182, 154, 107[1]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. These should be adapted based on the specific instrumentation and sample characteristics.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a UV-transparent solvent such as acetonitrile or ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of 200-800 nm. Use the pure solvent as a blank for baseline correction.

FTIR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr. Grind the mixture to a fine powder and press it into a transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan with an empty sample compartment or a blank KBr pellet.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of ~15 ppm. A relaxation delay of 1-2 seconds and 16-32 scans are typical.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum with a spectral width of ~220 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans (≥1024) are generally required.

cluster_workflow General Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Pelletizing) B Instrument Setup (Parameter Optimization) A->B Load Sample C Data Acquisition (UV-Vis, IR, NMR, MS) B->C Initiate Scan D Data Processing (Baseline Correction, Fourier Transform) C->D Raw Data E Spectral Interpretation & Structural Elucidation D->E Processed Spectra

Figure 2: A generalized workflow for the spectroscopic analysis of organic compounds.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed.

Conclusion

The spectroscopic comparison of 2-Nitro-10H-phenothiazine and 2-Amino-10H-phenothiazine clearly demonstrates the profound influence of substituent electronic effects on molecular properties. The electron-withdrawing nitro group and the electron-donating amino group serve as excellent handles to modulate the spectroscopic signatures of the phenothiazine core. A thorough understanding of these differences, as outlined in this guide, is crucial for the rational design and characterization of novel phenothiazine-based compounds for a wide array of applications.

References

  • BYJU'S. (2021, June 10). Structural analysis of amines. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Castañeda, A. D., et al. (2008). Spectroscopic and electrochemical properties of 2-aminophenothiazine. Journal of Photochemistry and Photobiology A: Chemistry, 197(2-3), 186-192. Retrieved from [Link]

  • Swoboda, D., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A phenothiazine-functionalized pyridine-based AIEE-active molecule: a versatile molecular probe for highly sensitive detection of hypochlorite and picric acid. Retrieved from [Link]

  • Galy, J. P., et al. (2000). 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. Magnetic Resonance in Chemistry, 38(2), 137-140.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

Sources

Comparative

Bridging the Gap: A Guide to Correlating In Vitro Assays with In Vivo Efficacy for Phenothiazine-Based Antipsychotics

For Researchers, Scientists, and Drug Development Professionals The journey of a phenothiazine-based drug from a laboratory bench to a clinical success is fraught with challenges, none more critical than understanding th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a phenothiazine-based drug from a laboratory bench to a clinical success is fraught with challenges, none more critical than understanding the relationship between its performance in a test tube and its therapeutic effect in a living system. This guide provides an in-depth analysis of how to establish a meaningful in vitro-in vivo correlation (IVIVC) for this important class of antipsychotic agents. As your senior application scientist, my goal is to move beyond mere protocols and delve into the causality and scientific rationale that underpin a successful IVIVC strategy, ensuring that your preclinical data is both robust and predictive.

The Phenothiazine Paradigm: Why IVIVC is Mission-Critical

Phenothiazines, a cornerstone in the management of psychosis for decades, primarily exert their therapeutic action by antagonizing dopamine D2 receptors in the brain's mesolimbic pathway.[1][2][3] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2][3] However, their pharmacology is complex, with "off-target" interactions at serotonergic, histaminic, cholinergic, and adrenergic receptors contributing to both their therapeutic profile and a range of side effects.[1][2][4]

This multi-receptor activity underscores the critical need for a robust IVIVC framework. A strong correlation allows for:

  • Early Candidate Prioritization: Efficiently screening and ranking compounds based on in vitro data that reliably predicts in vivo potency.[5]

  • Reduced Animal Testing: Using validated in vitro assays as surrogates for some in vivo studies, aligning with ethical research principles.[6]

  • Informed Dose Selection: Predicting human pharmacokinetic profiles and therapeutic windows with greater accuracy.[7]

  • Streamlined Regulatory Submissions: Providing scientifically sound evidence to support biowaivers and demonstrate product consistency.[6][8]

The fundamental challenge lies in translating a simple, molecular interaction in an isolated system (e.g., receptor binding affinity) to a complex, integrated physiological response in a whole organism (e.g., behavioral change).[9][10]

The In Vitro Toolkit: Deconstructing a Drug's Molecular Profile

The goal of in vitro screening is to quantify a drug's interaction with its primary molecular target. For phenothiazines, the most crucial assay is the dopamine D2 receptor binding assay.

Core In Vitro Assay: Radioligand Receptor Binding

This technique directly measures the affinity of a drug for a specific receptor. The key parameter derived is the Inhibition Constant (Kᵢ) , which represents the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity.

The causality here is direct: a drug cannot antagonize a receptor it doesn't bind to. Therefore, measuring binding affinity is the foundational step. The choice of radioligand is critical; a high-affinity, selective antagonist like [³H]-Spiperone is often used for the D2 receptor to ensure that you are measuring binding at the target of interest.[11][12]

Workflow for In Vitro Receptor Binding Assay

G cluster_prep Tissue/Cell Preparation cluster_assay Binding Assay cluster_sep Separation & Counting P1 Homogenize brain tissue (e.g., rat striatum) or cultured cells expressing D2R P2 Centrifuge to isolate cell membranes P1->P2 P3 Resuspend membrane pellet in assay buffer P2->P3 A1 Incubate membranes with: 1. Radioligand ([³H]-Spiperone) 2. Varying concentrations of Phenothiazine Drug P3->A1 A2 Incubate to equilibrium (e.g., 37°C for 20 min) A1->A2 S1 Rapidly filter mixture through GF/B glass fiber filters A2->S1 S2 Wash filters with ice-cold buffer to remove unbound ligand S1->S2 S3 Place filters in scintillation vials with scintillation cocktail S2->S3 S4 Quantify radioactivity using a scintillation counter S3->S4 D1 Data Analysis: Calculate Ki value S4->D1 Generate competition curve

Caption: Workflow for a Dopamine D2 Receptor Binding Assay.

In Vivo Models: Simulating Therapeutic Efficacy and Side Effects

In vivo models are essential for evaluating how a drug's molecular activity translates into a physiological or behavioral outcome. These models are designed to mimic specific aspects of psychosis.

Core In Vivo Efficacy Model: Amphetamine-Induced Hyperlocomotion

This model leverages the dopamine hypothesis of schizophrenia.[13] Amphetamine increases synaptic dopamine levels, inducing hyperactive and stereotypic behaviors in rodents, which is considered a proxy for the positive symptoms of psychosis.[14][15] An effective antipsychotic, by blocking D2 receptors, will attenuate this behavior. The key parameter measured is the ED₅₀ , the dose of the drug that produces 50% of its maximal effect (in this case, a 50% reduction in hyperlocomotion).

The causal link is clear: if a phenothiazine effectively blocks D2 receptors in the brain, it should counteract the effects of a dopamine-releasing agent like amphetamine. This provides a direct test of the drug's functional antagonism in a living system.

Side Effect Model: The Catalepsy Test

A significant drawback of potent D2 antagonists is the risk of extrapyramidal symptoms (EPS), similar to Parkinson's disease.[15] The catalepsy test in rodents, where the animal maintains an imposed awkward posture, is a strong predictor of this liability.[14][15] This effect is mediated by D2 receptor blockade in the nigrostriatal pathway.

Forging the Link: Correlating In Vitro Affinity with In Vivo Potency

A strong IVIVC is achieved when there is a direct, predictable relationship between in vitro Kᵢ values and in vivo ED₅₀ values across a range of phenothiazine compounds.

Data Summary: In Vitro vs. In Vivo Activity of Select Phenothiazines

Phenothiazine DrugIn Vitro D₂ Receptor Affinity (Kᵢ, nM)In Vivo Efficacy (ED₅₀, mg/kg) (Amphetamine-Induced Hyperactivity)Therapeutic Relevance
Fluphenazine ~0.5 - 1.5~0.1 - 0.2High-potency antipsychotic. Low Kᵢ correlates with low ED₅₀.
Trifluoperazine ~1.0 - 2.5~0.2 - 0.5High-potency antipsychotic. Strong correlation observed.
Chlorpromazine ~3.0 - 10.0~1.0 - 2.0Mid-potency antipsychotic. Serves as a benchmark compound.[16][17]
Thioridazine ~3.0 - 12.0~2.0 - 5.0Low-potency antipsychotic with significant anticholinergic activity.[16][18][19]

Note: The Kᵢ and ED₅₀ values are approximate and can vary based on specific experimental conditions. The key takeaway is the rank-order correlation.

As the data illustrates, phenothiazines with higher affinity for the D2 receptor (lower Kᵢ) are generally more potent in vivo (lower ED₅₀). This correlation forms the predictive backbone of the IVIVC model.[20] However, it is crucial to acknowledge factors that can weaken this correlation, such as:

  • Metabolism: Some metabolites may also be active, contributing to the overall effect.[11][21]

  • Blood-Brain Barrier (BBB) Penetration: A drug must be able to cross the BBB to reach its target.[9][22][23] Poor penetration can lead to low in vivo efficacy despite high in vitro affinity.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug dictates its concentration and residence time at the receptor.

The Central Mechanism: D2 Receptor Signaling

Phenothiazines act by blocking the downstream signaling cascade of the D2 receptor. This diagram illustrates the mechanism.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Phenothiazine Phenothiazine Phenothiazine->D2R Blocks ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to

Sources

Safety & Regulatory Compliance

Safety

Professional EHS Guidelines: Handling and Disposal of 2-Nitro-10H-phenothiazine

Executive Summary 2-Nitro-10H-phenothiazine (CAS: 1628-76-8) is a critical intermediate utilized in the synthesis of advanced pharmaceuticals, dyes, and functional materials. Due to its unique electronic structure—specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Nitro-10H-phenothiazine (CAS: 1628-76-8) is a critical intermediate utilized in the synthesis of advanced pharmaceuticals, dyes, and functional materials. Due to its unique electronic structure—specifically the presence of an electron-withdrawing nitro group on a redox-active phenothiazine scaffold—this compound presents specific toxicological and environmental risks. This guide provides drug development professionals and laboratory scientists with the mechanistic rationale and step-by-step operational procedures required for the safe handling, segregation, and disposal of 2-Nitro-10H-phenothiazine within a professional laboratory setting.

Chemical Identification & Risk Assessment

Before initiating any disposal protocol, it is critical to verify the identity of the waste stream and understand its inherent hazards.

ParameterSpecification / Data
Chemical Name 2-Nitro-10H-phenothiazine
CAS Registry Number 1628-76-8
Physical State Solid (Powder)
Analytical Identification 1 H NMR (500 MHz, DMSO- d6​ ) δ 8.14-8.10 (m, 2H), 7.69-7.68 (d, 1H), 7.20-7.16 (m, 2H), 7.13-7.09 (m, 1H), 7.01-7.00 (d, 1H) [2].
Primary Hazards Skin/eye irritation, potential environmental toxicity, generation of reactive intermediates.
Chemical Incompatibilities Strong oxidizing agents, strong bases.

Mechanistic Basis for Disposal Protocols

In professional laboratory safety, understanding the causality behind a protocol ensures higher compliance and adaptability. The disposal requirements for 2-Nitro-10H-phenothiazine are dictated by its distinct electrochemical properties.

The electron-withdrawing nature of the nitro group at the C-2 position significantly alters the electron density of the phenothiazine ring system [1]. While this makes the molecule more difficult to oxidize than the parent phenothiazine, under specific conditions (e.g., mixing with incompatible oxidizing waste streams), it can lead to the formation of a highly stable and potentially toxic phenothiazinyl radical (PTZ• + )[1]. This radical can perpetuate oxidative processes and potentially generate Reactive Oxygen Species (ROS) if improperly discarded into the environment or mixed with aqueous waste streams [1].

Consequently, dilution is not a solution . The waste must be strictly segregated from oxidizers and subjected to complete thermal destruction to break down the stable aromatic and nitro-functionalized systems.

Standard Operating Procedure: Disposal Workflow

The following step-by-step methodology must be strictly adhered to for the routine disposal of 2-Nitro-10H-phenothiazine solid waste and contaminated consumables (e.g., weighing paper, gloves, pipette tips).

Phase 1: Waste Segregation
  • Isolate from Incompatibles: Never mix 2-Nitro-10H-phenothiazine waste with strong oxidizing agents (e.g., peroxides, nitrates, permanganates) or strong bases. Mixing can trigger uncontrolled redox reactions or nucleophilic aromatic substitution (S N​ Ar) pathways[1].

  • Categorize the Waste: Classify the material as "Non-Halogenated Organic Solid Waste." If the compound is dissolved in a halogenated solvent (e.g., dichloromethane) during an experiment, the resulting liquid mixture must be classified as "Halogenated Organic Liquid Waste."

Phase 2: Containerization and Labeling
  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or amber glass containers. Amber glass is preferred for long-term accumulation to prevent potential photolytic degradation of the phenothiazine core.

  • Ensure Seal Integrity: Use containers with secure, leak-proof, PTFE-lined screw caps. Do not use parafilm as a primary seal for hazardous waste.

  • Apply Standardized Labeling: Affix a hazardous waste tag immediately upon placing the first drop or grain of waste into the container. The label must explicitly state "2-Nitro-10H-phenothiazine" (no abbreviations or chemical structures alone) and indicate "Toxic/Irritant."

Phase 3: Institutional Transfer and Final Destruction
  • Initiate EHS Pickup: Once the container is 80% full, or at the maximum accumulation time allowed by local regulations (typically 90 to 180 days), submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department.

  • Final Destruction: EHS will transfer the chemical to a licensed hazardous waste contractor. The mandatory final disposal method is high-temperature incineration (typically above 1000°C) equipped with gas scrubbers to safely neutralize NO x​ and SO x​ emissions generated from the combustion of the nitro and thiazine groups. Never attempt to chemically neutralize or treat this waste within the laboratory.

Spill Response and Decontamination Workflow

In the event of a localized powder spill within the laboratory:

  • PPE Verification: Ensure you are wearing a fully buttoned lab coat, safety goggles, and double nitrile gloves. If a large amount of dust is generated, a fitted N95 or P100 particulate respirator may be required as per EHS guidelines.

  • Containment: Do not dry sweep, as this aerosolizes the toxic powder. Instead, gently cover the spill with damp paper towels (using water or a compatible solvent like ethanol) to suppress dust.

  • Collection: Carefully scoop the dampened material and the paper towels into a wide-mouth HDPE hazardous waste container.

  • Decontamination: Wash the affected surface thoroughly with soap and water. Collect heavily contaminated wash water into an aqueous hazardous waste container.

Process Visualization

DisposalWorkflow Gen Waste Generation (2-Nitro-10H-phenothiazine) Seg Waste Segregation (Isolate from Oxidizers) Gen->Seg Cont Containerization (HDPE/Amber Glass) Seg->Cont Label Hazard Labeling (Toxic/Organic Solid) Cont->Label EHS EHS Transfer (Institutional Collection) Label->EHS Inc Final Destruction (High-Temp Incineration) EHS->Inc

Workflow for the safe segregation and disposal of 2-Nitro-10H-phenothiazine waste.

References

  • Benchchem. "Mechanistic Investigations of 2 Nitro 10h Phenothiazine S Chemical Reactivity and Redox Properties." Benchchem.
  • Kocsis, Marianna. "Bismutite-based cooperative catalysts – Efficient heterogeneous systems for heterocyclizations." University of Szeged.
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